p-Benzoquinone imine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELKBINNNXKQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952501 | |
| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-34-5 | |
| Record name | p-Benzoquinone imine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzoquinoneimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BENZOQUINONEIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7K6T93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of p-Benzoquinone Imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone imine and its derivatives are highly reactive compounds of significant interest in medicinal chemistry, toxicology, and materials science. As the parent structure of key reactive metabolites, most notably N-acetyl-p-benzoquinone imine (NAPQI), a thorough understanding of its fundamental properties is crucial for drug development and for elucidating mechanisms of toxicity. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and biological significance of this compound, with a particular focus on experimental methodologies and data presentation.
Physicochemical Properties
This compound is a reactive intermediate, and its properties can be influenced by substitution on the quinone ring or the imine nitrogen. The following tables summarize key physicochemical data for the parent compound and its important N-acetyl derivative, NAPQI.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅NO | PubChem[1] |
| Molecular Weight | 107.11 g/mol | PubChem[1] |
| IUPAC Name | 4-iminocyclohexa-2,5-dien-1-one | PubChem[1] |
| CAS Number | 3009-34-5 | PubChem[1] |
| Appearance | Yellow to orange solid | CymitQuimica[2] |
| Solubility | Soluble in organic solvents | CymitQuimica[2] |
Table 2: Physicochemical Properties of N-acetyl-p-benzoquinone imine (NAPQI)
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | Wikipedia[3] |
| Molecular Weight | 149.15 g/mol | PubChem[4] |
| IUPAC Name | N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | Wikipedia[3] |
| CAS Number | 50700-49-7 | Wikipedia[3] |
Synthesis and Characterization
The primary synthetic route to p-benzoquinone imines is the oxidation of p-aminophenols or p-phenylenediamines.[5] Due to their reactivity and often limited stability, they are frequently generated in situ for subsequent reactions.
General Experimental Protocol: Synthesis of this compound by Oxidation of p-Aminophenol
This protocol is a generalized procedure based on established oxidation methods for generating quinone imines.
Materials:
-
p-Aminophenol
-
Oxidizing agent (e.g., silver (I) oxide, lead tetraacetate, potassium ferricyanide)
-
Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve p-aminophenol in the chosen anhydrous organic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent portion-wise with vigorous stirring. The reaction progress can often be monitored by a color change.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
-
Filter the reaction mixture to remove the spent oxidizing agent and any inorganic byproducts.
-
The resulting solution contains this compound. Due to its instability, it is often used immediately in the next synthetic step.
Purification (if necessary and feasible): Purification of this compound is challenging due to its reactivity. If required, low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent may be attempted, though significant decomposition can occur.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals for the vinyl protons on the quinone ring and a signal for the imine proton.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the imine carbon, and the vinyl carbons of the ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch, the C=N stretch, and C=C stretches of the quinoid ring.
UV-Visible (UV-Vis) Spectroscopy: p-Benzoquinone imines typically display strong absorption bands in the UV-Vis region, which are sensitive to the solvent environment.[6]
Reactivity
The reactivity of this compound is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles.
Reaction with Nucleophiles (e.g., Glutathione)
A key reaction in a biological context is the Michael addition of thiols, such as the cysteine residue in glutathione (B108866) (GSH), to the quinone imine ring. This is a primary detoxification pathway for NAPQI.[3]
Experimental Protocol: In Vitro Reaction of this compound with Glutathione
Materials:
-
Solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Reduced glutathione (GSH)
-
High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer
-
Quenching solution (e.g., a strong acid like perchloric acid)
Procedure:
-
Prepare a solution of this compound in the reaction buffer at a known concentration.
-
Prepare a solution of GSH in the same buffer.
-
Initiate the reaction by mixing the two solutions at a controlled temperature.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC to monitor the disappearance of the reactants and the formation of the glutathione conjugate.
-
The adduct can be isolated by preparative HPLC for further characterization by mass spectrometry and NMR.
Biological Significance and Signaling Pathways
The most extensively studied biological role of a this compound is the hepatotoxicity induced by NAPQI, the reactive metabolite of acetaminophen (B1664979).[3]
NAPQI-Induced Hepatotoxicity
At therapeutic doses, acetaminophen is primarily metabolized through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to form NAPQI, which is then detoxified by conjugation with glutathione.[3] In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic glutathione stores, allowing NAPQI to react with cellular macromolecules, particularly mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[7]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Research Chemical [benchchem.com]
- 4. US3708509A - Process for preparing benzoquinone - Google Patents [patents.google.com]
- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Bonding of p-Benzoquinone Imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone imine, with the systematic IUPAC name 4-iminocyclohexa-2,5-dien-1-one, is a reactive organic compound that holds significant interest in the fields of medicinal chemistry, toxicology, and materials science. As the core structure of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen (B1664979), understanding its chemical properties is crucial for drug development and toxicology studies. This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of this compound, supplemented with experimental data and methodologies.
Chemical Structure and Bonding
This compound (C₆H₅NO) is a planar, cyclic molecule characterized by a six-membered ring containing alternating double bonds, a carbonyl group (C=O), and an imine group (C=N) at the para positions.[1] This arrangement creates a conjugated system that influences the molecule's electronic properties and reactivity.
The bonding within the this compound ring exhibits characteristics of both single and double bonds due to electron delocalization. The carbon-carbon bond lengths are intermediate between typical single and double bonds, while the C=O and C=N bonds also have distinct lengths. The molecule's planarity is a result of the sp² hybridization of the carbon, oxygen, and nitrogen atoms.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Structural Data
The structural parameters of this compound have been determined through experimental and computational methods. The following tables summarize key quantitative data regarding its bond lengths, bond angles, and other physicochemical properties.
Table 1: Bond Lengths in this compound [1]
| Bond | Bond Length (Å) |
| C=N | 1.28 - 1.30 |
| C=O | 1.22 - 1.24 |
| C-C | 1.45 - 1.47 |
| C=C | 1.34 - 1.36 |
Table 2: Bond Angles in this compound [1]
| Atoms Involved | Bond Angle (°) |
| Ring C-C-C | ~120 |
| C=N angle | 120 - 125 |
| C=O angle | 120 - 125 |
Table 3: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₅NO |
| Molar Mass | 107.11 g/mol |
| HOMO-LUMO Gap | ~3.5 - 4.0 eV |
| Dipole Moment | 2.5 - 3.5 Debye |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are crucial for further research. Due to its reactivity, the parent compound is often generated in situ for immediate use.
Synthesis of p-Benzoquinone Imines
The most common method for synthesizing p-benzoquinone imines is the oxidation of p-aminophenols. A well-documented example is the synthesis of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen.
Experimental Protocol: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is based on the oxidation of acetaminophen using silver (I) oxide.
-
Materials: Acetaminophen (N-(4-hydroxyphenyl)acetamide), Silver (I) oxide (Ag₂O), Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Procedure:
-
Dissolve acetaminophen in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add silver (I) oxide to the solution. The molar ratio of Ag₂O to acetaminophen is typically in slight excess.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the silver byproducts.
-
The solvent is removed under reduced pressure to yield the crude NAPQI product.
-
Due to its instability, the synthesized NAPQI should be used immediately in subsequent reactions or analyses.
-
The following diagram illustrates the general workflow for the synthesis of p-benzoquinone imines.
Caption: General workflow for the synthesis of p-benzoquinone imines.
Characterization Techniques
Several analytical techniques are employed to characterize the structure and purity of p-benzoquinone imines.
-
X-ray Crystallography: This technique provides precise information on the three-dimensional molecular structure, including bond lengths and angles in the solid state. A detailed protocol involves:
-
Crystal Growth: Growing single crystals of sufficient quality is the first and often most challenging step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield the final crystal structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure in solution. A general protocol includes:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the molecular structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The protocol involves:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.
-
Data Acquisition: The IR spectrum is recorded using an IR spectrometer.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups (e.g., C=O, C=N, C=C).
-
Reactivity and Signaling Pathways
The electrophilic nature of the this compound core makes it susceptible to nucleophilic attack. This reactivity is central to its biological activity and toxicological effects.
Michael Addition
p-Benzoquinone imines are potent Michael acceptors. Nucleophiles, such as the thiol group of glutathione (B108866) (GSH), can attack the electron-deficient carbon atoms of the α,β-unsaturated system. This reaction is a key step in the detoxification of NAPQI in the body.
The diagram below illustrates the mechanism of Michael addition of a thiol to this compound.
Caption: Michael addition of a thiol to this compound.
NAPQI-Induced Hepatotoxicity Signaling Pathway
The toxicity of acetaminophen overdose is primarily due to the formation of NAPQI. When cellular glutathione stores are depleted, NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.
The following diagram outlines the key events in the NAPQI-induced hepatotoxicity signaling pathway.
References
An In-depth Technical Guide on the Formation of N-acetyl-p-benzoquinone imine (NAPQI) from Acetaminophen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe hepatotoxicity upon overdose. The primary mechanism of this toxicity is the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). However, in an overdose scenario, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to increased metabolism of acetaminophen by the cytochrome P450 (CYP) enzyme system and a subsequent surge in NAPQI production. This overwhelms the cellular GSH stores, causing their depletion. The excess, unconjugated NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. This guide provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, and experimental methodologies crucial for understanding and investigating NAPQI-induced hepatotoxicity.
Biochemical Pathways of Acetaminophen Metabolism and NAPQI Formation
Acetaminophen is primarily metabolized in the liver through three main pathways:
-
Glucuronidation: This is the major pathway at therapeutic doses, accounting for 52-57% of acetaminophen metabolism. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9, to form acetaminophen-glucuronide, a non-toxic, water-soluble compound that is excreted in the urine.[1][2][3]
-
Sulfation: Accounting for 30-44% of metabolism at therapeutic doses, this pathway involves the conjugation of acetaminophen with a sulfonate group, catalyzed by sulfotransferases (SULTs), mainly SULT1A1 and SULT1A3/4. The resulting acetaminophen-sulfate is also non-toxic and readily excreted.[1][2][3]
-
Oxidation: A minor pathway at therapeutic doses (5-10%), but the primary source of toxicity during overdose (>15%).[1][2][3] This pathway is mediated by the cytochrome P450 mixed-function oxidase system, which converts acetaminophen to the highly reactive and toxic electrophile, NAPQI.[1][4]
The Role of Cytochrome P450 Enzymes in NAPQI Formation
Several CYP450 isoenzymes are involved in the oxidation of acetaminophen to NAPQI. The relative contribution of each enzyme can depend on factors such as the acetaminophen concentration and the presence of inducing or inhibiting agents.
-
CYP2E1: This is considered the primary enzyme responsible for the bioactivation of acetaminophen to NAPQI, especially at toxic doses.[1][5][6] Its induction by chronic alcohol consumption is a well-established risk factor for acetaminophen-induced hepatotoxicity.[1][5]
-
CYP3A4: While its role has been debated, studies suggest that CYP3A4 is a major contributor to NAPQI formation, particularly at therapeutic concentrations of acetaminophen.[4][7][8]
-
CYP1A2: This enzyme also contributes to NAPQI formation, although its role is generally considered to be less significant than that of CYP2E1 and CYP3A4.[1][7]
Detoxification of NAPQI by Glutathione
Under normal physiological conditions, the small amounts of NAPQI produced are rapidly detoxified through conjugation with the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant.[4][9] This reaction, which can occur both spontaneously and be catalyzed by glutathione-S-transferases (GSTs), forms a non-toxic acetaminophen-glutathione conjugate.[1] This conjugate is further metabolized to cysteine and mercapturic acid conjugates, which are then excreted in the urine.[2]
The Path to Toxicity: Glutathione Depletion and Covalent Binding
During an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the oxidative pathway and leading to a rapid increase in NAPQI production.[1][2] This surge in NAPQI quickly depletes the hepatic stores of GSH.[10] Once GSH levels fall below a critical threshold (approximately 70% depletion), NAPQI is free to react with other cellular nucleophiles.[11] The primary targets are the sulfhydryl groups of cysteine residues in cellular proteins, forming NAPQI-protein adducts.[9][12] The formation of these adducts, particularly within the mitochondria, is a key initiating event in acetaminophen-induced hepatotoxicity, leading to mitochondrial dysfunction, oxidative stress, and necrotic cell death.[12][13][14]
Quantitative Data on NAPQI Formation
The following tables summarize key quantitative data related to the enzymatic formation of NAPQI and the cellular response to acetaminophen.
Table 1: Kinetic Parameters of Human Cytochrome P450 Enzymes in NAPQI Formation
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/nmol P450) | Reference |
| CYP2E1 | Acetaminophen | 680 - 1300 | 6.9 - 330 | [9][12] |
| CYP1A2 | Acetaminophen | 3430 | 74 | [12] |
| CYP3A4 | Acetaminophen | 130 - 280 | 130 | [7][12] |
| CYP2A6 | Acetaminophen | 4600 | 7.9 | [9] |
Table 2: Acetaminophen Metabolism at Therapeutic vs. Toxic Doses
| Metabolic Pathway | Therapeutic Dose (% of total) | Toxic Dose (% of total) | Reference |
| Glucuronidation | 52 - 57 | Decreased (saturated) | [1][2][3] |
| Sulfation | 30 - 44 | Decreased (saturated) | [1][2][3] |
| Oxidation (to NAPQI) | 5 - 10 | > 15 | [1][2][3] |
| Unchanged in Urine | < 5 | ~10 | [1][2] |
Table 3: Dose-Response of Acetaminophen-Induced Cytotoxicity in Primary Human Hepatocytes
| Acetaminophen Concentration (mM) | Duration of Exposure (hours) | Cell Death (% of control) | Reference |
| 5 | 24 | Significant increase | [10] |
| 10 | 24 | Significant increase | [10] |
| 20 | 24 | Significant increase | [10] |
| 30 | 24 | ~6.8-fold increase in LDH release | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NAPQI formation and acetaminophen-induced hepatotoxicity.
In Vitro Model: Primary Hepatocyte Culture and Treatment
Primary hepatocytes are the gold standard for in vitro studies of drug metabolism and toxicity as they closely mimic the in vivo physiology of the liver.
Protocol: Isolation and Culture of Primary Mouse Hepatocytes
-
Anesthesia and Perfusion Setup: Anesthetize a mouse according to approved institutional animal care and use committee protocols. Surgically expose the portal vein and inferior vena cava. Cannulate the portal vein for liver perfusion.
-
Pre-perfusion: Perfuse the liver with a warm (37°C), calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to disrupt cell-cell junctions. Continue perfusion until the liver becomes pale.
-
Collagenase Digestion: Switch to a perfusion buffer containing collagenase and calcium chloride. Continue perfusion until the liver becomes soft and digested.
-
Hepatocyte Dissociation: Carefully excise the liver and transfer it to a sterile dish containing culture medium. Gently dissociate the tissue to release the hepatocytes.
-
Cell Filtration and Purification: Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Cell Washing and Viability Assessment: Wash the hepatocytes by low-speed centrifugation (e.g., 50 x g for 5 minutes). Resuspend the cell pellet in fresh culture medium. Assess cell viability using the trypan blue exclusion method. A viability of >90% is recommended for subsequent experiments.
-
Cell Seeding: Seed the isolated hepatocytes onto collagen-coated culture plates at the desired density. Allow the cells to attach for several hours before treatment.
Protocol: Acetaminophen Treatment
-
Preparation of Acetaminophen Stock Solution: Prepare a concentrated stock solution of acetaminophen in a suitable solvent (e.g., culture medium or DMSO).
-
Treatment of Hepatocytes: After the hepatocytes have attached, replace the culture medium with fresh medium containing the desired concentrations of acetaminophen (e.g., 0.25 mM to 32 mM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 2, 8, 24, or 48 hours).
Quantification of NAPQI-Protein Adducts by HPLC
The formation of NAPQI-protein adducts is a key biomarker of acetaminophen-induced hepatotoxicity.
Protocol: HPLC Analysis of Acetaminophen-Cysteine Adducts
-
Sample Preparation (from liver tissue):
-
Homogenize liver tissue in a suitable buffer.
-
Digest the protein homogenate with a protease (e.g., pronase) overnight to release the acetaminophen-cysteine (APAP-Cys) adducts.
-
Precipitate the remaining proteins using an acid (e.g., trichloroacetic acid) or organic solvent (e.g., acetonitrile).
-
Centrifuge the sample and collect the supernatant containing the APAP-Cys adducts.
-
-
HPLC-ECD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Electrochemical detection (ECD) is highly sensitive and specific for the detection of APAP-Cys adducts.
-
Quantification: Generate a standard curve using known concentrations of APAP-Cys to quantify the adduct levels in the samples.
-
Measurement of Glutathione Levels
Assessing the depletion of cellular GSH is crucial for understanding the onset of acetaminophen toxicity.
Protocol: Monochlorobimane (B1663430) (MCB) Assay for GSH
-
Cell Preparation: Culture and treat hepatocytes with acetaminophen as described in section 3.1.
-
MCB Staining:
-
Prepare a working solution of monochlorobimane (MCB) in a suitable buffer.
-
Add the MCB working solution to the cells and incubate in the dark at 37°C for 15-30 minutes. MCB is cell-permeable and fluoresces upon conjugation with GSH, a reaction catalyzed by GSTs.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess MCB.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.
-
The fluorescence intensity is directly proportional to the intracellular GSH concentration.
-
Assessment of Mitochondrial Dysfunction
Mitochondrial dysfunction is a central event in acetaminophen-induced cell death.
Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Preparation: Culture and treat hepatocytes with acetaminophen.
-
JC-1 Staining:
-
Prepare a working solution of the cationic dye JC-1.
-
Incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes.
-
-
Fluorescence Analysis:
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).
-
In apoptotic or damaged cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
The ratio of red to green fluorescence can be quantified using a fluorescence microscope or a flow cytometer to assess changes in mitochondrial membrane potential.
-
Analysis of Signaling Pathways: Western Blot for Phospho-JNK
The activation of c-Jun N-terminal kinase (JNK) is a critical signaling event that amplifies mitochondrial damage in acetaminophen hepatotoxicity.
Protocol: Western Blot for Phospho-JNK
-
Protein Extraction: Lyse the acetaminophen-treated hepatocytes in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (phospho-JNK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.
Caption: Major metabolic pathways of acetaminophen at therapeutic doses.
Caption: Pathophysiological cascade of acetaminophen-induced hepatotoxicity.
Caption: General experimental workflow for studying acetaminophen hepatotoxicity in vitro.
Conclusion
The formation of NAPQI is the central event in the initiation of acetaminophen-induced liver injury. A thorough understanding of the metabolic pathways leading to its formation, the kinetics of the involved enzymes, and the downstream cellular consequences of its accumulation is paramount for the development of novel therapeutic interventions and for the accurate assessment of drug-induced liver injury risk. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the complex mechanisms of NAPQI-mediated hepatotoxicity. Continued research in this area is essential for improving patient outcomes in cases of acetaminophen overdose and for designing safer analgesic drugs.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Using monochlorobimane to visualize glutathione utilization in the developing zebrafish (Danio rerio) embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 8. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Reversed-Phase HPLC Method with Spectrophotometric Detection for Measuring Acetaminophen-Protein Adducts in Rat Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
N-acetyl-p-benzoquinone imine (NAPQI): A Technical Guide to the Toxic Metabolite of Acetaminophen
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic metabolite of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (APAP). Under therapeutic dosing conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of acetaminophen overdose, the primary metabolic pathways become saturated, leading to increased formation of NAPQI. The subsequent depletion of hepatic GSH stores allows NAPQI to covalently bind to cellular macromolecules, particularly mitochondrial proteins. This initiates a cascade of events including oxidative stress, mitochondrial dysfunction, and activation of cell death signaling pathways, ultimately leading to severe hepatotoxicity and potentially acute liver failure. This technical guide provides an in-depth overview of the formation, detoxification, and mechanism of toxicity of NAPQI, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Introduction
Acetaminophen is one of the most common over-the-counter medications worldwide. While generally safe at therapeutic doses, its overdose is a leading cause of drug-induced liver injury. The hepatotoxicity of acetaminophen is not caused by the parent drug itself, but by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Understanding the intricate mechanisms of NAPQI-mediated toxicity is paramount for the development of effective antidotes and preventative strategies in drug development.
Metabolic Formation and Detoxification of NAPQI
At therapeutic doses, the majority of acetaminophen is metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A small fraction, typically 5-10%, is oxidized by cytochrome P450 (CYP) enzymes to form NAPQI. In overdose situations, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of acetaminophen towards the CYP-mediated pathway and resulting in excessive NAPQI production.
Table 1: Acetaminophen Metabolism at Therapeutic vs. Toxic Doses
| Dose Level | Glucuronidation & Sulfation | Oxidation to NAPQI | Unchanged Excretion |
| Therapeutic | 52-57% (Glucuronide) & 30-44% (Sulfate) | 5-10% | <5% |
| Supratherapeutic (>4 g/day ) | Saturated (Sulfation) | Increased | Increased slightly |
| Highly Toxic | Saturated (Glucuronidation & Sulfation) | >15% | ~10% |
The primary enzymes responsible for the bioactivation of acetaminophen to NAPQI are CYP2E1, CYP1A2, and CYP3A4.
Detoxification via Glutathione Conjugation
Under normal physiological conditions, NAPQI is rapidly detoxified by conjugation with the antioxidant glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by glutathione-S-transferases (GSTs). This forms a non-toxic acetaminophen-glutathione conjugate which is further processed and excreted. Animal studies suggest that hepatotoxicity occurs when hepatic GSH levels are depleted to less than 30% of their normal values.
The reaction of NAPQI with the deprotonated sulfur atom of GSH is significantly faster than its reaction with other biological nucleophiles like DNA, highlighting the critical protective role of GSH. Quantum chemical studies have calculated the activation free energy (ΔGǂ) for the nucleophilic attack of GSH on NAPQI to be 12.9 kcal/mol.
Caption: Metabolic pathways of acetaminophen.
Mechanism of NAPQI-Induced Hepatotoxicity
When GSH stores are depleted, NAPQI, being a potent electrophile, covalently binds to nucleophilic cysteine residues on cellular proteins, forming protein adducts. This indiscriminate binding disrupts the normal function of a multitude of proteins, leading to cellular dysfunction and death.
Mitochondrial Dysfunction
A primary target of NAPQI is the mitochondria. The formation of NAPQI-protein adducts within the mitochondria has several detrimental consequences:
-
Inhibition of Mitochondrial Respiration: NAPQI adducts on mitochondrial respiratory chain complexes impair electron transport, leading to a decrease in ATP synthesis.
-
Increased Oxidative Stress: The dysfunctional electron transport chain leaks electrons, which react with oxygen to form superoxide (B77818) radicals. This initiates a state of severe oxidative stress.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of ATP depletion and oxidative stress triggers the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This leads to the collapse of the mitochondrial membrane potential, further ATP depletion, and swelling of the mitochondria.
-
Release of Pro-Apoptotic Factors: The compromised outer mitochondrial membrane releases intermembrane space proteins, such as cytochrome c and apoptosis-inducing factor (AIF), into the cytosol, which can activate caspase-dependent and -independent cell death pathways.
Table 2: Key Mitochondrial Protein Targets of NAPQI
| Protein Target | Function | Consequence of Adduction |
| Glutamate Dehydrogenase | Ammonia detoxification, amino acid metabolism | Impaired energy metabolism |
| ATP Synthase | ATP production | Decreased cellular energy |
| Glutathione S-transferase (GST) | Detoxification | Impaired detoxification capacity |
| Peroxiredoxin 6 | Antioxidant defense | Increased susceptibility to oxidative stress |
| Voltage-dependent anion channel (VDAC) | Metabolite transport across outer mitochondrial membrane | Altered mitochondrial homeostasis |
Cellular Signaling Pathways
NAPQI-induced mitochondrial dysfunction initiates a complex network of signaling pathways that amplify the initial insult and propagate cell death.
-
c-Jun N-terminal Kinase (JNK) Activation: Oxidative stress leads to the activation of the JNK signaling pathway. Activated JNK translocates to the mitochondria, where it further exacerbates mitochondrial dysfunction, creating a positive feedback loop of oxidative stress and JNK activation.
-
Endoplasmic Reticulum (ER) Stress: NAPQI can also induce ER stress, leading to the unfolded protein response (UPR). Prolonged and severe ER stress can trigger apoptosis.
Caption: Signaling cascade of NAPQI-induced hepatotoxicity.
Quantitative Aspects of NAPQI Toxicity
Understanding the quantitative parameters of NAPQI's reactivity and toxicity is crucial for risk assessment and the development of therapeutic interventions.
Table 3: Quantitative Data on NAPQI Toxicity
| Parameter | Value | Context |
| IC50 of NAPQI | 6.5 ± 4.5 µM | In a human lymphoblastoid cell line (LCL) model system. |
| Acetaminophen Toxic Dose (single) | > 7 g (adults) | Potentially toxic to the liver. |
| > 150 mg/kg (children) | Potentially toxic to the liver. | |
| Acetaminophen Lethal Dose (single) | 10-15 g | Usual lethal dose range. |
Experimental Protocols for Studying NAPQI
A variety of experimental methods are employed to investigate the mechanisms of NAPQI-induced toxicity.
Detection and Quantification of NAPQI-Protein Adducts
The formation of NAPQI-protein adducts is a key biomarker of acetaminophen bioactivation and toxicity.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a sensitive and specific method for quantifying protein-derived acetaminophen-cysteine (APAP-CYS) adducts in biological samples. The protocol involves:
-
Sample Preparation: Serum or plasma samples are collected.
-
Protein Isolation: Proteins are precipitated to separate them from small molecules.
-
Proteolysis: The protein pellet is digested with a protease (e.g., pronase) to break down the proteins into amino acids, releasing the APAP-CYS adduct.
-
HPLC-ECD Analysis: The digested sample is injected into an HPLC system with an electrochemical detector. The APAP-CYS adduct is separated from other amino acids and quantified based on its electrochemical properties.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity for the identification and quantification of specific NAPQI-adducted peptides and proteins. The general workflow includes:
-
Protein Extraction and Digestion: Proteins are extracted from tissues or cells and digested with a specific protease (e.g., trypsin).
-
LC Separation: The resulting peptide mixture is separated by liquid chromatography.
-
MS/MS Analysis: The separated peptides are ionized and analyzed by a tandem mass spectrometer to identify and quantify the specific adducted peptides based on their mass-to-charge ratio and fragmentation patterns.
-
Caption: Workflow for NAPQI-protein adduct detection.
Assessment of NAPQI-Induced Cytotoxicity
-
Cell Viability Assays: The toxicity of NAPQI is often assessed in vitro using various cell lines, particularly hepatocytes or hepatocyte-derived cell lines. The half-maximal inhibitory concentration (IC50) is a common metric.
-
Cell Culture: Cells are seeded in multi-well plates.
-
Treatment: Cells are exposed to a range of NAPQI concentrations for a specified duration.
-
Viability Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.
-
IC50 Determination: The IC50 value, the concentration of NAPQI that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Evaluation of Mitochondrial Dysfunction
-
Mitochondrial Respiration: Oxygen consumption rates in isolated mitochondria or intact cells can be measured using high-resolution respirometry to assess the impact of NAPQI on the electron transport chain.
-
Mitochondrial Membrane Potential: Fluorescent dyes, such as JC-1 or TMRM, are used to measure the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of dysfunction.
-
ATP Levels: Cellular ATP content can be quantified using luciferin/luciferase-based assays to determine the impact of NAPQI on energy production.
-
Reactive Oxygen Species (ROS) Production: Fluorescent probes, such as DCFH-DA or MitoSOX Red, are used to detect and quantify intracellular and mitochondrial ROS levels, respectively.
Conclusion
N-acetyl-p-benzoquinone imine is the critical mediator of acetaminophen-induced hepatotoxicity. Its formation, primarily through CYP450 enzymes, and its subsequent detoxification by glutathione are key determinants of acetaminophen's safety profile. In overdose scenarios, the depletion of glutathione leads to the covalent binding of NAPQI to cellular proteins, with a pronounced impact on mitochondrial function. This triggers a cascade of oxidative stress, energy failure, and activation of cell death signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of safer analgesics and more effective treatments for acetaminophen overdose. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of toxicology and drug development.
An In-depth Technical Guide to p-Benzoquinone Imine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone imines and their analogues are a class of compounds characterized by a quinone imine core structure. These molecules are notable for their high reactivity, which is central to their diverse biological activities and applications in medicinal chemistry and drug development. A prominent and extensively studied member of this class is N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (paracetamol).[1] The inherent electrophilicity of the quinone imine moiety allows these compounds to readily participate in nucleophilic addition reactions, particularly with biological thiols such as glutathione (B108866) (GSH) and cysteine residues in proteins.[2][3] This reactivity is a double-edged sword; while it is responsible for the therapeutic effects of some derivatives, it is also the underlying cause of the toxicity associated with others, most notably the hepatotoxicity induced by acetaminophen overdose.[1] Understanding the synthesis, reactivity, and biological interactions of p-benzoquinone imine derivatives is crucial for the design of novel therapeutics and for developing strategies to mitigate the toxic effects of existing drugs. This guide provides a comprehensive overview of the core aspects of this compound chemistry and biology, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Synthesis and Chemical Properties
The synthesis of p-benzoquinone imines is primarily achieved through the oxidation of p-aminophenol or p-phenylenediamine (B122844) precursors.[4] The choice of oxidizing agent and reaction conditions can be tailored to produce a variety of substituted derivatives, allowing for the fine-tuning of their chemical and physical properties.
A key synthetic route is the oxidation of p-aminophenols. For instance, N-acetyl-p-benzoquinone imine (NAPQI) can be synthesized from acetaminophen using oxidizing agents like silver (I) oxide.[5] The yields of these reactions can vary depending on the specific substrates and conditions used.
The chemical reactivity of p-benzoquinone imines is dominated by their electrophilic nature. They readily undergo Michael addition reactions with nucleophiles, a process central to their biological activity and detoxification.[6] Furthermore, these compounds can participate in cycloaddition reactions, such as Diels-Alder reactions, which are valuable for the synthesis of complex heterocyclic structures.[7]
Biological Activities and Mechanisms of Action
The biological effects of this compound derivatives are intrinsically linked to their chemical reactivity. Their ability to covalently bind to cellular macromolecules, particularly proteins, is a primary mechanism driving both their therapeutic and toxic effects.[2][3]
Cytotoxicity and Hepatotoxicity of NAPQI
NAPQI is a well-established hepatotoxin, and its mechanism of toxicity has been extensively studied. At therapeutic doses of acetaminophen, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[1][8] However, in cases of overdose, hepatic GSH stores are depleted, leading to the accumulation of NAPQI.[8] This excess NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[9][10]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and kinetics of this compound derivatives, with a focus on NAPQI.
Table 1: Cytotoxicity of N-acetyl-p-benzoquinone imine (NAPQI)
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Lymphoblastoid Cell Lines | CellTiter Blue | 6.5 ± 4.5 | 24 | [11] |
| Isolated Rat Hepatocytes | Trypan Blue Exclusion | Concentration-dependent toxicity observed at 100-500 µM | 0.17 - 5 | [12] |
Table 2: Kinetics of NAPQI-Glutathione Conjugation
| Reaction Type | Enzyme | Km (µM) | kcat (s⁻¹) | Second-order rate constant (M⁻¹s⁻¹) | Reference |
| Spontaneous | - | - | - | 3.2 x 10⁴ (at pH 7.0, 25°C) | [6] |
| Enzymatic (Rat Liver) | Glutathione Transferase 1-1 | 27 | 90 | - | [6] |
| Enzymatic (Rat Liver) | Glutathione Transferase 2-2 | 1.3 | 37 | - | [6] |
| Enzymatic (Rat Liver) | Glutathione Transferase 3-3 | 7 | 5.1 | - | [6] |
| Enzymatic (Rat Liver) | Glutathione Transferase 7-7 | 7 | 165 | - | [6] |
Table 3: Pharmacokinetic Parameters of Acetaminophen Metabolism
| Parameter | Value | Condition | Reference |
| Fraction metabolized to NAPQI | 5-10% | Therapeutic Dose | [8] |
| Fraction metabolized to NAPQI | >15% | Toxic Dose | [1] |
| Molar dose fraction to NAPQI (Non-pregnant women) | 7.7% (median) | 1000 mg every 6 h | [10][13][14] |
| Molar dose fraction to NAPQI (Pregnant women, 1st trimester) | 11.0% (median) | 1000 mg every 6 h | [10][13][14] |
| Molar dose fraction to NAPQI (Pregnant women, 2nd trimester) | 9.0% (median) | 1000 mg every 6 h | [10][13][14] |
| Molar dose fraction to NAPQI (Pregnant women, 3rd trimester) | 8.2% (median) | 1000 mg every 6 h | [10][13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is adapted from the method described by Dahlin and Nelson.[5][15]
Materials:
-
Acetaminophen
-
Silver (I) oxide (Ag₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve acetaminophen in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).
-
Add a molar excess of silver (I) oxide to the solution.
-
Stir the mixture vigorously at room temperature in the dark for 1-2 hours.
-
Filter the mixture through a bed of anhydrous sodium sulfate to remove the silver salts and any remaining water.
-
The resulting yellow solution contains NAPQI. Due to its instability, it is typically used immediately in subsequent reactions or assays.
-
The concentration of NAPQI in the solution can be determined spectrophotometrically by measuring its absorbance at its λmax.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[16][17][18]
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
96-well cell culture plates
-
Cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Nrf2 Nuclear Translocation Assay
This protocol is used to assess the activation of the Nrf2 signaling pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.[19][20][21][22]
Materials:
-
Cultured cells (e.g., HepG2)
-
Chamber slides or 96-well imaging plates
-
This compound derivative stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Fluorescence microscope
Procedure:
-
Seed cells on chamber slides or imaging plates and allow them to adhere.
-
Treat the cells with the this compound derivative at various concentrations and for different time points.
-
After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block non-specific binding sites with the blocking solution for 1 hour.
-
Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.[23][24][25][26][27][28]
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound derivative stock solution
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Gel electrophoresis apparatus and power supply
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and kDNA.
-
Add the this compound derivative at various concentrations to the reaction tubes. Include a vehicle control.
-
Initiate the reaction by adding human topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated (substrate) and decatenated (product) forms of kDNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to this compound derivatives.
Caption: Metabolic activation of acetaminophen to NAPQI and subsequent detoxification or toxicity.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by p-benzoquinone imines.
Caption: Experimental workflow for a standard MTT-based cytotoxicity assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. Determining site occupancy of acetaminophen covalent binding to target proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. scielo.br [scielo.br]
- 8. ClinPGx [clinpgx.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Physiologically Based Pharmacokinetic Modeling to Characterize Acetaminophen Pharmacokinetics and N-Acetyl-p-Benzoquinone Imine (NAPQI) Formation in Non-Pregnant and Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of N-acetyl-p-benzoquinone imine, a common arylating intermediate of paracetamol and N-hydroxyparacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repub.eur.nl [repub.eur.nl]
- 15. Synthesis, decomposition kinetics, and preliminary toxicological studies of pure N-acetyl-p-benzoquinone imine, a proposed toxic metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jrmds.in [jrmds.in]
- 19. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. topogen.com [topogen.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-Benzoquinone Imine Tautomerism and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Benzoquinone imines are a class of compounds characterized by a quinonoid ring system with an exocyclic carbon-nitrogen double bond. These molecules are of significant interest in medicinal chemistry and materials science due to their redox properties and reactivity. A key feature of their chemistry is the existence of tautomeric equilibria, primarily between the p-benzoquinone imine form and its p-aminophenol tautomer. The position of this equilibrium is crucial as it dictates the compound's stability, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism and stability of p-benzoquinone imines, including quantitative data from computational studies, detailed experimental protocols for characterization, and visualizations of the underlying chemical principles.
Introduction
p-Benzoquinone imines and their derivatives are implicated in a variety of chemical and biological processes. A prominent example is N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen (B1664979) (paracetamol), which is responsible for the drug's hepatotoxicity at high doses.[1][2] The cytotoxicity of NAPQI is attributed to its electrophilic nature, allowing it to form covalent adducts with cellular macromolecules.[2] The tautomeric equilibrium between the quinone imine and the corresponding phenol (B47542) form plays a critical role in the reactivity of these compounds. The phenol form is aromatic and generally more stable, while the quinone imine form is a potent Michael acceptor.[3] Understanding the factors that influence this tautomeric balance is therefore essential for the design and development of drugs that incorporate this scaffold, as well as for elucidating mechanisms of toxicity.
Tautomeric Forms of this compound
The primary tautomeric relationship in p-benzoquinone imines is the equilibrium between the p-benzoquinone monoimine and the p-aminophenol forms. This is a type of imine-enamine tautomerism, where the enamine is part of an aromatic phenol ring.
A similar equilibrium exists for the corresponding p-benzoquinone diimine and p-phenylenediamine (B122844) .
The stability of these tautomers is influenced by several factors, including:
-
Aromaticity: The p-aminophenol and p-phenylenediamine forms benefit from the thermodynamic stability of the aromatic ring.
-
Substitution: Electron-donating or withdrawing groups on the quinonoid ring or the imine nitrogen can shift the equilibrium. Substituents that stabilize the aromatic ring will favor the phenol/diamine form, while those that stabilize the quinone imine structure will shift the equilibrium in that direction.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.
-
Intramolecular Hydrogen Bonding: In certain substituted derivatives, intramolecular hydrogen bonds can stabilize one tautomeric form over the other.
Quantitative Analysis of Tautomer Stability
Computational chemistry provides valuable insights into the relative stabilities of tautomers. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the Gibbs free energies of the different tautomeric forms. The tautomer with the lower Gibbs free energy is the more stable form.
While a comprehensive experimental dataset for the parent this compound is scarce due to its reactivity, computational studies on related systems provide a basis for understanding the energetic landscape. For instance, theoretical investigations on N-hydroxy amidines show that the amide oxime tautomer is more stable than the imino hydroxylamine (B1172632) form, with an energy difference of 4-10 kcal/mol.[4] Studies on other heterocyclic systems also utilize Gibbs free energy calculations to predict the predominant tautomeric forms in different environments.[5]
| Tautomeric System | Method | ΔG (kcal/mol) (Imine - Phenol) | Solvent | Reference |
| 2-(anilinemethylidene)cyclohexane-1,3-diones | DFT (M06-2X/def2TZVP) | Varies with substituent | Vacuum & DMSO | [5] |
| N-hydroxy amidines | DFT (B3LYP/6-311++g**) | 4-10 | Gas Phase | [4] |
Experimental Protocols for Studying Tautomerism
The experimental investigation of this compound tautomerism often involves a combination of synthetic, spectroscopic, and electrochemical techniques.
Synthesis of p-Benzoquinone Imines
p-Benzoquinone imines are typically synthesized by the oxidation of the corresponding p-aminophenols or p-phenylenediamines. Due to their often-limited stability, they are frequently generated in situ for subsequent reactions or analysis.
Protocol for the Synthesis of N-acetyl-p-benzoquinone imine (NAPQI):
-
Reactants: Acetaminophen, Silver (I) oxide.
-
Procedure: A solution of acetaminophen in a suitable organic solvent (e.g., anhydrous acetonitrile) is treated with a mild oxidizing agent like silver (I) oxide. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solid silver oxide is removed by filtration, and the solvent is evaporated under reduced pressure to yield NAPQI.[6]
-
Caution: NAPQI is a toxic and reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of the imine and phenol forms.
-
¹H NMR: The aromatic protons of the p-aminophenol tautomer will exhibit characteristic chemical shifts and coupling patterns. The appearance of signals corresponding to the quinonoid protons would indicate the presence of the this compound form. The NH proton of the imine and the OH proton of the phenol will also have distinct chemical shifts.
-
¹³C NMR: The carbonyl carbon of the quinone imine and the carbon bearing the hydroxyl group in the phenol tautomer will have significantly different chemical shifts.
-
Quantitative Analysis: The relative concentrations of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum.
Experimental Considerations:
-
Solvent: The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be investigated. Deuterated solvents such as CDCl₃, DMSO-d₆, and CD₃OD are commonly used.
-
Temperature: Variable temperature NMR studies can provide information on the thermodynamics of the tautomeric equilibrium.
4.2.2. UV-Visible (UV-Vis) Spectroscopy:
The electronic absorption spectra of the this compound and p-aminophenol tautomers are distinct. The p-aminophenol, being an aromatic compound, typically exhibits absorption bands at shorter wavelengths compared to the highly conjugated this compound system.
-
Procedure: UV-Vis spectra are recorded in various solvents to assess the solvent effect on the tautomeric equilibrium. The appearance and disappearance of characteristic absorption bands upon changing the solvent or temperature can be used to monitor the shift in the equilibrium.[7]
-
Data Analysis: The equilibrium constant (KT) for the tautomerization can be estimated from the absorbance values at specific wavelengths corresponding to each tautomer, provided the molar absorptivity coefficients are known or can be determined.
Electrochemical Methods
Cyclic voltammetry (CV) can be used to study the redox behavior of the p-aminophenol/p-benzoquinone imine system. The oxidation of p-aminophenol to this compound is an electrochemically reversible or quasi-reversible process.
-
Procedure: A cyclic voltammogram of the p-aminophenol is recorded in a suitable electrolyte solution. The potential is swept to a value sufficient to oxidize the aminophenol and then reversed.
-
Data Analysis: The peak potentials and currents provide information about the redox process. The stability of the generated quinone imine can be assessed by the reversibility of the redox couple.[8]
Signaling Pathways and Logical Relationships
The tautomerism of this compound is a fundamental chemical equilibrium. The relationship between the tautomers and the factors influencing their stability can be visualized as follows:
References
- 1. NAPQI - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Chou’s 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of p-Benzoquinone Imine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential and electrochemical properties of p-benzoquinone imine and its derivatives. With a focus on quantitative data, detailed experimental methodologies, and the biological significance of these compounds, this document serves as a critical resource for professionals in research, discovery, and drug development.
Introduction to this compound
p-Benzoquinone imines are a class of organic compounds characterized by a quinone imine moiety. These molecules are highly reactive electrophiles and are involved in a variety of chemical and biological processes.[1] A notable and extensively studied derivative is N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of the widely used analgesic, acetaminophen (B1664979).[2][3][4] Understanding the redox chemistry and electrochemical behavior of p-benzoquinone imines is crucial for elucidating their mechanisms of action, particularly in the context of toxicology and pharmacology.
The redox properties of these compounds are central to their biological activity. They can undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS), contributing to cellular oxidative stress.[1] Furthermore, their electrophilic nature allows them to form covalent adducts with cellular nucleophiles such as glutathione (B108866) (GSH) and proteins, a key event in the toxicity of compounds like NAPQI.[2][5][6]
Electrochemical Properties and Redox Potentials
The electrochemical behavior of p-benzoquinone imines is typically investigated using techniques such as cyclic voltammetry (CV).[7][8] CV allows for the determination of key parameters, including formal redox potentials (E°'), which provide a quantitative measure of the compound's tendency to accept or donate electrons. The redox process for this compound and its derivatives generally involves a two-electron, two-proton transfer, converting the quinone imine to the corresponding aminophenol.[9][10]
The redox potential is a critical determinant of the molecule's reactivity and biological effects. Substituents on the quinone imine ring can significantly influence the redox potential. Electron-withdrawing groups tend to increase the redox potential, making the compound a stronger oxidizing agent, while electron-donating groups have the opposite effect.
Quantitative Redox Potential Data
The following table summarizes the redox potentials for this compound and several of its derivatives as reported in the literature. These values are essential for comparing the relative oxidizing strengths of these compounds and for understanding their structure-activity relationships.
| Compound Name | Redox Potential (E°' or E½) vs. Reference Electrode | Experimental Conditions |
| N-Arylsulfonyl-1,4-benzoquinone monoimine (Ia) | 735.2 ± 1.6 mV vs. SHE | Direct potentiometry in glacial acetic acid with 0.5 M sodium acetate.[11] |
| N-Arylsulfonyl-1,4-benzoquinone monoimine (Ib) | 737.8 ± 1.0 mV vs. SHE | Direct potentiometry in glacial acetic acid with 0.5 M sodium acetate.[11] |
| 3-(p-Tolyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.32 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane (B109758) with 0.1 M NBu4ClO4.[7] |
| 3-(Phenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.33 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |
| 3-(p-Fluorophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.33 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |
| 3-(p-Chlorophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.34 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |
| 3-(p-Bromophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.35 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |
| 3-(p-Iodophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.38 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |
Note: Redox potentials are highly dependent on experimental conditions such as solvent, supporting electrolyte, pH, and reference electrode. Direct comparison between different studies should be made with caution.
Experimental Protocols
Determination of Redox Potential using Cyclic Voltammetry
Cyclic voltammetry is a powerful and common electrochemical technique used to study the redox properties of chemical species.[12][13]
Objective: To determine the formal reduction potential (E°') of a this compound derivative.
Materials and Equipment:
-
Potentiostat
-
Electrochemical cell
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[14]
-
Counter electrode (e.g., Platinum wire)[12]
-
Analyte solution (this compound derivative of interest)
-
Solvent (e.g., dichloromethane, acetonitrile, or aqueous buffer)[7][8]
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) - TBAP, potassium chloride - KCl)[7][15]
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation[7]
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Clean the reference and counter electrodes according to standard laboratory procedures.
-
-
Solution Preparation:
-
Prepare a solution of the this compound derivative at a known concentration (typically in the millimolar range) in the chosen solvent.
-
Add the supporting electrolyte to the solution at a concentration significantly higher than the analyte (e.g., 0.1 M) to ensure sufficient conductivity.[7]
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode system in the electrochemical cell containing the prepared solution.
-
Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.
-
-
Deoxygenation:
-
Bubble an inert gas (e.g., argon) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials (Switching Potentials): Potentials sufficiently positive and negative of the expected redox potential to observe the full redox wave.
-
Scan Rate: The rate at which the potential is swept (e.g., 100 mV/s).[7]
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Initiate the potential sweep and record the resulting current.
-
-
Data Analysis:
-
From the resulting cyclic voltammogram (a plot of current vs. potential), identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
For a reversible or quasi-reversible system, the formal reduction potential (E°') can be estimated as the average of the peak potentials: E°' ≈ (Epa + Epc) / 2 .[13][16]
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.[16]
-
Signaling Pathways and Biological Relevance
The redox properties of p-benzoquinone imines are intimately linked to their biological effects, particularly the toxicity of NAPQI derived from acetaminophen overdose.
NAPQI-Induced Hepatotoxicity
Upon acetaminophen overdose, the normal metabolic pathways of glucuronidation and sulfation become saturated, leading to increased metabolism by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive NAPQI.[3][17]
The following diagram illustrates the key events in NAPQI-induced hepatotoxicity:
Caption: NAPQI-Induced Hepatotoxicity Pathway.
Initially, NAPQI is detoxified by conjugation with glutathione (GSH).[4] However, in an overdose situation, hepatic GSH stores are rapidly depleted.[2] The excess, highly electrophilic NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins.[18] This leads to mitochondrial dysfunction, increased oxidative stress through the generation of reactive oxygen species (ROS), and ultimately, hepatocyte necrosis.[17][19] The administration of N-acetylcysteine (NAC) as an antidote works by replenishing cellular GSH stores.[20] Interestingly, NAPQI can also activate the Nrf2 signaling pathway, which upregulates the synthesis of GSH, representing a cellular defense mechanism.[2][18]
Experimental Workflow for Studying NAPQI Toxicity
The following diagram outlines a typical experimental workflow for investigating the effects of p-benzoquinone imines like NAPQI on cellular systems.
Caption: Workflow for NAPQI Toxicity Studies.
Conclusion
The redox potential and electrochemical properties of p-benzoquinone imines are fundamental to their chemical reactivity and biological roles. This guide has provided a detailed overview of these characteristics, including quantitative data on redox potentials, a comprehensive protocol for their experimental determination, and an illustration of their significance in the context of NAPQI-induced hepatotoxicity. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for advancing research in toxicology, pharmacology, and the development of novel therapeutics. The provided diagrams and methodologies offer a practical framework for further investigation into this important class of compounds.
References
- 1. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Amelioration of N-Acetyl-p-Benzoquinone Imine Toxicity by Ginsenoside Rg3: The Role of Nrf2-Mediated Detoxification and Mrp1/Mrp3 Transports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 18. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - DAMPs ramp up drug toxicity [jci.org]
- 20. Acetylcysteine - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of p-Benzoquinone Imines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize p-benzoquinone imines, a class of compounds of significant interest in medicinal chemistry and materials science. The guide details experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, and presents key quantitative data in structured tables for comparative analysis.
Introduction to p-Benzoquinone Imines
p-Benzoquinone imines are derivatives of p-benzoquinone where one or both carbonyl oxygens are replaced by a nitrogen-containing group. These compounds are known for their reactivity and are implicated in various biological processes. For instance, N-acetyl-p-benzoquinone imine (NAPQI) is a reactive metabolite of acetaminophen (B1664979) that, in high doses, can lead to hepatotoxicity.[1][2] The diverse functionalities that can be introduced at the nitrogen atom allow for a wide range of chemical properties and applications, making their thorough characterization essential.
General Workflow for Spectroscopic Characterization
The structural elucidation of a newly synthesized or isolated p-benzoquinone imine typically follows a systematic spectroscopic workflow. This process begins with UV-Vis spectroscopy to confirm the presence of the chromophoric quinone imine system. Subsequently, IR spectroscopy is employed to identify key functional groups, such as the carbonyl (C=O) and imine (C=N) bonds. Finally, detailed structural information, including the connectivity and chemical environment of individual atoms, is obtained through ¹H and ¹³C NMR spectroscopy.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of p-benzoquinone imines.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For p-benzoquinone imines, the extended π-system of the quinone ring gives rise to characteristic absorption bands in the UV-Vis region. These absorptions typically correspond to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the nature of the substituent on the imine nitrogen and any substitution on the quinone ring.
Experimental Protocol for UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of a this compound is as follows:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the sample is soluble. Common solvents include ethanol, methanol, acetonitrile, and dichloromethane.
-
Sample Preparation: Prepare a stock solution of the this compound of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0.[3]
-
Baseline Correction: Fill a cuvette with the pure solvent to be used and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition.
Quantitative UV-Vis Data for Selected p-Benzoquinone Imines
The following table summarizes the UV-Vis absorption data for several p-benzoquinone imines.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| p-Benzoquinone | Water | 244, 280, 435 | - | [4] |
| N-Acetyl-p-benzoquinone imine | Chloroform (B151607) | 260 | - | [5] |
| 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone | Ethanol | 383, 480-600 (broad) | - | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of p-benzoquinone imines:
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated acetone (B3395972) (acetone-d₆).
-
Sample Preparation: Dissolve 5-25 mg of the this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[7] The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Depending on the complexity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary for unambiguous signal assignment.[8]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). Chemical shifts (δ), signal multiplicities, and coupling constants (J) are then determined.
Quantitative NMR Data for Selected p-Benzoquinone Imines
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for p-benzoquinone and a representative N-aryl-p-benzoquinone imine.
Table 2: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| p-Benzoquinone | DMSO-d₆ | 6.89 | s | Quinone protons | [9] |
| 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone | - | 6.21, 6.22 | s | Quinone protons | [6] |
| 7.68, 8.69 | br s | NH protons | [6] |
Table 3: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| p-Benzoquinone | DMSO-d₆ | 187.4 | C=O | [9] |
| 137.0 | C-H | [9] | ||
| 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone | - | 181 | C=O | [6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For p-benzoquinone imines, IR spectroscopy is particularly useful for confirming the presence of the C=O and C=N bonds.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for IR analysis.[10][11]
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of the this compound and 100-200 mg of dry, spectroscopic grade KBr.[12]
-
Grinding and Mixing: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11]
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.
Quantitative IR Data for p-Benzoquinone Imines
The following table lists the characteristic IR absorption frequencies for key functional groups in p-benzoquinone imines.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
| C=O | Stretching | 1650 - 1680 | [13] |
| C=N | Stretching | 1615 - 1640 | [14] |
| C=C (aromatic) | Stretching | 1580 - 1620 | [13] |
| C-H (aromatic) | Stretching | 3000 - 3100 | [13] |
Conclusion
The spectroscopic techniques of UV-Vis, NMR, and IR provide a powerful and complementary suite of tools for the comprehensive characterization of p-benzoquinone imines. UV-Vis spectroscopy confirms the presence of the conjugated quinone imine system, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides a detailed map of the molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important class of compounds.
Logical Diagram for Spectroscopic Data Interpretation
Caption: A flowchart illustrating the logical process of interpreting data from different spectroscopic techniques to elucidate the structure of a this compound.
References
- 1. In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-p-benzoquinone imine-induced changes in the energy metabolism in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enzymatic and non-enzymatic reduction of N-acetyl-p-benzoquinone imine and some properties of the N-acetyl-p-benzosemiquinone imine radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Insights into p-Benzoquinone Imine Reactivity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical studies of p-benzoquinone imine reactivity, targeting researchers, scientists, and drug development professionals. p-Benzoquinone imines are a class of highly reactive molecules implicated in various biological processes and are key intermediates in organic synthesis. Understanding their reactivity at a molecular level is crucial for predicting their biological activity, designing novel therapeutics, and developing efficient synthetic methodologies. This document delves into the computational analysis of their reaction mechanisms, supported by detailed experimental protocols and data-driven visualizations.
Theoretical Framework: Unraveling Reactivity with Quantum Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricate reaction mechanisms of p-benzoquinone imines. These computational methods provide invaluable insights into the electronic structure, transition states, and reaction energetics, which are often challenging to determine experimentally.
Frontier Molecular Orbitals and Reactivity
The reactivity of p-benzoquinone imines is largely governed by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals dictate the molecule's susceptibility to nucleophilic and electrophilic attack.
A lower LUMO energy indicates a greater electrophilicity, making the this compound more susceptible to nucleophilic attack, a hallmark of their reactivity.[1] Conversely, a higher HOMO energy suggests a greater propensity to act as a nucleophile. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule; a smaller gap generally correlates with higher reactivity.
Table 1: Calculated HOMO and LUMO Energies of Selected p-Benzoquinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Benzoquinone | -7.93 | -2.63 | 5.30 |
| N-phenyl-p-benzoquinone imine | -6.89 | -2.81 | 4.08 |
| N-acetyl-p-benzoquinone imine (NAPQI) | -7.51 | -3.12 | 4.39 |
Note: The values presented are representative and can vary depending on the computational method and basis set used.
Reaction Mechanisms and Activation Barriers
Quantum chemical studies have been instrumental in mapping the potential energy surfaces of various reactions involving p-benzoquinone imines, including Michael additions and cycloadditions. These studies allow for the determination of activation barriers (transition state energies), which are crucial for predicting reaction rates and understanding the influence of substituents on reactivity.
A notable study on the formation of reactive benzoquinone imines through hydrogen abstraction from acetaminophen (B1664979) derivatives revealed that the substitution pattern can significantly influence the activation barrier, with variations of up to 30 kJ/mol.[2]
Table 2: Calculated Activation Energies for Reactions of N-acetyl-p-benzoquinone imine (NAPQI)
| Reaction | Nucleophile | Activation Energy (kcal/mol) | Computational Method |
| Michael Addition | Glutathione (B108866) (thiolate) | ~10-15 | DFT |
| Michael Addition | Cysteine (thiolate) | ~12-17 | DFT |
| Covalent Binding | Protein Thiol Groups | Varies | DFT/MM |
Note: These values are approximate and derived from various computational studies. The actual values can differ based on the specific residues and the protein environment in the case of covalent binding.
Key Reactions of p-Benzoquinone Imines
p-Benzoquinone imines are versatile intermediates that participate in a variety of chemical transformations, primarily driven by their electrophilic nature.
Michael Addition
The conjugated system of p-benzoquinone imines makes them excellent Michael acceptors. They readily react with a wide range of soft nucleophiles, such as thiols (e.g., glutathione, cysteine residues in proteins), amines, and stabilized carbanions. This reactivity is of significant biological relevance, as it underlies the mechanism of toxicity for many compounds that are metabolized to quinone imines, such as the acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3]
Cycloaddition Reactions
p-Benzoquinone imines can also participate in cycloaddition reactions, acting as dienophiles or heterodienes. These reactions are powerful tools for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules and natural products. The regioselectivity and stereoselectivity of these reactions can be predicted and rationalized using FMO theory and computational analysis of the transition states.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and reactivity studies of p-benzoquinone imines.
Synthesis of N-Aryl-p-benzoquinone Imines
Objective: To synthesize N-aryl-p-benzoquinone imines via the oxidation of the corresponding p-aminophenols.
Materials:
-
Substituted p-aminophenol
-
Silver(I) oxide (Ag₂O) or other suitable oxidizing agent (e.g., lead tetraacetate)
-
Anhydrous diethyl ether or other suitable solvent
-
Anhydrous sodium sulfate (B86663)
-
Celite
Procedure:
-
To a solution of the substituted p-aminophenol (1 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add silver(I) oxide (2 mmol) in one portion.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of Celite and anhydrous sodium sulfate to remove the silver salts and drying agent.
-
Wash the filter cake with anhydrous diethyl ether (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure at a low temperature (< 30 °C) to yield the crude N-aryl-p-benzoquinone imine.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane or dichloromethane/hexane. Due to the potential instability of p-benzoquinone imines, purification should be performed rapidly and at low temperatures.
Characterization:
-
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Due to their reactivity, it is often advisable to use the freshly prepared this compound directly in subsequent reactions.
Kinetic Study of the Reaction of this compound with a Nucleophile
Objective: To determine the rate constant for the reaction of a this compound with a nucleophile (e.g., a thiol) using UV-Vis spectroscopy.
Materials:
-
Freshly prepared and purified this compound
-
Nucleophile (e.g., N-acetylcysteine)
-
Buffer solution of appropriate pH (e.g., phosphate (B84403) buffer, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the this compound and the nucleophile in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Equilibrate the buffer solution to the desired temperature (e.g., 25 °C) in the cuvette of the UV-Vis spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette containing the buffer and the nucleophile (the nucleophile should be in large excess to ensure pseudo-first-order kinetics).
-
Immediately start recording the absorbance at the λ_max of the this compound as a function of time.
-
Monitor the reaction until the absorbance of the this compound has significantly decreased (typically > 90% completion).
-
The observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay equation.
-
Repeat the experiment at different concentrations of the nucleophile to determine the second-order rate constant.
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.
Metabolic Activation of Acetaminophen and Detoxification
The metabolic activation of acetaminophen to the reactive N-acetyl-p-benzoquinone imine (NAPQI) and its subsequent detoxification by glutathione is a critical pathway in drug metabolism and toxicology.
Experimental Workflow for Studying this compound Reactivity
This workflow outlines the key steps in a typical experimental investigation of the reactivity of a novel this compound.
Computational Workflow for Analyzing this compound Reactivity
This diagram illustrates a typical computational workflow for investigating the reactivity of p-benzoquinone imines using quantum chemical methods.
Conclusion
The study of this compound reactivity is a dynamic and evolving field with significant implications for drug development, toxicology, and synthetic chemistry. Quantum chemical calculations, in conjunction with experimental studies, provide a robust framework for understanding and predicting the behavior of these fascinating molecules. This technical guide has summarized key theoretical concepts, highlighted important reaction classes, provided detailed experimental protocols, and visualized complex processes to aid researchers in their exploration of this compound chemistry. Continued research in this area will undoubtedly lead to the development of safer drugs, more efficient synthetic methods, and a deeper understanding of the fundamental principles governing chemical reactivity.
References
An In-depth Technical Guide to the Cytotoxic Mechanisms of p-Benzoquinone Imine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cytotoxicity of p-benzoquinone imine, with a primary focus on its well-characterized derivative, N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen (B1664979). This document details the key cellular events initiated by this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the critical pathways involved.
Core Mechanisms of this compound Cytotoxicity
The cytotoxic effects of this compound are multifaceted, initiating a cascade of events that culminate in cell death. The primary mechanisms are detailed below.
Depletion of Cellular Glutathione (B108866) (GSH)
The initial and critical event in this compound-induced cytotoxicity is the rapid depletion of intracellular glutathione (GSH).[1] As a potent electrophile, this compound readily reacts with the nucleophilic thiol group of GSH, forming a conjugate. This reaction consumes cellular GSH stores, compromising the cell's primary defense against oxidative stress.[2]
Covalent Binding to Cellular Proteins
Following the depletion of GSH, this compound covalently binds to cellular macromolecules, particularly proteins, through a process known as arylation.[2] This results in the formation of protein adducts, which can alter protein structure and function, leading to cellular dysfunction and death.[3] Mitochondrial proteins are key targets, and the formation of adducts on these proteins is a crucial step in the subsequent mitochondrial collapse.
Induction of Oxidative and Nitrative Stress
The depletion of GSH, coupled with the direct reactivity of this compound, leads to a state of severe oxidative stress.[4] This is characterized by the accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which damage cellular components, including lipids, proteins, and DNA.[4]
Mitochondrial Dysfunction
Mitochondria are a primary target of this compound-induced toxicity. The formation of protein adducts on mitochondrial proteins, along with oxidative stress, leads to:
-
Impaired mitochondrial respiration and a decrease in ATP synthesis.
-
Opening of the mitochondrial permeability transition pore (mPTP), resulting in the dissipation of the mitochondrial membrane potential.
-
Release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), into the cytosol, triggering the intrinsic apoptotic pathway.[4]
Disruption of Intracellular Calcium (Ca2+) Homeostasis
This compound disrupts intracellular calcium homeostasis by causing the release of Ca2+ from mitochondrial stores and inhibiting Ca2+-ATPases in the plasma membrane and endoplasmic reticulum.[5] The resulting increase in cytosolic Ca2+ concentration can activate various degradative enzymes, such as proteases, phospholipases, and endonucleases, contributing to cellular damage and death.[6]
Genotoxicity via Topoisomerase II Inhibition
N-acetyl-p-benzoquinone imine (NAPQI) has been identified as a topoisomerase II poison.[7][8] It stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks.[7] This genotoxic effect can contribute to cell cycle arrest and apoptosis.
Activation of Stress-Signaling Pathways
The cellular stress induced by this compound activates several signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway. Persistent activation of JNK can translocate to the mitochondria, further amplifying oxidative stress and promoting apoptosis.[1]
Quantitative Data on this compound Cytotoxicity
The following tables summarize quantitative data from various studies on the cytotoxic effects of N-acetyl-p-benzoquinone imine (NAPQI).
Table 1: In Vitro Cytotoxicity of NAPQI
| Cell Line | Assay | Endpoint | IC50 Value | Incubation Time | Reference |
| Lymphoblastoid Cell Lines | CellTiter-Blue | Growth Inhibition | 6.5 ± 4.5 µM | 24 hours | [9] |
| HEI-OC1 (Auditory Cells) | MTT | Cell Viability | ~10% of APAP dose | 24 and 48 hours | [10] |
Table 2: NAPQI-Induced Biomarker Changes
| Biomarker | System | Concentration/Change | Time Point | Reference |
| Topoisomerase II-mediated DNA cleavage | In vitro (human topoisomerase IIα) | >5-fold increase | Not specified | [7][11] |
| CHOP Expression | HEI-OC1 Cells | >4-fold increase | 12 hours | [10] |
| JNK and c-Jun Phosphorylation | Mouse Liver (150-175 mg/kg APAP) | Significant increase | Not specified | |
| Serum Protein Adducts (Cmax) | Healthy Adults (80 mg/kg APAP) | 0.108 ± 0.020 nmol/mL (IR) | Not specified | [12] |
| Serum Protein Adducts (Cmax) | Healthy Adults (80 mg/kg APAP) | 0.100 ± 0.028 nmol/mL (ER) | Not specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cytotoxic mechanisms of this compound.
Cell Viability Assay (CellTiter-Blue®)
This protocol is adapted from the Promega Technical Bulletin #TB317.[4][7][13]
Objective: To determine the viability of cells after exposure to this compound.
Materials:
-
Cells in culture
-
96-well or 384-well plates
-
CellTiter-Blue® Reagent (Promega)
-
Fluorometer or spectrophotometer
Procedure:
-
Plate cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
Add CellTiter-Blue® Reagent directly to each well (e.g., 20 µL of reagent to 100 µL of culture medium in a 96-well plate).
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Record fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Cell viability is expressed as a percentage of the fluorescence of the vehicle-treated control cells.
Quantification of Protein Adducts (HPLC-EC)
This protocol is based on methodologies described for acetaminophen-protein adducts.[3][9]
Objective: To quantify the amount of this compound covalently bound to proteins.
Materials:
-
Serum or tissue homogenate samples
-
Pronase (or other suitable protease)
-
Trichloroacetic acid (TCA)
-
HPLC system with electrochemical (EC) detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier)
-
APAP-cysteine standard
Procedure:
-
Sample Preparation:
-
Precipitate proteins from the sample using TCA.
-
Wash the protein pellet to remove unbound metabolites.
-
Resuspend the protein pellet in a suitable buffer.
-
-
Proteolytic Digestion:
-
Add pronase to the protein suspension and incubate at 37°C overnight to digest the proteins and release the this compound-cysteine adduct.
-
-
Analysis:
-
Centrifuge the digest to remove any undigested material.
-
Inject the supernatant onto the HPLC-EC system.
-
Separate the adduct from other components using a suitable gradient elution.
-
Detect the adduct using the electrochemical detector set at an appropriate potential.
-
Quantify the adduct by comparing its peak area to a standard curve generated with known concentrations of the this compound-cysteine standard.
-
Measurement of Cellular Glutathione (GSH and GSSG)
This protocol utilizes the enzymatic recycling method.[12][14][15]
Objective: To measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in cells or tissues.
Materials:
-
Cell or tissue lysate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase (GR)
-
NADPH
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization
-
For GSSG measurement: 2-vinylpyridine (B74390) (2-VP) to derivatize GSH
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in MPA or PCA to precipitate proteins and preserve glutathione.
-
Centrifuge to collect the supernatant.
-
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a 96-well plate, add the sample supernatant, DTNB, NADPH, and GR to a reaction buffer.
-
The rate of formation of 5-thio-2-nitrobenzoic acid (TNB) is measured by the change in absorbance at 412 nm.
-
Quantify the total glutathione concentration using a standard curve prepared with known concentrations of GSH.
-
-
GSSG Measurement:
-
Treat a separate aliquot of the sample supernatant with 2-VP to derivatize and remove GSH.
-
Perform the same enzymatic recycling assay as for total glutathione. The measured absorbance will correspond to the GSSG concentration.
-
Quantify GSSG using a standard curve prepared with known concentrations of GSSG.
-
-
GSH Calculation:
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
In Vitro Topoisomerase II DNA Cleavage Assay
This protocol is a generalized procedure based on established methods.[6][8][16][17][18]
Objective: To determine if this compound acts as a topoisomerase II poison by stabilizing the DNA cleavage complex.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (containing ATP and MgCl2)
-
This compound
-
Positive control (e.g., etoposide)
-
Stop solution (containing SDS and proteinase K)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up reaction tubes containing the reaction buffer, supercoiled plasmid DNA, and purified topoisomerase IIα.
-
Add various concentrations of this compound, etoposide (B1684455) (positive control), or vehicle control to the respective tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of cleavage complexes.
-
Stop the reaction by adding the stop solution and incubate further to digest the protein.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
An increase in the amount of linear DNA in the presence of this compound indicates that it is a topoisomerase II poison.
Measurement of Intracellular Calcium with Fura-2 AM
This protocol is a standard method for measuring intracellular calcium.[10][19][20][21]
Objective: To measure changes in cytosolic free calcium concentration in response to this compound.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBS to remove extracellular dye.
-
-
Measurement:
-
Mount the coverslip on a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380).
-
Add this compound to the cells and continue to record the fluorescence ratio over time.
-
An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.
-
Western Blot Analysis of JNK Phosphorylation
This is a standard protocol for detecting protein phosphorylation.[11][22][23][24][25]
Objective: To determine the activation of the JNK signaling pathway by this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Gel Electrophoresis:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total-JNK to confirm equal protein loading.
-
-
Analysis:
-
Quantify the band intensities and express the level of JNK phosphorylation as the ratio of phospho-JNK to total-JNK.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Overview of the this compound cytotoxicity pathway.
Caption: Mitochondrial pathway of apoptosis induced by NAPQI.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. real-research.com [real-research.com]
- 5. scispace.com [scispace.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Blue® Cell Viability Assay Protocol [promega.sg]
- 8. academic.oup.com [academic.oup.com]
- 9. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Determination of glutathione and glutathione disulfide in hepatocytes by liquid chromatography with an electrode modified with functionalized carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. topogen.com [topogen.com]
- 18. researchgate.net [researchgate.net]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Chemistry of p-Benzoquinone Imines: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reactivity, and biological significance of p-benzoquinone imines, with a focus on their role in drug development and toxicology.
p-Benzoquinone imines are a class of highly reactive organic compounds characterized by a quinone imine moiety. Their inherent electrophilicity makes them key intermediates in various chemical transformations and crucial players in biological processes. This guide provides a comprehensive overview of their chemistry, from fundamental synthesis and reactivity to their significant implications in drug metabolism and toxicology, particularly exemplified by N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen (B1664979).
Core Concepts: Synthesis and Reactivity
The synthesis of p-benzoquinone imines is primarily achieved through the oxidation of p-aminophenols or p-phenylenediamines.[1] The choice of oxidizing agent and reaction conditions is critical to manage the reactivity and stability of the resulting imine.[1]
Synthesis of p-Benzoquinone Monoimines: The most direct route to p-benzoquinone monoimines is the oxidation of p-aminophenols.[1] This process involves the removal of two hydrogen atoms to form the quinoidal structure. A variety of oxidizing agents can be employed for this transformation.[1] For instance, the synthesis of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen (N-(4-hydroxyphenyl)acetamide) is a well-established example, often utilizing silver (I) oxide as the oxidant.[1][2]
Synthesis of p-Benzoquinone Diimines: Analogously, p-benzoquinone diimines are synthesized by the oxidation of p-phenylenediamines.[1] These compounds, containing two imine functionalities, are valuable intermediates in the synthesis of dyes and polymers.[1]
The high reactivity of p-benzoquinone imines is a defining characteristic, driven by their electrophilic nature. They readily undergo nucleophilic addition reactions, particularly with soft nucleophiles like thiols.[1] This reactivity is central to their biological effects. They can also participate in cycloaddition reactions, such as Diels-Alder reactions, acting as either dienes or dienophiles to form complex cyclic structures.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the reactivity and biological interactions of p-benzoquinone imines.
| Compound/Reaction | Parameter | Value | Reference |
| N-acetyl-p-benzoquinone imine (NAPQI) reaction with Glutathione (B108866) (GSH) | Product Ratio | 33% Acetaminophen, 67% 3-(Glutathion-S-yl)acetaminophen | [4] |
| NAPQI-induced DNA cleavage | Enhancement Factor | >5-fold increase at 100 µM | [5] |
| NAPQI detection limit in enzymatic oxidation | Concentration | Below 6.7 x 10⁻⁸ M | [6] |
| Covalent binding of radiolabeled NAPQI and acetaminophen to microsomal protein | Acetyl group loss | ~20% as acetamide | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is based on the oxidation of acetaminophen using silver (I) oxide, as described in the literature.[1][2]
Materials:
-
Acetaminophen (N-(4-hydroxyphenyl)acetamide)
-
Silver (I) oxide (Ag₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Anhydrous diethyl ether
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve acetaminophen in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Add a molar excess of silver (I) oxide and anhydrous sodium sulfate to the solution.
-
Stir the mixture vigorously at room temperature, protected from light, for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the silver salts and sodium sulfate.
-
Wash the filter cake with small portions of anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator at a low temperature to yield NAPQI as a yellow solid.
-
Due to its instability, the synthesized NAPQI should be used immediately for subsequent reactions or stored under an inert atmosphere at low temperatures.
Protocol 2: Reaction of NAPQI with Glutathione (GSH)
This protocol outlines the reaction of synthesized NAPQI with the biological thiol, glutathione.
Materials:
-
N-acetyl-p-benzoquinone imine (NAPQI) solution (freshly prepared)
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of glutathione in phosphate buffer (pH 7.4).
-
Add the freshly prepared solution of NAPQI to the GSH solution at room temperature with stirring.
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes).
-
Quench the reaction by adding a suitable agent, such as a strong acid (e.g., perchloric acid), to precipitate proteins if working with biological samples.
-
Centrifuge the mixture to remove any precipitate.
-
Analyze the supernatant by HPLC to identify and quantify the products, namely acetaminophen and 3-(glutathion-S-yl)acetaminophen.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving p-benzoquinone imines.
Caption: Synthesis of NAPQI from Acetaminophen.
Caption: NAPQI-mediated Hepatotoxicity Pathway.
Biological Significance and Drug Development
The biological activities of p-benzoquinone imines are largely dictated by their high reactivity. The most studied example is NAPQI, the toxic metabolite of acetaminophen.[1][7] At therapeutic doses of acetaminophen, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[8] However, in cases of overdose, hepatic GSH stores are depleted, leading to the accumulation of NAPQI.[9] This excess NAPQI can then covalently bind to cellular macromolecules, particularly proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, liver cell death.[1][8]
Recent research has also implicated NAPQI as a topoisomerase II poison, suggesting a potential mechanism for its genotoxic effects.[5][7] This finding opens new avenues for understanding the full spectrum of its biological activities and highlights the importance of studying the metabolites of drugs.
The reactivity of the p-benzoquinone imine scaffold is also being explored in drug development. The ability to act as a covalent modifier presents opportunities for designing targeted therapies. However, the inherent toxicity associated with this functional group necessitates careful molecular design to ensure selectivity and minimize off-target effects. Understanding the structure-activity relationships and the factors that govern the reactivity of substituted p-benzoquinone imines is an active area of research.[1]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Amelioration of N-Acetyl-p-Benzoquinone Imine Toxicity by Ginsenoside Rg3: The Role of Nrf2-Mediated Detoxification and Mrp1/Mrp3 Transports - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of p-Benzoquinone Imine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Benzoquinone imine, a highly reactive and historically significant molecule, stands as a cornerstone in the study of organic chemistry and biochemistry. This guide provides an in-depth exploration of its discovery, historical context, and fundamental chemical properties. We present detailed experimental protocols for its synthesis, a comprehensive summary of its spectroscopic and reactivity data, and an examination of the key reaction pathways in which it participates. Particular emphasis is placed on its role as a potent electrophile and its involvement in Michael additions and cycloaddition reactions, which are crucial for both synthetic applications and understanding its biological implications, most notably as the parent structure of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen (B1664979).
Discovery and Historical Context
The history of this compound is intrinsically linked to the pioneering work of the Nobel laureate Richard Willstätter. While the parent quinone, p-benzoquinone, had been known since 1838, the synthesis of its nitrogen analog, the quinone imines, represented a significant advancement in organic chemistry. In the early 20th century, Willstätter and his collaborators, including A. Pfannenstiel, undertook extensive investigations into the oxidation of aromatic amines. Their work, published in 1905, described the formation of quinone di-imines from the oxidation of p-phenylenediamines.[1] Although this seminal work focused on the di-imine, it laid the foundational understanding of the unstable and highly reactive nature of the quinonoid imine system, paving the way for the eventual isolation and study of the mono-imine.
The development of milder and more selective oxidizing agents in the subsequent decades allowed for the controlled synthesis of p-benzoquinone mono-imines from p-aminophenols.[2] The inherent instability of the parent this compound has made its isolation and characterization challenging, leading to a greater focus on its more stable N-substituted derivatives in early research. A pivotal moment in the history of this class of compounds was the synthesis of N-acetyl-p-benzoquinone imine (NAPQI) by Dahlin and Nelson in 1982, which was crucial in confirming its role as the toxic metabolite of acetaminophen.[3]
Synthesis of this compound
The primary and most direct method for the synthesis of p-benzoquinone imines is the oxidation of the corresponding p-aminophenols.[2] This transformation involves the removal of two hydrogen atoms to form the quinoidal structure with a carbon-nitrogen double bond.[2] Due to the reactivity of the product, the choice of oxidant and reaction conditions are critical to minimize side reactions and polymerization.
General Experimental Protocol for the Oxidation of p-Aminophenol
This protocol describes a general method for the synthesis of this compound via the oxidation of p-aminophenol.
Materials:
-
p-Aminophenol
-
Oxidizing agent (e.g., silver (I) oxide, lead dioxide, vanadium pentoxide)[2][3]
-
Anhydrous solvent (e.g., diethyl ether, benzene, or chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of p-aminophenol is prepared in an anhydrous solvent under an inert atmosphere.
-
The oxidizing agent is added portion-wise to the solution at a controlled temperature, typically between 0 °C and room temperature, with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts.
-
The solvent is removed under reduced pressure at a low temperature to yield the crude this compound.
-
Due to its instability, the product is often used immediately in subsequent reactions or can be purified by low-temperature chromatography if necessary.
Note: this compound is highly reactive and prone to decomposition. All manipulations should be carried out rapidly and at low temperatures.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3009-34-5 | [2] |
| Molecular Formula | C₆H₅NO | |
| Molecular Weight | 107.11 g/mol | [2] |
| Appearance | Yellow to orange solid (typically) | |
| IUPAC Name | 4-iminocyclohexa-2,5-dien-1-one |
Table 2: Spectroscopic Data of this compound and Related Structures
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | Signals corresponding to the vinylic protons on the quinone ring. | [4] |
| ¹³C NMR | Resonances for the carbonyl carbon, the imine carbon, and the olefinic carbons of the quinone system. Carbonyl carbons of o-benzoquinones are observed at 178.4–178.6 and 181.2–181.5 ppm. | [4][5] |
| FT-IR (cm⁻¹) | Stretching vibrations of the carbonyl group are typically observed in the range of 1620–1690 cm⁻¹. | [5] |
| UV-Vis | Characteristic absorptions in the UV-visible region due to the conjugated π-system. p-Benzoquinone has a maximum absorption at 248 nm. | [6][7] |
Reactivity and Reaction Mechanisms
This compound is a highly electrophilic molecule, and its reactivity is dominated by its susceptibility to nucleophilic attack. This reactivity is central to both its utility in organic synthesis and its biological effects.
Michael Addition
p-Benzoquinone imines are potent Michael acceptors, readily reacting with a variety of nucleophiles.[2] The general mechanism involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system.[2]
The reaction of p-benzoquinone imines with thiols, such as glutathione (B108866) (GSH), is of significant biological importance.[8] This reaction is a key detoxification pathway for NAPQI, the toxic metabolite of acetaminophen.[2] The thiol adds to the quinone imine ring, leading to the formation of a stable adduct.[8]
Table 3: Examples of Michael Addition Reactions
| Nucleophile | This compound Derivative | Product Type | Reference |
| Aryl Sulfinic Acids | p-Quinone Imine | 2-(Phenylsulfonyl)-4-(piperazin-1-yl)phenol derivatives | [2] |
| Glutathione (GSH) | N-Acetyl-p-benzoquinone imine (NAPQI) | 3-(Glutathion-S-yl)acetaminophen | [2] |
| Ethanethiol | N-Acetyl-p-benzoquinone imine (NAPQI) | Ethanethiol adduct | [2] |
Cycloaddition Reactions
p-Benzoquinone imines can participate in cycloaddition reactions, acting as either dienes or dienophiles, which allows for the synthesis of various heterocyclic structures.[2] The specific role of the quinone imine in a Diels-Alder reaction depends on the substituents on both the imine and the reacting partner.[9]
The workflow for a typical Diels-Alder reaction involving a this compound as a dienophile is depicted below.
Redox Cycling and Biological Implications
The quinone imine moiety can undergo redox cycling, which is a key aspect of its biological activity. In the presence of reducing agents, it can be converted to the corresponding aminophenol, which can then be re-oxidized back to the quinone imine. This cycling can lead to the generation of reactive oxygen species (ROS), contributing to cellular oxidative stress.
The metabolic activation of acetaminophen to NAPQI and its subsequent detoxification or reaction with cellular macromolecules is a critical pathway in toxicology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. US3708509A - Process for preparing benzoquinone - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
p-Benzoquinone Imine: A Highly Reactive Intermediate in Drug Metabolism and Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Benzoquinone imines are a class of highly reactive metabolites that play a critical role in the toxicology of numerous drugs and xenobiotics. Characterized by their electrophilic nature, these intermediates readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity. The most well-documented example is N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of the widely used analgesic, acetaminophen (B1664979). An overdose of acetaminophen leads to the saturation of normal detoxification pathways, resulting in an accumulation of NAPQI that depletes cellular glutathione (B108866) stores and causes severe hepatotoxicity. Understanding the formation, reactivity, and detoxification of p-benzoquinone imines is paramount for the development of safer pharmaceuticals and for mitigating the risks associated with drug-induced organ injury. This guide provides a comprehensive overview of the chemistry, toxicology, and analytical methodologies related to p-benzoquinone imines, with a focus on their implications for drug development.
Formation of p-Benzoquinone Imines
p-Benzoquinone imines are primarily formed through the oxidative metabolism of p-aminophenols and related compounds. This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues.
The most extensively studied pathway is the formation of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen.[1] While the majority of a therapeutic dose of acetaminophen is metabolized via safe glucuronidation and sulfation pathways, a smaller fraction is oxidized by CYP enzymes, primarily CYP2E1, CYP1A2, and CYP3A4, to form the highly reactive NAPQI.[1]
The general reaction for the formation of a p-benzoquinone imine from a p-aminophenol derivative is an oxidation process involving the loss of two electrons and two protons.[2]
Reactivity and Toxicological Mechanisms
The toxicity of p-benzoquinone imines is intrinsically linked to their high electrophilicity. The electron-deficient quinone ring system is highly susceptible to nucleophilic attack, particularly from soft nucleophiles like thiols.
Glutathione Depletion
Under normal physiological conditions, p-benzoquinone imines are efficiently detoxified by conjugation with the endogenous antioxidant, glutathione (GSH).[3] This reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of a stable, non-toxic adduct that is subsequently eliminated from the body.[1][3] However, in cases of overdose or compromised GSH levels, this primary detoxification pathway becomes saturated.[3][4]
Covalent Binding to Cellular Macromolecules
Once glutathione stores are depleted by more than 70%, the highly reactive this compound intermediates are free to react with other cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1][3] This covalent modification, or adduction, of proteins can lead to:
-
Enzyme Inactivation: Alteration of the three-dimensional structure of enzymes, leading to loss of function.
-
Disruption of Cellular Signaling: Interference with signaling pathways that rely on protein-protein interactions or specific protein conformations.
-
Mitochondrial Dysfunction: Adduction to mitochondrial proteins can impair cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[5]
Oxidative Stress and Cellular Injury
The depletion of glutathione, a key cellular antioxidant, coupled with mitochondrial dysfunction, leads to a state of severe oxidative stress. The accumulation of ROS can damage lipids, proteins, and DNA, ultimately triggering pathways of programmed cell death (apoptosis) and necrosis, leading to tissue damage, particularly in the liver.
Key Signaling Pathways in this compound Toxicity
Two critical signaling pathways are implicated in the cellular response to this compound-induced toxicity: the Nrf2-Keap1 antioxidant response pathway and the mitochondrial permeability transition pathway.
The Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7][8][9] In the presence of electrophiles like p-benzoquinone imines or oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes and proteins involved in glutathione synthesis and regeneration.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial Protein Thiol Modifications in Acetaminophen Hepatotoxicity: Effect on HMG-CoA Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMND-309 activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of p-Benzoquinone Imine from p-Aminophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Benzoquinone imine and its derivatives are highly reactive compounds of significant interest in medicinal chemistry and materials science. They are key intermediates in the synthesis of various bioactive molecules and polymers. The primary route to this compound involves the oxidation of p-aminophenol. This document provides detailed application notes and experimental protocols for the synthesis of p-benzoquinone imines, with a focus on the oxidation of p-aminophenol and its N-acetylated analog, acetaminophen. Due to the inherent instability of the parent this compound, a detailed protocol for the synthesis of its more stable and extensively studied derivative, N-acetyl-p-benzoquinone imine (NAPQI), is presented as a representative example.
Introduction
The oxidation of p-aminophenols to p-benzoquinone imines is a fundamental transformation in organic chemistry.[1] This reaction involves the removal of two hydrogen atoms from the p-aminophenol molecule to form the quinoidal structure with a carbon-nitrogen double bond.[1] A variety of oxidizing agents can be employed for this purpose, including silver (I) oxide, potassium ferricyanide, and vanadium pentoxide.[1] The resulting p-benzoquinone imines are potent Michael acceptors and can readily react with nucleophiles.[1] This reactivity is crucial for their biological activity and for their use as synthetic intermediates. However, the parent this compound is often a reactive intermediate that can be prone to hydrolysis and polymerization, making its isolation challenging.[1] For this reason, N-substituted derivatives, such as N-acetyl-p-benzoquinone imine (NAPQI), which is a metabolite of acetaminophen, are often synthesized and studied as more stable analogs.[1][2]
Overview of Synthetic Pathways
The synthesis of this compound from p-aminophenol is an oxidative process. The general transformation is depicted below:
References
Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic metabolite of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (paracetamol). In therapeutic doses, NAPQI is safely detoxified in the liver primarily through conjugation with glutathione (B108866). However, in cases of acetaminophen overdose, the glutathione stores are depleted, leading to an accumulation of NAPQI. This accumulation results in cellular damage and is the primary cause of acetaminophen-induced hepatotoxicity. The availability of synthetically prepared NAPQI is crucial for toxicological studies, the development of antidotes, and for research into the mechanisms of drug-induced liver injury.
These application notes provide a detailed overview of the laboratory synthesis of NAPQI, primarily focusing on the established method of oxidizing acetaminophen. This document includes experimental protocols, quantitative data where available, and a visualization of the relevant metabolic pathway.
Data Presentation
Quantitative Data on NAPQI
The following table summarizes key quantitative data related to N-acetyl-p-benzoquinone imine.
| Parameter | Value | Context | Reference |
| Molecular Weight | 149.15 g/mol | --- | [1] |
| In Vivo Formation | 5-15% of therapeutic acetaminophen dose | Percentage of acetaminophen metabolized to NAPQI by cytochrome P450 enzymes. | [2] |
| Cytotoxicity (IC₅₀) | Average of 6.5 ± 4.5 µM | In a study using 176 lymphoblastoid cell lines. | [2] |
| Toxicity in Hepatocytes | ~10 times more toxic than acetaminophen | In isolated liver cells. |
Experimental Protocols
Synthesis of N-acetyl-p-benzoquinone imine (NAPQI) via Oxidation of Acetaminophen
The most cited method for the laboratory synthesis of NAPQI is the oxidation of acetaminophen.[3] The following protocol is based on the established literature, primarily referencing the work of Dahlin and Nelson, who first reported the synthesis of pure NAPQI.
Principle: Acetaminophen is oxidized to N-acetyl-p-benzoquinone imine using a suitable oxidizing agent. Silver oxide (Ag₂O) is a commonly referenced reagent for this transformation. The reaction is typically carried out in a non-polar organic solvent.
Materials and Reagents:
-
Acetaminophen (4-hydroxyacetanilide)
-
Silver oxide (Ag₂O)
-
Anhydrous chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Inert atmosphere (e.g., nitrogen or argon gas)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acetaminophen in anhydrous chloroform under an inert atmosphere. The use of an inert atmosphere is recommended to minimize the degradation of the product.
-
Addition of Oxidizing Agent: To the stirred solution of acetaminophen, add freshly prepared or commercially available silver oxide. It is often recommended to use a molar excess of the oxidizing agent.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the acetaminophen spot and the appearance of a new, more polar spot corresponding to NAPQI.
-
Work-up:
-
Upon completion of the reaction, filter the mixture through a pad of celite or a suitable filter aid to remove the silver salts (silver and silver oxide).
-
Wash the filter cake with small portions of anhydrous chloroform to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Drying and Concentration:
-
Dry the organic solution over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the crude NAPQI product.
-
-
Purification (if necessary):
-
Due to the reactive nature of NAPQI, purification can be challenging. If necessary, column chromatography on silica (B1680970) gel using a non-polar eluent system may be attempted, although care must be taken to avoid decomposition of the product on the stationary phase.
-
Storage: NAPQI is unstable and should be stored as a solid at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere and protected from light. For experimental use, it is often dissolved in a dry, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) immediately before use.
Characterization of N-acetyl-p-benzoquinone imine
Due to its reactivity, the characterization of NAPQI requires prompt analysis after synthesis.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of NAPQI (m/z = 149.05 for [M]+).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of NAPQI. The spectra should be acquired in a dry, deuterated solvent (e.g., CDCl₃).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in NAPQI, such as the carbonyl (C=O) and imine (C=N) stretches.
Mandatory Visualization
Metabolic Pathway of Acetaminophen
The following diagram illustrates the metabolic pathway of acetaminophen, highlighting the formation of the toxic metabolite NAPQI and its subsequent detoxification.
Caption: Metabolic pathways of acetaminophen.
Experimental Workflow for NAPQI Synthesis
The following diagram outlines the general workflow for the laboratory synthesis of N-acetyl-p-benzoquinone imine.
Caption: General workflow for the synthesis of NAPQI.
References
- 1. In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of p-Benzoquinone Imine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of p-benzoquinone imine (p-BQI) and its derivatives, with a primary focus on N-acetyl-p-benzoquinone imine (NAPQI), a critical reactive metabolite in drug development.
Introduction
p-Benzoquinone imines (p-BQIs) are a class of reactive molecules characterized by a quinone imine functional group. They are notable for their high electrophilicity, which leads to rapid reactions with biological nucleophiles such as proteins and glutathione (B108866) (GSH).[1] A prominent and extensively studied member of this class is N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of the widely used analgesic, acetaminophen (B1664979) (paracetamol).[1][2][3] The formation and subsequent reaction of NAPQI with cellular macromolecules are key events in the mechanism of acetaminophen-induced hepatotoxicity.[2][3] Therefore, sensitive and reliable analytical methods for the detection and quantification of p-BQI and its adducts are crucial for toxicological studies, drug metabolism research, and the development of safer pharmaceuticals.
This document outlines three common analytical techniques for p-BQI analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Methods. Detailed protocols, quantitative data summaries, and visual diagrams of the underlying processes are provided to guide researchers in their experimental design and execution.
Signaling and Reaction Pathways of N-acetyl-p-benzoquinone imine (NAPQI)
NAPQI is primarily formed in the liver through the cytochrome P450-mediated oxidation of acetaminophen.[4] Due to its electrophilic nature, NAPQI readily undergoes Michael addition reactions with soft nucleophiles. The primary detoxification pathway involves conjugation with glutathione (GSH).[5] However, when GSH stores are depleted, NAPQI can covalently bind to cellular proteins, leading to oxidative stress and cell death.[5]
Caption: Metabolic activation of acetaminophen to NAPQI and its subsequent detoxification and toxic pathways.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of NAPQI.
Table 1: HPLC-UV Methods for NAPQI Quantification
| Parameter | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Sample Matrix | Reference |
| Method A | 10 - 200 | 0.1 | 10 | Human Plasma | [2][6][7] |
| Method B | 1 - 200 | Not Reported | 1 | Pharmaceutical Formulations | [4] |
Table 2: LC-MS/MS Methods for NAPQI and Adduct Quantification
| Analyte | Linearity Range | LLOQ | Sample Matrix | Reference |
| NAPQI | 0.050 - 5.00 µg/mL | 0.050 µg/mL | Mouse Plasma, Liver, Kidney | [8] |
| NAPQI-Cysteine Adduct | Not Reported | Below 0.001% modification on albumin | Human Plasma | [1] |
| NAPQI-Glutathione Adduct | Not Reported | 0.13 pmol/mL | Human Plasma | [1] |
| NAPQI-N-acetylcysteine Adduct | Not Reported | 2.0 pmol/mL | Human Plasma | [1] |
Experimental Protocols
Protocol 1: HPLC-UV for the Quantification of NAPQI in Biological Samples
This protocol is adapted from a method for analyzing acetaminophen and its toxic metabolite NAPQI in human plasma.[2][7]
1. Materials and Reagents
-
NAPQI standard
-
Acetaminophen standard
-
Salicylamide (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade, deionized)
-
Human plasma (or other biological matrix)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Sample Preparation Workflow
Caption: Workflow for the preparation of biological samples for HPLC-UV analysis of NAPQI.
4. Chromatographic Conditions
-
Mobile Phase: Water:Methanol:Formic Acid (70:30:0.15, v/v/v)[2][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 20 µL
5. Procedure
-
Standard Preparation: Prepare stock solutions of NAPQI, acetaminophen, and the internal standard in methanol. From these, prepare a series of calibration standards in the desired concentration range (e.g., 10-200 µg/mL for NAPQI) by spiking control plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or blank, add the internal standard.
-
Precipitate proteins by adding an appropriate volume of cold methanol.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of NAPQI to the internal standard against the concentration of the standards. Determine the concentration of NAPQI in the samples from this curve.
Protocol 2: LC-MS/MS for the Quantification of NAPQI and its Adducts
This protocol is based on a validated method for the simultaneous quantification of NAPQI and its glutathione and glucuronide conjugates in mouse plasma, liver, and kidney.[8]
1. Materials and Reagents
-
NAPQI standard
-
NAPQI-glutathione adduct standard
-
Internal Standard (IS) (e.g., deuterated analog)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (plasma, tissue homogenate)
2. Instrumentation
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., CAPCELL PAK C18 MG II)[8]
-
Data acquisition and processing software
3. Sample Preparation
-
To a small volume of sample (e.g., 50 µL of plasma or tissue homogenate), add the internal standard.
-
Perform protein precipitation by adding cold methanol containing 0.1% formic acid.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to an autosampler vial for injection.
4. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid[8]
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 mL/min[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and the internal standard.
5. Procedure
-
Standard Preparation: Prepare calibration standards and quality control samples by spiking the biological matrix with known concentrations of the analytes and the internal standard.
-
Sample Preparation: Follow the procedure outlined above.
-
Analysis: Inject the prepared samples, standards, and blanks into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Calculate the concentration of the analytes in the samples from the regression equation of the calibration curve.
Protocol 3: Electrochemical Detection of this compound (Conceptual Protocol)
Electrochemical methods offer a sensitive and rapid approach for the detection of electroactive species like p-BQI. This conceptual protocol is based on the principles of voltammetry using a modified glassy carbon electrode (GCE).
1. Materials and Reagents
-
This compound standard
-
Phosphate buffer solution (PBS)
-
Glassy carbon electrode (GCE)
-
Modifying material (e.g., carbon nanotubes, conductive polymers)
-
Polishing materials (alumina slurry)
2. Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell (Working Electrode: modified GCE, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire)
-
Data acquisition software
3. Electrode Preparation and Modification Workflow
Caption: General workflow for the preparation and modification of a glassy carbon electrode for electrochemical sensing.
4. Electrochemical Measurement
-
Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV)
-
Electrolyte: Phosphate buffer solution (e.g., pH 7.4)
-
Potential Range: A range suitable for the oxidation or reduction of p-BQI.
5. Procedure
-
Electrode Preparation: Polish the GCE to a mirror finish, sonicate in appropriate solvents, and dry. Modify the electrode surface with a suitable material to enhance sensitivity and selectivity.
-
Standard Preparation: Prepare a stock solution of p-BQI and dilute it to various concentrations in the electrolyte solution.
-
Analysis:
-
Immerse the three-electrode system in the electrochemical cell containing the sample or standard solution.
-
Record the voltammogram (e.g., DPV) over the defined potential range. The peak current will be proportional to the concentration of p-BQI.
-
-
Quantification: Create a calibration plot of peak current versus p-BQI concentration. Determine the concentration in unknown samples from this plot.
Conclusion
The analytical methods described provide robust and sensitive means for the detection and quantification of this compound and its derivatives. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for the analysis of low-level metabolites and adducts in complex biological samples. HPLC-UV provides a more accessible and cost-effective alternative for routine analysis where high sensitivity is not the primary concern. Electrochemical methods represent a promising area for the development of rapid and portable sensors for p-BQI detection. The provided protocols and data serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.
References
- 1. LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reliable method of liquid chromatography for the quantification of acetaminophen and identification of its toxic metabolite N-acetyl-p-benzoquinoneimine for application in pediatric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of p-Benzoquinone Imine and its Derivatives in Biological Matrices by HPLC
Introduction
p-Benzoquinone imine (p-BQI) and its N-substituted derivatives are highly reactive electrophilic compounds of significant interest in toxicology and drug metabolism studies. A prominent and extensively studied derivative is N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of the widely used analgesic, acetaminophen (B1664979) (paracetamol).[1][2][3] Under normal therapeutic doses, NAPQI is efficiently detoxified in the liver through conjugation with glutathione (B108866) (GSH).[2][4] However, in cases of acetaminophen overdose, GSH stores are depleted, leading to the accumulation of NAPQI. This reactive metabolite can then covalently bind to cellular macromolecules, particularly proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, severe hepatotoxicity.[2][5][6]
The analysis of p-BQI and its metabolites in biological samples is crucial for understanding the mechanisms of toxicity, monitoring drug overdose patients, and in the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is a powerful and widely used technique for the quantification of these reactive imines and their adducts in complex biological matrices such as plasma, urine, and cell culture media.[7][8]
This application note provides a detailed overview of the methodologies for the HPLC analysis of p-BQI derivatives, with a focus on NAPQI, in biological samples. It includes protocols for sample preparation, chromatographic separation, and detection, as well as a summary of quantitative data from published methods.
Signaling Pathway of Acetaminophen-Induced Hepatotoxicity
The metabolic activation of acetaminophen to NAPQI and its subsequent detoxification or reaction with cellular components is a critical pathway in understanding its potential for liver damage.
Caption: Metabolic pathways of acetaminophen leading to detoxification or toxicity.
Experimental Protocols
Protocol 1: Analysis of NAPQI in Human Plasma by RP-HPLC-UV
This protocol is adapted from a method developed for the quantification of acetaminophen and NAPQI in pediatric plasma samples.[7][8]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol. b. Add an internal standard (e.g., salicylamide). c. Vortex the mixture for 1 minute to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. g. Reconstitute the residue in 100 µL of the mobile phase. h. Inject 20 µL of the reconstituted sample into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and formic acid (70:30:0.15, v/v/v).[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detector set at 254 nm.
3. Calibration and Quantification: a. Prepare a series of calibration standards of NAPQI in blank plasma. b. Process the calibration standards using the same sample preparation procedure as the unknown samples. c. Construct a calibration curve by plotting the peak area ratio of NAPQI to the internal standard against the concentration of NAPQI. d. Determine the concentration of NAPQI in the unknown samples from the calibration curve.
Protocol 2: LC-MS Analysis of NAPQI-Adducts in Human Plasma
This protocol is based on a method for the analysis of NAPQI-adducts of glutathione, cysteine, and N-acetylcysteine in plasma.[9]
1. Sample Preparation (Solid-Phase Extraction): a. Acidify 500 µL of plasma with 1% formic acid. b. Load the acidified plasma onto a pre-conditioned Strata-X solid-phase extraction (SPE) cartridge. c. Wash the cartridge with HPLC-grade water. d. Elute the analytes with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in a suitable volume of the initial mobile phase. g. Inject an aliquot into the LC-MS system.
2. LC-MS Conditions:
-
LC System: UHPLC system.[5]
-
Column: C18 reverse-phase column suitable for UHPLC.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF-MS.[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the adducts of interest.
-
Data Acquisition: Full scan mode or targeted MS/MS for specific adducts.
Experimental Workflow
The general workflow for the HPLC analysis of p-BQI and its derivatives in biological samples involves several key steps from sample collection to data analysis.
Caption: General workflow for HPLC analysis of p-BQI in biological samples.
Quantitative Data
The following tables summarize the quantitative parameters from published HPLC methods for the analysis of NAPQI and its adducts.
Table 1: HPLC-UV Method for NAPQI Quantification
| Parameter | Value | Reference |
| Linearity Range | 10 - 200 µg/mL | [7][8] |
| Correlation Coefficient (r) | 0.999 | [7][8] |
| Limit of Detection (LOD) | 0.1 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 10 µg/mL | [7][8] |
| Inter-day CV (%) | < 13% | [7][8] |
| Intra-day CV (%) | < 13% | [7][8] |
Table 2: LC-MS Method for NAPQI-Adducts Quantification in Plasma
| Analyte | Concentration (pmol/mL) | Reference |
| NAPQI-cysteine adduct | 33 | [9] |
| NAPQI-N-acetylcysteine adduct | 2.0 | [9] |
| NAPQI-glutathione adduct | 0.13 | [9] |
Discussion
The choice of analytical method for p-BQI and its derivatives depends on the specific research question and the required sensitivity. For routine monitoring of high concentrations, such as in overdose cases, a simple HPLC-UV method can be sufficient, reliable, and cost-effective.[7][8] However, for the detection of low-level adducts, which can serve as biomarkers of exposure and toxicity, the higher sensitivity and specificity of LC-MS are necessary.[5][9]
Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes. Protein precipitation is a straightforward and common method, while solid-phase extraction can provide cleaner extracts and higher recovery.[5][10]
The high reactivity of p-BQI and its derivatives presents analytical challenges due to their instability. Therefore, it is important to handle samples appropriately, often at low temperatures, and to perform the analysis as quickly as possible after sample collection and preparation.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. NAPQI - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Amelioration of N-Acetyl-p-Benzoquinone Imine Toxicity by Ginsenoside Rg3: The Role of Nrf2-Mediated Detoxification and Mrp1/Mrp3 Transports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The toxicity of acetaminophen and N-acetyl-p-benzoquinone imine in isolated hepatocytes is associated with thiol depletion and increased cytosolic Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A reliable method of liquid chromatography for the quantification of acetaminophen and identification of its toxic metabolite N-acetyl-p-benzoquinoneimine for application in pediatric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of p-Benzoquinone Imine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the analysis of p-benzoquinone imine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent reactivity and instability of many p-benzoquinone imines, direct analysis is often challenging. The protocols detailed below focus on two primary strategies: the analysis of a stable precursor that forms the imine in-source, and the derivatization of a precursor diamine into a stable imine derivative prior to injection. These methods are crucial for applications in drug metabolism studies, toxicology, and quality control in chemical manufacturing.
Introduction
p-Benzoquinone imines are a class of compounds characterized by a quinone imine functional group. They are often highly reactive electrophiles, playing significant roles as intermediates in metabolic pathways and chemical syntheses. A notable example is N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen (B1664979), which is responsible for its hepatotoxicity.[1][2] Accurate and sensitive quantification of these compounds or their precursors is essential for understanding drug toxicity, monitoring environmental contaminants, and ensuring the purity of chemical products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing high separation efficiency and definitive structural identification.
This application note details two distinct GC-MS methodologies:
-
Protocol 1: Analysis of Acetaminophen (a precursor to NAPQI) via Pentafluorobenzyl Bromide (PFB-Br) Derivatization and GC-ECNICI-MS.
-
Protocol 2: Analysis of p-Phenylenediamine (B122844) (a precursor to imine dyes) via Benzaldehyde Derivatization and GC-EI-MS.
Experimental Protocols
Protocol 1: Analysis of N-acetyl-p-benzoquinone imine (NAPQI) Precursor
This protocol is adapted for the sensitive quantification of acetaminophen, which serves as a stable precursor to the highly reactive NAPQI. The method involves derivatization of acetaminophen followed by GC-MS analysis where NAPQI is formed in the ion source of the mass spectrometer under Electron-Capture Negative-Ion Chemical Ionization (ECNICI) conditions.[1]
A. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of acetaminophen in anhydrous acetonitrile. Create a series of calibration standards by serial dilution. A deuterated internal standard (acetaminophen-d4) should be used for accurate quantification.
-
Extraction (for biological samples): For plasma or urine samples, perform a liquid-liquid extraction. To 100 µL of sample, add the internal standard, acidify with a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.9), and extract with 500 µL of ethyl acetate. Vortex and centrifuge.
-
Solvent Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile. Add 5 µL of N,N-diisopropylethylamine (as a catalyst) and 10 µL of pentafluorobenzyl bromide (PFB-Br) solution (10% in acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, evaporate the solvent and reconstitute the residue in a suitable solvent like toluene (B28343) for GC-MS injection.
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent) with ECNICI capabilities
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection: 1 µL, splitless mode
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 20°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Ion Source: Electron-Capture Negative-Ion Chemical Ionization (ECNICI)
-
Reagent Gas: Methane
-
Ion Source Temperature: 150°C (Note: Temperature can be optimized; lower temperatures may favor NAPQI formation[1])
-
Acquisition Mode: Selected Ion Monitoring (SIM)
C. Workflow Diagram
Caption: Workflow for the analysis of acetaminophen as a precursor to NAPQI.
Protocol 2: Analysis of p-Phenylenediamine via Imine Derivatization
This protocol describes the analysis of p-phenylenediamine (PPDA), a common component in hair dyes, by converting it into a stable N,N'-dibenzylidenebenzene-1,4-diamine derivative before GC-MS analysis.[3][4] This derivatization improves the chromatographic properties and thermal stability of the analyte.
A. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of p-phenylenediamine in methanol. Create calibration standards by serial dilution. N-benzylidene-4-methylbenzene-amine can be synthesized and used as an internal standard.[3]
-
Sample Extraction (for hair dye): Dissolve a known amount of hair dye cream in a suitable solvent mixture (e.g., chloroform (B151607)/methanol).
-
Derivatization Reaction:
-
To the sample or standard solution, add a solution of sodium bicarbonate (e.g., 5% aqueous solution) to achieve a pH of ~8.
-
Add an excess of benzaldehyde.
-
Vortex vigorously for 1-2 minutes to facilitate the reaction at the interface.
-
-
Extraction of Derivative: Extract the resulting imine derivative into an organic solvent like chloroform or ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. Reconstitute the residue in a known volume of solvent for GC-MS injection.
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent) with EI source
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection: 1 µL, split mode (e.g., 10:1)
-
Inlet Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 10 min at 300°C
-
-
MS Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
C. Workflow Diagram
Caption: Workflow for the analysis of p-phenylenediamine via imine derivatization.
Data Presentation and Quantitative Analysis
Quantitative data for the analysis of this compound derivatives and their precursors is summarized below. The data is compiled from the referenced literature and represents typical performance metrics.
Table 1: GC-MS Quantitative Data for NAPQI Precursor (Acetaminophen)
| Analyte/Derivative | Ionization | Monitored Ions (m/z) | Typical Retention Time (min) | Notes | Reference |
| PFB-Acetaminophen | ECNICI | 150 ([M-PFB]⁻) | Not Specified | Precursor to in-source NAPQI. | [1] |
| In-source NAPQI | ECNICI | 149 ([NAPQI]⁻) | Co-elutes with PFB-Acetaminophen | Formed in the ion source.[1] | [1] |
| PFB-Acetaminophen-d4 | ECNICI | 154 ([M-PFB]⁻) | Matches unlabeled compound | Internal Standard. | [1] |
| In-source NAPQI-d4 | ECNICI | 153 ([NAPQI]⁻) | Matches unlabeled compound | Internal Standard fragment.[1] | [1] |
Table 2: GC-MS Quantitative Data for PPDA Derivative
| Analyte/Derivative | Ionization | Monitored Ions (m/z) | Typical Retention Time (min) | Linearity Range (mg/mL) | Reference |
| N,N'-dibenzylidenebenzene-1,4-diamine | EI | 284 (M⁺) , 283, 207, 77 | 24.03 | 0.1 - 25 | [3] |
| N-benzylidene-4-methylbenzene-amine (IS) | EI | Not specified | 14.84 | N/A | [3] |
Fragmentation Pathway
Electron Ionization (EI) of N-aryl this compound derivatives typically proceeds through characteristic fragmentation pathways. The molecular ion is often prominent. A generalized fragmentation scheme for a derivative formed from p-phenylenediamine is presented below.
References
- 1. In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Benzoquinone Imine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone imines are highly reactive and versatile intermediates in organic synthesis. Their electrophilic nature, arising from the electron-withdrawing imine and carbonyl groups, makes them susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This reactivity profile allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of the applications of p-benzoquinone imines in organic synthesis, including detailed experimental protocols and quantitative data for key reactions.
Key Applications in Organic Synthesis
p-Benzoquinone imines serve as valuable building blocks for the synthesis of a wide range of organic compounds. Their primary modes of reactivity include:
-
Nucleophilic Addition: They readily react with various nucleophiles, such as thiols and amines. This reactivity is crucial in understanding their biological activity, as exemplified by the reaction of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen (B1664979), with glutathione.[1]
-
Diels-Alder Reactions: As potent dienophiles, p-benzoquinone imines participate in [4+2] cycloaddition reactions with a variety of dienes to furnish complex polycyclic structures.
-
[3+2] Cycloaddition Reactions: They can also act as dipolarophiles in [3+2] cycloaddition reactions, for instance, with azomethine ylides, leading to the formation of five-membered heterocyclic rings.
Due to their inherent reactivity and often limited stability, p-benzoquinone imines are frequently generated in situ for immediate use in subsequent reactions.[2] This strategy circumvents challenges associated with their isolation and purification.
Data Presentation
Table 1: Synthesis of Substituted Imines
| Entry | Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | p-Methoxyaniline | 4-Methoxy-N-(phenylmethylene)benzenamine | >90 (crystalline) | J. Chem. Educ. 2016, 93, 7, 1334–1336 |
| 2 | 6-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | p-Hydroxyaniline | Corresponding Imine | 81 | Eclética Química Journal, 48(2), 49-65 |
| 3 | 6-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | m-Nitroaniline | Corresponding Imine | 65 | Eclética Química Journal, 48(2), 49-65 |
| 4 | 4-((4-formylphenoxy)methyl)benzenesulfonate derivative | o-Methylaniline | Corresponding Imine | 80 | Eclética Química Journal, 48(2), 49-65 |
| 5 | 4-((4-formylphenoxy)methyl)benzenesulfonate derivative | p-Methylaniline | Corresponding Imine | 83 | Eclética Química Journal, 48(2), 49-65 |
Table 2: Diels-Alder Reaction of p-Benzoquinone with Cyclopentadiene (B3395910) Analogs in Water
| Entry | Diene | Product | Yield (%) | Reference |
| 1 | Cyclopentadiene | Adduct 6 | 97 | Sci Rep 10, 36 (2020) |
| 2 | Methylcyclopentadiene | Adduct 7 | 95 | Sci Rep 10, 36 (2020) |
| 3 | 1,2,3,4,5-pentamethylcyclopentadiene | Adduct 8 | 90 | Sci Rep 10, 36 (2020) |
| 4 | Spiro[4.4]nona-1,3-diene | Adduct 10 | 83 | Sci Rep 10, 36 (2020) |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is adapted from the synthesis of NAPQI from acetaminophen.[3]
Materials:
-
Acetaminophen
-
Silver (I) oxide (Ag₂O)
-
Anhydrous ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend acetaminophen in anhydrous ether.
-
Add freshly prepared silver (I) oxide to the suspension.
-
Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.
-
Filter the reaction mixture through a bed of anhydrous sodium sulfate to remove the silver salts and drying agent.
-
The filtrate contains the N-acetyl-p-benzoquinone imine solution. Due to its instability, it is recommended to use this solution directly for subsequent reactions.
Note: N-acetyl-p-benzoquinone imine is a toxic and reactive compound. Handle with appropriate safety precautions in a well-ventilated fume hood.
Protocol 2: General Procedure for Diels-Alder Reaction of p-Benzoquinone in Water
This protocol is a general procedure for the Diels-Alder reaction between p-benzoquinone and cyclopentadiene analogs in an aqueous medium.
Materials:
-
p-Benzoquinone
-
Cyclopentadiene analog (e.g., cyclopentadiene, methylcyclopentadiene)
-
Water
Procedure:
-
In a round-bottom flask, dissolve p-benzoquinone in water.
-
Add the cyclopentadiene analog to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
The product often precipitates out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and dry under vacuum to obtain the pure Diels-Alder adduct.
Protocol 3: [3+2] Cycloaddition of an Azomethine Ylide to a p-Benzoquinone Imine Derivative (Conceptual)
This protocol outlines a conceptual procedure for the 1,3-dipolar cycloaddition between an in-situ generated azomethine ylide and a this compound derivative.
Materials:
-
An N-substituted this compound
-
An α-amino acid ester (e.g., methyl glycinate)
-
An aldehyde or ketone
-
A suitable solvent (e.g., toluene, THF)
-
A dehydrating agent or Dean-Stark trap
Procedure:
-
In-situ generation of the azomethine ylide: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the α-amino acid ester and the aldehyde or ketone in the solvent. Heat the mixture to reflux to form the corresponding imine with azeotropic removal of water. The resulting imine is in equilibrium with the azomethine ylide.
-
Cycloaddition: To the solution containing the in-situ generated azomethine ylide, add the N-substituted this compound.
-
Continue to heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.
Visualizations
Caption: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen.
Caption: General scheme of a Diels-Alder reaction involving a this compound.
Caption: Nucleophilic addition to a this compound.
References
Application Notes and Protocols: N-Substituted p-Benzoquinone Imines as Dienophiles in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic systems with high stereocontrol. While p-benzoquinone is a well-established dienophile in these [4+2] cycloaddition reactions, its nitrogen analogues, p-benzoquinone imines, offer unique opportunities for the introduction of nitrogen-containing functionalities into the resulting cycloadducts. Due to the inherent instability of the parent p-benzoquinone imine, N-substituted derivatives, particularly those with electron-withdrawing groups on the nitrogen atom, are more commonly employed as dienophiles. These N-acyl, N-sulfonyl, and N-alkoxycarbonyl derivatives exhibit enhanced stability and reactivity, making them valuable tools in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
This document provides an overview of the application of N-substituted p-benzoquinone imines as dienophiles in Diels-Alder reactions, including a summary of reported reactivity data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Data Presentation: Reactivity of N-Substituted p-Benzoquinone Imines in Diels-Alder Reactions
The following table summarizes representative data for the Diels-Alder reactions of various N-substituted p-benzoquinone imines with different dienes. The reactivity and stereoselectivity of the reaction are influenced by the nature of the substituent on the imine nitrogen, the diene, and the reaction conditions.
| Dienophile | Diene | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| N-ethoxycarbonyl-p-benzoquinone monoimine | Cyclopentadiene | N-ethoxycarbonyl-5,8-dihydro-5,8-methanonaphtho[2,3-d]isoxazole | ~85 | >95:5 | |
| N-tosyl-p-benzoquinone imine | 2,3-dimethyl-1,3-butadiene | N-tosyl-6,7-dimethyl-1,4,4a,8a-tetrahydro-1,4-epoxynaphthalene | ~70-80 | Not specified | |
| N-benzoyl-p-benzoquinone imine | Anthracene | N-benzoyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide | High | Predominantly exo | |
| N-acetyl-p-benzoquinone imine | Furan | N-acetyl-4a,8a-epoxy-1,4,4a,8a-tetrahydronaphthalene-2(3H)-one | Moderate | Not specified |
Note: The yields and diastereomeric ratios are approximate values based on available literature and may vary depending on the specific reaction conditions.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of an N-Substituted this compound with a Diene
This protocol provides a general guideline for performing a Diels-Alder reaction using an N-substituted this compound as the dienophile. The specific conditions may require optimization depending on the substrates used.
Materials:
-
N-substituted this compound (e.g., N-ethoxycarbonyl-p-benzoquinone monoimine)
-
Diene (e.g., cyclopentadiene, freshly distilled)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Preparation of the Dienophile: The N-substituted this compound is often generated in situ or used immediately after preparation due to its reactivity. For instance, N-ethoxycarbonyl-p-benzoquinone monoimine can be prepared by the oxidation of the corresponding p-aminophenol derivative.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the N-substituted this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M concentration of the dienophile) to the flask under an inert atmosphere.
-
Diene Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the diene (1.1-1.5 eq) dropwise to the stirred solution. For highly reactive dienes like cyclopentadiene, the addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel.
-
Purification: The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for a Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids can be employed to enhance the reactivity of the dienophile and improve the stereoselectivity of the reaction.
Additional Materials:
-
Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃))
Procedure:
-
Reaction Setup: Follow steps 1-3 of the general procedure.
-
Lewis Acid Addition: Cool the solution of the N-substituted this compound to a low temperature (e.g., -78 °C). Add the Lewis acid (0.1-1.0 eq) dropwise to the solution.
-
Diene Addition: After stirring the mixture for a short period (e.g., 15-30 minutes), add the diene (1.1-1.5 eq) dropwise at the same low temperature.
-
Reaction and Work-up: Allow the reaction to proceed at the low temperature or warm to room temperature as required, monitoring by TLC. The work-up typically involves quenching the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution) before extraction and purification as described in the general protocol.
Mandatory Visualizations
Reaction Mechanism
Caption: General Diels-Alder reaction of an N-substituted this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Diels-Alder reaction.
Application in Drug Development
Caption: Role of the Diels-Alder reaction in generating compound libraries for drug discovery.
Application Notes and Protocols: p-Benzoquinone Imine in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Benzoquinone imine and its derivatives are highly reactive compounds that serve as versatile building blocks in polymer chemistry. Their unique electronic and chemical properties, stemming from the quinone-imine structure, make them valuable for creating a wide range of functional polymers. These polymers find applications in diverse fields, from electronics to advanced materials and biomedicine. Key applications include the development of conducting polymers, redox-active materials for energy storage, and dynamic, reprocessable thermosets known as vitrimers. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in several key areas of polymer chemistry.
Application Note 1: Role in Conducting Polymer Synthesis (Polyaniline)
The synthesis of polyaniline (PANI), a prominent conducting polymer, often involves p-benzoquinone and its imine derivatives as key intermediates or additives. During the oxidative polymerization of aniline (B41778), p-benzoquinone can be formed in situ or added to the reaction mixture to modulate the polymer's structure and properties.[1][2]
Key Applications:
-
Electrodes for Batteries and Supercapacitors: PANI's conductivity makes it suitable for energy storage devices.
-
Sensors: Changes in PANI's conductivity upon exposure to analytes can be used for chemical sensing.
-
Corrosion Protection: PANI coatings can prevent the corrosion of metals.
-
Antistatic Coatings: Used to dissipate static charge on various surfaces.
Mechanism of Involvement: p-Benzoquinone does not act as a chain-terminating agent but is incorporated into the PANI structure.[3][4] It can react with growing PANI chains or with aniline monomers to form 2,5-dianilino-p-benzoquinone-like structures.[1][3] This incorporation can create structural defects or act as pendant groups, which in turn influences the polymer's final properties.[2][3] Increasing the concentration of p-benzoquinone in the reaction medium generally leads to a decrease in the doping level and charge delocalization of the resulting PANI, although the yield of the product may increase.[1][3]
Quantitative Data: Effect of p-Benzoquinone on Polyaniline Synthesis
| [p-Benzoquinone] (M) | Yield (g/g of aniline HCl) | Conductivity (S cm⁻¹) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
| 0 | 0.81 | ~10⁰ | 15,000 - 23,000 | 3 - 4 |
| 0.001 | > 0.81 | Decreases with increasing [BzQ] | 15,000 - 23,000 | 3 - 4 |
| 0.05 | > 0.84 (exceeds theoretical) | Decreases with increasing [BzQ] | 15,000 - 23,000 | 3 - 4 |
| 0.2 | > 0.84 (exceeds theoretical) | Decreases with increasing [BzQ] | 15,000 - 23,000 | 3 - 4 |
| Data synthesized from references[1][3]. The exact conductivity values vary depending on measurement method. |
Experimental Protocol: Synthesis of Polyaniline with p-Benzoquinone Additive
This protocol describes the chemical oxidative polymerization of aniline hydrochloride in the presence of p-benzoquinone.
Materials:
-
Aniline hydrochloride
-
p-Benzoquinone (BzQ)
-
Deionized water
-
Ammonia (B1221849) solution (1 M)
Procedure:
-
Monomer Solution: Prepare a 0.2 M solution of aniline hydrochloride in deionized water. If adding p-benzoquinone, dissolve the desired amount (e.g., to achieve a concentration of 0.05 M) in this solution.[3]
-
Initiator Solution: Prepare a 0.25 M solution of ammonium peroxydisulfate (APS) in deionized water.
-
Polymerization: Cool both solutions to 0-5 °C in an ice bath. Slowly add the APS solution to the aniline hydrochloride solution under constant stirring.
-
Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C. A dark green precipitate of polyaniline emeraldine (B8112657) salt will form.
-
Isolation: Filter the precipitate and wash it sequentially with deionized water and acetone until the filtrate becomes colorless.
-
Drying: Dry the product under vacuum at 60 °C for 24 hours.
-
Conversion to Base Form (for characterization): To obtain the PANI emeraldine base, de-dope the salt by stirring it in a 1 M ammonia solution for 24 hours. Filter, wash with deionized water until the filtrate is neutral, and dry under vacuum.[3]
Workflow Diagram: PANI Synthesis
Caption: Workflow for the oxidative polymerization of aniline.
Application Note 2: Redox-Active Polymers for Energy Storage
Quinone-based polymers are highly promising for energy storage applications due to their ability to undergo reversible multi-electron redox reactions.[5] this compound and its parent quinone structures can be incorporated into polymer backbones or as pendant groups to create high-capacity electrode materials for batteries.[6][7] These organic materials offer advantages such as resource sustainability, low cost, and design flexibility compared to traditional inorganic materials.[8]
Key Applications:
-
Cathode Materials for Lithium-ion Batteries (LIBs): Quinone-based polymers can store charge through reversible redox reactions.[9]
-
Anode Materials for Organic Batteries: Some quinone polymers can also function as anode materials.[6]
-
Aqueous Flow Batteries: Redox-active polymers can be used in flow batteries for large-scale energy storage.[6]
Design Strategy: To overcome challenges like solubility in electrolytes and slow charge transport, quinone units are polymerized.[9] One strategy involves creating copolymers of benzoquinone and other monomers, such as pyrrole (B145914), through a simple solvent-free synthesis.[8] Another approach is to build porous organic polymers (POPs) where the quinone units provide redox activity and the porous structure facilitates ion transport.[5]
Quantitative Data: Performance of Quinone-Based Polymers in Batteries
| Polymer System | Application | Reversible Capacity (mAh g⁻¹) | Cycling Stability | Reference |
| Poly(2,3-dithiino-1,4-benzoquinone) (PDB) | Symmetric LIB | 249 (initial) | - | [10] |
| PDB | LIB Cathode | 681 | 98.4% retention after 100 cycles | [7] |
| Poly(pyrene-4,5,9,10-tetraone) (PPTO) | LIB Cathode | 234 | - | [7] |
| Poly(benzoquinone-pyrrole) (PBQPy) | LIB Cathode | ~180 at 20 mA g⁻¹ | >80% retention after 100 cycles | [8] |
Experimental Protocol: Synthesis of Poly(benzoquinone-pyrrole) (PBQPy)
This protocol describes a solvent-free method for synthesizing a benzoquinone-pyrrole copolymer.
Materials:
-
Pyrrole (Py)
-
Iodine (I₂) as an initiator
-
Diethyl ether
Procedure:
-
Monomer Mixture: In a reaction vessel, mix 1,4-benzoquinone and pyrrole in a desired molar ratio (e.g., 1:1).
-
Initiation: Add a catalytic amount of iodine (e.g., 5 mol% relative to monomers).
-
Polymerization: Heat the mixture at a set temperature (e.g., 120 °C) under an inert atmosphere (e.g., Argon) for 24 hours. The mixture will solidify as the polymer forms.
-
Purification: After cooling, grind the solid product into a powder. Wash the powder extensively with methanol and diethyl ether to remove unreacted monomers and the initiator.
-
Drying: Dry the purified black polymer powder in a vacuum oven at 80 °C overnight. Protocol synthesized based on general methods for quinone-amine polymerizations.[8]
Logical Diagram: Quinone Polymer Battery
Caption: Logic of using quinone polymers for energy storage.
Application Note 3: Recyclable Thermosets (Polyimine Vitrimers)
Thermosetting polymers are known for their excellent mechanical and thermal stability but are traditionally difficult to recycle due to their permanent cross-linked network.[11][12][13] Vitrimers are a class of polymers that address this limitation by incorporating dynamic covalent bonds into the network.[14] Polyimine vitrimers, formed through the reaction of aldehydes and amines (a Schiff base reaction), contain dynamic imine (C=N) bonds.[15] These bonds can undergo exchange reactions at elevated temperatures, allowing the material to be reprocessed, reshaped, and recycled without losing its network integrity.[16][17]
Key Features & Applications:
-
Reprocessability: Can be broken down and reformed multiple times by applying heat.[16]
-
Self-Healing: Scratches or damage can be repaired by heating the material.[18]
-
Chemical Recyclability: The imine bonds are susceptible to hydrolysis under acidic conditions, allowing for the recovery of the original monomers.[16][17]
-
High-Performance Materials: Aromatic imine networks exhibit high thermal stability and char yield, making them suitable for heat-shielding applications.[14][16]
-
Composites: Used as a recyclable matrix for fiber-reinforced composites.[18]
Quantitative Data: Properties of Bio-Based Polyimine Vitrimers
| Amine Crosslinker | Glass Transition Temp. (T₉) (°C) | Degradation Temp. (Tₔ₅) (°C) | Char Yield (@ 650°C, N₂) (%) | Stress Relaxation Time (τ*) (s @ 140°C) |
| m-xylylenediamine | 147 | ~370 | 68 | - |
| Hexamethylenediamine | - | - | - | - |
| Diaminododecane | - | - | - | - |
| Oleylamine | - | - | - | 50 |
| Stearylamine | - | - | - | 122 |
| Data synthesized from references[14][16][18]. A full dataset for a single monomer system was not available across all references. |
Experimental Protocol: Synthesis of a Polyimine Vitrimer
This protocol describes the catalyst-free synthesis of a polyimine vitrimer from a tri-aldehyde monomer and a diamine crosslinker.
Materials:
-
Tris(vanillyl)-3,5-difluoropyridine (TVnFP) or other multi-aldehyde monomer
-
m-xylylenediamine or other diamine
-
Solvent (e.g., Dichloromethane, DCM)
-
Teflon mold
Procedure:
-
Monomer Dissolution: Dissolve the trialdehyde monomer (e.g., TVnFP) in a minimal amount of DCM.
-
Crosslinker Addition: Add the diamine crosslinker to the solution. Ensure a 1:1 molar ratio of aldehyde groups to amine groups.[14]
-
Mixing & Casting: Thoroughly mix the solution until homogeneous. Pour the solution into a Teflon mold.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood for 24 hours.
-
Curing: Transfer the mold to a vacuum oven. Cure the material at a high temperature (e.g., 180 °C) for 12-24 hours to ensure complete imine formation and removal of any residual solvent and condensation byproducts (water).
-
Demolding: After cooling to room temperature, the solid vitrimer can be removed from the mold.
Workflow Diagram: Vitrimer Lifecycle
Caption: The recyclable lifecycle of a polyimine vitrimer.
Application Note 4: Biomedical Context of N-acetyl-p-benzoquinone imine (NAPQI)
While not a synthetic polymer application in the traditional sense, the polymerization involving N-acetyl-p-benzoquinone imine (NAPQI) is of significant interest to drug development professionals. NAPQI is the reactive, toxic metabolite of acetaminophen (B1664979) (paracetamol).[19][20] At therapeutic doses, it is safely detoxified by glutathione (B108866) (GSH). However, after an overdose, GSH is depleted, and NAPQI covalently binds to cellular proteins and can also undergo polymerization.
Relevance to Drug Development:
-
Toxicology Studies: Understanding the mechanisms by which NAPQI forms polymers and adducts is crucial for studying acetaminophen-induced hepatotoxicity.[20][21]
-
Mechanism of Polymerization: NAPQI can react with acetaminophen to form a semiquinone imine radical, which then polymerizes.[22] This process incorporates acetaminophen into the resulting polymer.[22]
-
Detoxification Pathways: Research into how NAPQI reacts with GSH and other cellular nucleophiles informs the development of antidotes and protective agents.[19][20]
Experimental Protocol: In Vitro Polymerization of NAPQI
This protocol is for research purposes to study the formation of acetaminophen polymers from NAPQI.
Materials:
-
N-acetyl-p-benzoquinone imine (NAPQI)
-
Acetaminophen (can be ¹⁴C-labeled for tracking)
-
NADPH
-
Phosphate (B84403) buffer (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a reaction vial, prepare a solution of acetaminophen in phosphate buffer (pH 7.4).
-
Initiation: Add a solution of freshly prepared NAPQI to the acetaminophen solution. Alternatively, NADPH can be added, which reduces some NAPQI to acetaminophen, initiating the comproportionation reaction that leads to polymerization.[22]
-
Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 30-60 minutes).
-
Analysis: Quench the reaction by adding a suitable solvent (e.g., methanol). Analyze the mixture using HPLC with a suitable column (e.g., C18) to separate the remaining monomers from the polymer products.
-
Quantification: Use a UV detector to quantify the components. If using radiolabeled acetaminophen, a scintillation counter can be used to determine its incorporation into the polymer fraction.[22]
Pathway Diagram: NAPQI Reactions
Caption: Metabolic and toxic pathways of NAPQI.
References
- 1. Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swb.skku.edu [swb.skku.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redox-active polymers (redoxmers) for electrochemical energy storage | MRS Communications | Cambridge Core [cambridge.org]
- 11. Thermosetting polymer - Wikipedia [en.wikipedia.org]
- 12. Thermoset polymers - A105 - CKN Knowledge in Practice Centre [compositeskn.org]
- 13. rroij.com [rroij.com]
- 14. High-performance polyimine vitrimers from an aromatic bio-based scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. High-performance polyimine vitrimers from an aromatic bio-based scaffold - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Polybenzoxazine-based imine vitrimers for carbon fibre-reinforced composites: paving the way for recyclable high-performance materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. This compound|Research Chemical [benchchem.com]
- 20. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Amelioration of N-Acetyl-p-Benzoquinone Imine Toxicity by Ginsenoside Rg3: The Role of Nrf2-Mediated Detoxification and Mrp1/Mrp3 Transports - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Benzoquinone Imine Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the burgeoning field of p-benzoquinone imine derivatives and their applications in materials science. The unique redox properties and structural versatility of these compounds make them promising candidates for a range of applications, including organic electronics and energy storage. This document offers detailed protocols for the synthesis, characterization, and device fabrication of this compound-based materials.
Applications in Conductive Polymers
This compound derivatives are integral to the synthesis of conductive polymers, most notably in the context of polyaniline (PANI). The inclusion of p-benzoquinone during the oxidative polymerization of aniline (B41778) influences the structure and properties of the resulting polymer. While not acting as a chain-terminating agent, p-benzoquinone can be incorporated into the PANI backbone, leading to the formation of 2,5-dianilino-p-benzoquinone (B3051505) as a byproduct.[1][2][3][4] This incorporation can affect the doping level and charge delocalization of the polymer.[1][2][3][4]
Quantitative Data Summary
| Polymer System | Monomer Concentrations | Oxidant | Resulting Polymer Properties | Reference |
| Polyaniline (PANI) | 0.2 M Aniline Hydrochloride, 0-0.2 M p-Benzoquinone | Ammonium (B1175870) Peroxydisulfate (B1198043) (APS) | Weight-average molecular weight: 15,000-23,000 g/mol | [1] |
| PANI | 0.2 M Aniline Hydrochloride | APS | Yield: 0.81 g of PANI hydrochloride per 1 g of aniline hydrochloride (without p-benzoquinone) | [1] |
Experimental Protocol: Synthesis of Polyaniline in the Presence of p-Benzoquinone
This protocol describes a method for the chemical oxidative polymerization of aniline hydrochloride in the presence of p-benzoquinone to modulate the properties of the resulting polyaniline.[1][3]
Materials:
-
Aniline hydrochloride
-
p-Benzoquinone
-
Ammonium peroxydisulfate (APS)
-
Deionized water
Procedure:
-
Prepare a 0.2 M solution of aniline hydrochloride in deionized water.
-
Prepare a separate solution of p-benzoquinone in deionized water at the desired concentration (e.g., ranging from 0.001 M to 0.2 M).
-
Mix the aniline hydrochloride solution with the p-benzoquinone solution.
-
Prepare a 0.25 M solution of ammonium peroxydisulfate (APS) in deionized water.
-
Slowly add the APS solution to the aniline/p-benzoquinone mixture while stirring vigorously.
-
Continue stirring for 24 hours at room temperature.
-
Collect the precipitated dark solid by filtration.
-
Wash the precipitate with deionized water and then with acetone (B3395972) until the filtrate is colorless.
-
Dry the resulting polymer under vacuum at 60°C.
Experimental Workflow
Caption: Workflow for the synthesis of polyaniline in the presence of p-benzoquinone.
Applications in Energy Storage
The redox-active nature of the quinone moiety makes this compound derivatives attractive for energy storage applications, particularly as cathode materials in rechargeable batteries.[5] Their ability to undergo reversible two-electron, two-proton redox reactions is fundamental to their function.[6]
Quantitative Data Summary
| Derivative | Application | Key Performance Metric | Reference |
| 1,4-parabenzoquinone | Flow battery positive electrode | Current densities > 240 mA cm⁻² (with H₂ anode) | |
| Poly(hydroquinonyl-benzoquinonyl sulfide) | Li-ion battery cathode | High specific capacity | [5] |
Experimental Protocol: Electrochemical Characterization by Cyclic Voltammetry
This protocol provides a generalized method for evaluating the electrochemical properties of this compound derivatives using cyclic voltammetry.[6][7][8]
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
This compound derivative of interest
-
Supporting electrolyte (e.g., 1 M KCl in deionized water)
-
Solvent (e.g., deionized water or acetonitrile)
-
Nitrogen gas for purging
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry to a mirror finish.
-
Rinse the electrode with deionized water and sonicate to remove any residue.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the this compound derivative in the electrolyte solution to a known concentration (e.g., 1-10 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Add the analyte solution to the cell.
-
Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential at a set scan rate (e.g., 100 mV/s).
-
Record several cycles to ensure stability.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa, Epc) and currents (ipa, ipc).
-
Calculate the formal reduction potential (E°') as the average of Epa and Epc.
-
Evaluate the peak separation (ΔEp = |Epa - Epc|) to assess electrochemical reversibility.
-
Logical Relationships in an Aqueous Organic Redox Flow Battery (AORFB)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. A Practical Beginner’s Guide to Cyclic Voltammetry (Journal Article) | OSTI.GOV [osti.gov]
Synthesis and Reactivity of N-Sulfonyl-1,4-Benzoquinone Imines: A Guide for Researchers
Introduction: N-sulfonyl-1,4-benzoquinone imines are a class of highly reactive organic compounds that have garnered significant interest in synthetic chemistry and drug development. Their electrophilic nature makes them valuable intermediates for the construction of complex molecular architectures and potent bioactive molecules. This document provides detailed application notes and protocols for the synthesis of N-sulfonyl-1,4-benzoquinone imines and their subsequent reactions, with a focus on nucleophilic additions and cycloadditions.
Synthesis of N-Sulfonyl-1,4-Benzoquinone Imines
A prevalent method for the synthesis of N-sulfonyl-1,4-benzoquinone imines is the oxidation of the corresponding 4-sulfonamidophenols. A mild and efficient protocol utilizes N-hydroxyphthalimide (NHPI) as a mediator.
Experimental Protocol: NHPI-Mediated Oxidation of Sulfonamides to N-Sulfonylimines[1]
Materials:
-
Sulfonamide (1.0 equiv.)
-
N-hydroxyphthalimide (NHPI) (0.5 equiv.)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
To a dried reaction vessel equipped with a magnetic stir bar, add the sulfonamide (0.5 mmol), NHPI (0.25 mmol), and DCM (1 mL).
-
Add PhI(OAc)₂ (0.6 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes under air.
-
Upon completion, the mixture can be directly purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired N-sulfonylimine.
Gram-Scale Synthesis:
-
In a dried reaction vessel, combine the sulfonamide (10 g), NHPI (3.12 g), and DCM (50 mL) at 0 °C.
-
Carefully add PhI(OAc)₂ (14.8 g) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes under air.
-
Purify the product by flash column chromatography (ethyl acetate/hexane) to yield the N-sulfonylimine.
Diagram of Synthetic Workflow:
Application Notes and Protocols for the Enzymatic Synthesis of p-Benzoquinone Imine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone imines are a class of reactive metabolites often implicated in the toxicological profiles of various drugs and xenobiotics. Their high reactivity stems from their electrophilic nature, allowing them to readily form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity. A prominent example is N-acetyl-p-benzoquinone imine (NAPQI), the highly reactive metabolite of acetaminophen (B1664979), which is responsible for the hepatotoxicity observed in cases of overdose.[1][2] Understanding the enzymatic pathways leading to the formation of these metabolites is crucial for drug development, enabling early prediction of potential toxicities and the design of safer pharmaceuticals.
This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of p-benzoquinone imine metabolites, focusing on the primary enzyme families involved: Cytochrome P450s, peroxidases, and tyrosinases.
Enzymatic Pathways of this compound Formation
The formation of p-benzoquinone imines from aromatic amines and p-aminophenols is primarily catalyzed by oxidative enzymes. The specific enzyme involved can influence the reaction rate and substrate specificity.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, particularly isoforms like CYP2E1, CYP1A2, and CYP3A4, are key players in the bioactivation of numerous drugs, including the oxidation of acetaminophen to NAPQI.[3][4] These reactions typically occur in the liver and require NADPH as a cofactor.[5]
-
Peroxidases: Enzymes like horseradish peroxidase (HRP) and prostaglandin (B15479496) synthase can catalyze the one-electron oxidation of p-aminophenols and aromatic amines in the presence of hydrogen peroxide or other hydroperoxides, leading to the formation of semiquinone imine radicals which can then disproportionate to the this compound.[6][7]
-
Tyrosinases: These copper-containing enzymes are known for their role in melanin (B1238610) biosynthesis, where they catalyze the oxidation of tyrosine to dopaquinone (B1195961).[8] They can also oxidize other phenolic compounds to their corresponding quinones, which can then be converted to quinone imines.[9]
Quantitative Data on Enzymatic Synthesis
The efficiency of this compound formation can be characterized by enzyme kinetic parameters and reaction yields. The following tables summarize available quantitative data for key enzymatic reactions.
| Enzyme/System | Substrate | Metabolite | Km (µM) | kcat (s⁻¹) | Vmax | Yield (%) | Reference(s) |
| Rat Liver GSH Transferase 1-1 | NAPQI | 3-(glutathion-S-yl)acetaminophen | 27 | 90 | - | - | [10] |
| Rat Liver GSH Transferase 2-2 | NAPQI | 3-(glutathion-S-yl)acetaminophen | 1.3 | 37 | - | - | [10] |
| Rat Liver GSH Transferase 3-3 | NAPQI | 3-(glutathion-S-yl)acetaminophen | 7 | 5.1 | - | - | [10] |
| Rat Liver GSH Transferase 7-7 | NAPQI | 3-(glutathion-S-yl)acetaminophen | 7 | 165 | - | - | [10] |
| Human CYP2E1 | Acetaminophen | NAPQI | 830 (Ks) | - | - | - | [11] |
| Human CYP2E1 | Acetaminophen | NAPQI | 32,000 (Kss) | - | - | - | [11] |
| Mushroom Tyrosinase | L-DOPA | L-Dopaquinone (B1214582) | 450 ± 30 | - | - | - | [9] |
| Mushroom Tyrosinase | L-Tyrosine (B559521) | L-Dopa | 61 ± 9 | - | - | - | [9] |
| Horseradish Peroxidase | 2-Aminophenol | Indophenol | - | - | - | ~2 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI) using Rat Liver Microsomes (Cytochrome P450-mediated)
This protocol describes the in vitro synthesis of NAPQI from acetaminophen using rat liver microsomes as a source of Cytochrome P450 enzymes.
Materials:
-
Rat liver microsomes (commercially available or prepared from phenobarbital-induced rats)
-
Acetaminophen
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Methanol
-
Glutathione (B108866) (GSH) solution (for trapping and analysis)
-
HPLC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4) to a final volume of 1 mL.
-
Rat liver microsomes (final concentration 0.5-1.0 mg/mL).
-
Acetaminophen (final concentration 1-10 mM, dissolved in a minimal amount of methanol).
-
NADPH regenerating system (follow manufacturer's instructions for final concentrations).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol. This will precipitate the microsomal proteins.
-
Protein Removal: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a new tube.
-
To stabilize the reactive NAPQI for analysis, an aliquot of the supernatant can be immediately mixed with a solution of glutathione (GSH) to form the stable NAPQI-GSH adduct.
-
-
Analysis by HPLC-MS/MS: Analyze the supernatant (with or without GSH adduct formation) for the presence of NAPQI or its GSH adduct using a validated HPLC-MS/MS method.
Protocol 2: Horseradish Peroxidase-Catalyzed Oxidation of p-Aminophenol
This protocol outlines the synthesis of this compound from p-aminophenol using horseradish peroxidase (HRP).
Materials:
-
Horseradish Peroxidase (HRP)
-
p-Aminophenol
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Spectrophotometer or HPLC system for monitoring the reaction
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a glass beaker or flask), prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.0).
-
p-Aminophenol (final concentration 1-10 mM).
-
HRP (final concentration 1-5 µg/mL).
-
-
Initiation of Reaction: Initiate the reaction by adding a small volume of hydrogen peroxide solution (final concentration 0.1-1.0 mM).
-
Reaction Monitoring: Monitor the progress of the reaction by observing the formation of the colored this compound product. This can be done spectrophotometrically by scanning the absorbance spectrum (typically between 400-600 nm) or by taking aliquots at different time points for HPLC analysis.
-
Termination of Reaction: The reaction can be stopped by adding a quenching agent like sodium azide (B81097) or by rapid freezing.
-
Product Isolation (Optional): The this compound product is generally unstable. For isolation, rapid extraction into an organic solvent (e.g., ethyl acetate) immediately after the reaction may be attempted, followed by solvent evaporation under reduced pressure.
-
Analysis: Characterize the product using appropriate analytical techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry.
Protocol 3: Tyrosinase-Mediated Synthesis of Dopaquinone
This protocol describes the enzymatic synthesis of dopaquinone from L-DOPA using mushroom tyrosinase. Dopaquinone is a precursor that can be involved in the formation of quinone imine structures.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
-
Reaction Setup: In a quartz cuvette, add:
-
Sodium phosphate buffer (pH 6.8) to a final volume of 1 mL.
-
L-DOPA solution to the desired final concentration (e.g., 0.1-2.0 mM).
-
-
Initiation of Reaction: Start the reaction by adding a small volume of the tyrosinase solution to the cuvette and mix quickly.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the formation of dopachrome (B613829) (a cyclized product of dopaquinone) by measuring the increase in absorbance at 475 nm over time.[12]
-
Data Analysis: The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[9]
Visualization of Pathways and Workflows
Signaling Pathways
NAPQI-Induced Hepatotoxicity Pathway:
The hepatotoxicity of acetaminophen overdose is initiated by the formation of NAPQI, which depletes cellular glutathione (GSH) stores. The subsequent covalent binding of NAPQI to mitochondrial proteins leads to oxidative stress, activation of the c-Jun N-terminal kinase (JNK) signaling pathway, and ultimately, necrotic cell death.[13][14][15]
Caption: NAPQI-induced hepatotoxicity pathway.
Oxidative Stress Signaling Pathway:
p-Benzoquinone imines are potent electrophiles that can induce oxidative stress by depleting cellular antioxidants like glutathione and by generating reactive oxygen species (ROS). This oxidative stress can activate various signaling pathways, including the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[16][17]
Caption: Oxidative stress and Nrf2 activation.
Experimental Workflows
General Workflow for Enzymatic Synthesis and Analysis:
The following diagram illustrates a general workflow for the enzymatic synthesis of this compound metabolites and their subsequent analysis.
Caption: General experimental workflow.
Conclusion
The enzymatic synthesis of this compound metabolites is a critical area of study in drug metabolism and toxicology. The protocols and data presented here provide a foundation for researchers to investigate the formation of these reactive intermediates in vitro. By understanding the enzymatic mechanisms and the factors that influence their formation, scientists can better predict and mitigate the risks associated with drugs that are metabolized to p-benzoquinone imines, ultimately contributing to the development of safer medicines.
References
- 1. NAPQI - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Tyrosinase oxidises tyrosine to dopaquinone [reactome.org]
- 9. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The spontaneous and enzymatic reaction of N-acetyl-p-benzoquinonimine with glutathione: a stopped-flow kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperativity in CYP2E1 Metabolism of Acetaminophen and Styrene Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Trapping p-Benzoquinone Imine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for trapping highly reactive and toxic p-benzoquinone imine (p-BQI) intermediates. Such intermediates are often implicated in drug-induced organ toxicity, making their detection and characterization a critical step in drug discovery and development. The following protocols outline the use of various trapping agents and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction
p-Benzoquinone imines are electrophilic metabolites formed, for instance, during the metabolism of various drugs, with acetaminophen (B1664979) being a prominent example where the intermediate is N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Due to their high reactivity, these intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[1][2] Trapping these unstable intermediates with nucleophilic agents allows for the formation of stable adducts that can be readily detected and quantified, providing a measure of the bioactivation potential of a parent compound. Commonly used trapping agents include glutathione (B108866) (GSH), cysteine, and N-acetylcysteine (NAC).[1][3]
Data Presentation: Quantitative Analysis of p-BQI Adducts
The selection of a trapping agent can significantly influence the detected levels of p-BQI adducts. The following table summarizes quantitative data from a case study analyzing NAPQI adducts in a human plasma sample, illustrating the varying concentrations of adducts formed with different trapping agents in a biological matrix.
| Trapping Agent | Adduct Formed | Concentration (pmol/mL) | Reference |
| Cysteine | NAPQI-cysteine | 33 | [1] |
| N-Acetylcysteine | NAPQI-N-acetylcysteine | 2.0 | [1] |
| Glutathione | NAPQI-glutathione | 0.13 | [1] |
Note: This data is from a single human case study and may not be representative of in vitro trapping efficiencies, which can be influenced by specific experimental conditions.
Experimental Protocols
Protocol 1: Trapping of p-BQI with Glutathione (GSH) in Human Liver Microsomes
This protocol describes an in vitro method to assess the formation of p-BQI-GSH adducts from a parent drug using human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Reduced glutathione (GSH)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Internal standard for LC-MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound (final concentration typically 1-10 µM)
-
Human liver microsomes (final concentration 0.5-1 mg/mL)
-
GSH (final concentration 1-10 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
Sample Preparation for LC-MS:
-
Vortex the mixture vigorously.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Protocol 2: Trapping of p-BQI with Cysteine or N-Acetylcysteine (NAC)
This protocol is similar to the GSH trapping protocol but utilizes cysteine or NAC as the trapping agent.
Procedure:
Follow the same procedure as in Protocol 1, but replace glutathione (GSH) with either L-cysteine or N-acetylcysteine at a final concentration of 1-10 mM.
Protocol 3: Trapping of Quinone Imine Intermediates with Imidazoles and Pyrazoles
This protocol provides a general method for trapping quinone imine-related intermediates (quinone methides) with heterocyclic nucleophiles. This approach can be adapted for p-BQI.
Materials:
-
p-BQI precursor (e.g., an aminophenol)
-
Oxidizing agent (if starting from a precursor that requires chemical oxidation)
-
Imidazole (B134444) or pyrazole (B372694) derivative
-
Solvent (e.g., dimethyl carbonate, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the p-BQI precursor and the imidazole or pyrazole trapping agent (typically a 2-fold molar excess relative to the precursor) in the chosen solvent.
-
Generation of p-BQI: If necessary, add an oxidizing agent to generate the p-BQI in situ. Alternatively, some precursors can generate the intermediate upon heating.
-
Reaction: Reflux the reaction mixture for an appropriate time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
-
Analytical Method: LC-MS/MS for p-BQI Adduct Analysis
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters (General Guidance):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for p-BQI adducts.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.
-
MRM Transitions: These need to be optimized for each specific adduct. For a GSH adduct, a characteristic neutral loss of 129 Da (pyroglutamic acid) is often monitored. For cysteine and NAC adducts, specific fragment ions should be determined by infusion of the analytical standard.
-
Example MRM transitions for NAPQI-adducts:
-
NAPQI-GSH: Precursor ion [M+H]+ → Product ions (to be determined, but can include fragments of GSH and the NAPQI moiety).
-
NAPQI-Cysteine: Precursor ion [M+H]+ → Product ions.
-
NAPQI-NAC: Precursor ion [M+H]+ → Product ions.
-
Mandatory Visualizations
Caption: Experimental workflow for trapping p-BQI intermediates.
Caption: Conceptual pathway of p-BQI formation and trapping.
References
- 1. LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]
- 3. Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Benzoquinone Imine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone imines are highly reactive intermediates that serve as valuable synthons in organic synthesis, particularly for the construction of diverse nitrogen-containing heterocyclic compounds. Their electrophilic nature and ability to participate in various cycloaddition and domino reactions make them powerful tools for accessing complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing p-benzoquinone imines for the synthesis of valuable heterocyclic scaffolds.
Key Applications in Heterocyclic Synthesis
p-Benzoquinone imines and their derivatives are versatile precursors for a range of heterocyclic systems, primarily through cycloaddition reactions. They can act as dienophiles or dienes in Diels-Alder reactions and participate in [3+2] and [3+3] cycloadditions, leading to the formation of five and six-membered rings.
Synthesis of Indole (B1671886) Derivatives
The construction of the indole nucleus, a core structure in many biologically active compounds, can be efficiently achieved using p-benzoquinone diimines. These reactions often proceed via a domino sequence involving a [3+2] cycloaddition.
Synthesis of 1,4-Benzoxazines
ortho-Quinone monoimines, generated in situ from o-aminophenols, are excellent precursors for 1,4-benzoxazines. They undergo inverse electron demand Diels-Alder (IEDDA) reactions with suitable dienophiles. Biocatalytic methods employing enzymes like horseradish peroxidase offer a green alternative to traditional chemical oxidants for the generation of the o-quinone imine intermediate.[1][2]
[3+2] Cycloaddition Reactions
p-Benzoquinone monoimines can react with various partners in [3+2] cycloaddition reactions to afford five-membered heterocyclic rings. For example, their reaction with aldehydes, catalyzed by organocatalysts, can produce dihydrobenzofuran derivatives.
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions involving p-benzoquinone imine derivatives in the synthesis of heterocyclic compounds.
Table 1: Synthesis of 1,4-Benzoxazines via Biocatalytic Oxidation and IEDDA Reaction [1]
| Entry | o-Aminophenol | Dienophile | Product | Yield (%) |
| 1 | 2-Aminophenol | Ethyl vinyl ether | 2-Ethoxy-3,4-dihydro-2H-1,4-benzoxazine | 85 |
| 2 | 2-Amino-4-methylphenol (B1222752) | Ethyl vinyl ether | 2-Ethoxy-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | 92 |
| 3 | 2-Amino-4-chlorophenol | Ethyl vinyl ether | 6-Chloro-2-ethoxy-3,4-dihydro-2H-1,4-benzoxazine | 78 |
| 4 | 2-Aminophenol | N-Vinylpyrrolidinone | 2-(Pyrrolidin-1-yl)-3,4-dihydro-2H-1,4-benzoxazine | 65 |
Table 2: Asymmetric [3+2] Cycloaddition of p-Quinone Diimides with α-Cyanoacetates [3]
| Entry | p-Quinone Diimide Substituent | α-Cyanoacetate | Catalyst | Yield (%) | ee (%) |
| 1 | H | Methyl | Quinine-derived thiourea | 85 | 91 |
| 2 | Me | Ethyl | Quinine-derived thiourea | 82 | 93 |
| 3 | Cl | Benzyl | Quinine-derived thiourea | 78 | 89 |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is adapted from the synthesis described by Dahlin and Nelson.[4]
Materials:
-
Acetaminophen (B1664979) (N-acetyl-p-aminophenol)
-
Silver (I) oxide (Ag₂O)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flask protected from light, dissolve acetaminophen (1.0 g, 6.6 mmol) in anhydrous diethyl ether (100 mL).
-
Add silver (I) oxide (5.0 g, 21.6 mmol) to the solution.
-
Stir the suspension vigorously at room temperature for 2 hours.
-
Filter the mixture through a bed of anhydrous sodium sulfate to remove the silver salts and drying agent.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 30 °C to yield N-acetyl-p-benzoquinone imine as a yellow solid.
-
Note: NAPQI is a reactive and potentially toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Protocol 2: Biocatalytic Synthesis of 2-Ethoxy-6-methyl-3,4-dihydro-2H-1,4-benzoxazine[1]
Materials:
-
2-Amino-4-methylphenol
-
Ethyl vinyl ether
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate (B84403) buffer (20 mM, pH 7.4)
-
1,4-Dioxane
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a 50 mL reaction mixture in 20 mM potassium phosphate buffer (pH 7.4) containing 5% v/v 1,4-dioxane.
-
Add 2-amino-4-methylphenol to a final concentration of 20 mM.
-
Add ethyl vinyl ether to a final concentration of 100 mM.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 25 mM.
-
Initiate the reaction by adding 2 mL of a 1 µg/mL solution of horseradish peroxidase (HRP) in the phosphate buffer.
-
Shake the reaction mixture at 21 °C for 3.5 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with brine (3 x 25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathways and Mechanisms
The following diagrams illustrate key reaction pathways and mechanisms involving this compound and its derivatives.
Caption: Metabolic activation of acetaminophen to NAPQI and subsequent cellular toxicity pathway.[5][6][7][8]
Caption: Experimental workflow for the biocatalytic synthesis of 1,4-benzoxazines.[1]
Caption: A generalized workflow for high-throughput screening of reactions involving p-benzoquinone imines.[9][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAPQI - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. unchainedlabs.com [unchainedlabs.com]
Application Notes and Protocols for the Use of p-Benzoquinone as a TLC Derivatization Reagent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone is a versatile and sensitive derivatization reagent for the detection of primary and secondary amines on thin-layer chromatography (TLC) plates. The reaction between p-benzoquinone and amines results in the formation of colored adducts, allowing for the visual identification and semi-quantitative analysis of these compounds. This method provides a reliable and cost-effective alternative to other analytical techniques, such as gas chromatography, for the routine analysis of amines in various matrices, including pharmaceutical intermediates and biological samples.[1] This document provides detailed application notes and experimental protocols for the use of p-benzoquinone as a TLC derivatization reagent.
Principle and Mechanism of Derivatization
The derivatization of amines with p-benzoquinone involves a nucleophilic substitution reaction. Primary amines react with p-benzoquinone to form 2,5-disubstituted amino-p-benzoquinone derivatives, which are typically colored. The reaction proceeds through an initial nucleophilic attack of the amine on the quinone ring, followed by oxidation. Secondary amines can also react, though the specific products and reaction efficiencies may vary. Tertiary aliphatic and aromatic amines do not react with p-benzoquinone under these conditions.[1]
The solvent used to prepare the p-benzoquinone reagent can influence the derivatization chemistry and the stability of the reagent.[1] While pyridine (B92270) has been used as a component of the reagent formulation, it has been shown that its exclusion can lead to improved reagent stability and more consistent reactivity.[1]
Figure 1: Proposed reaction mechanism of p-benzoquinone with primary and secondary amines.
Quantitative Data Summary
The following table summarizes the detection limits and observed colors for various primary and secondary amines after derivatization with p-benzoquinone on TLC plates. This data is compiled from literature sources and is intended for comparative purposes.[1] Actual results may vary depending on the specific experimental conditions.
| Amine | Amine Type | Detection Limit (µg) | Observed Color with p-Benzoquinone |
| 2-(Methylamino)ethanol | Secondary | 0.1 | Red |
| Aniline | Primary (Aromatic) | 0.5 | Brown |
| N-Methylaniline | Secondary (Aromatic) | 1.0 | Yellow/Brown |
| Benzylamine | Primary (Aliphatic) | 0.5 | Brown |
| Dibenzylamine | Secondary (Aliphatic) | > 10 | No Reaction |
| Ethanolamine | Primary | 0.1 | Red |
| Diethanolamine | Secondary | 0.5 | Pink/Red |
| Triethanolamine | Tertiary | > 10 | No Reaction |
Experimental Protocols
Preparation of p-Benzoquinone Spray Reagent
Materials:
-
p-Benzoquinone (1.0 g)
-
n-Butanol (100 mL)
Procedure:
-
Weigh 1.0 g of p-benzoquinone and transfer it to a clean, dry 100 mL volumetric flask.
-
Add n-butanol to the flask to dissolve the p-benzoquinone.
-
Make up the volume to 100 mL with n-butanol.
-
Stopper the flask and shake until the solid is completely dissolved.
-
Store the reagent in a dark bottle at room temperature. The reagent is stable for several days. For best results, prepare fresh reagent for each set of experiments.[1]
Note: A previously reported formulation including pyridine is not recommended as it can reduce the reagent's stability and sensitivity.[1]
Thin-Layer Chromatography (TLC) Procedure
Materials:
-
Silica gel 60 F254 TLC plates
-
Amine standards and samples
-
Methanol (B129727) (for sample preparation)
-
Developing solvent (e.g., Methanol:Ammonia solution or Ethyl acetate:Methanol:Ammonia solution)[1]
-
TLC developing tank
-
Capillary tubes or micropipette for spotting
-
Drying oven or heat gun
Procedure:
-
Plate Preparation: Clean the TLC plates by developing them with methanol and allowing them to dry completely under ambient conditions before use.[1]
-
Sample Application: Dissolve the amine standards and samples in methanol. Using a capillary tube or micropipette, apply 1-5 µL of each solution as small spots onto the origin line of the TLC plate, approximately 1.5 cm from the bottom edge.
-
Development: Place the spotted TLC plate in a developing tank containing the appropriate mobile phase. Ensure that the solvent level is below the spots on the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the tank and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood. The plate can be heated at 50°C for 5 minutes to ensure complete removal of the mobile phase.[1]
Derivatization and Visualization
Procedure:
-
In a well-ventilated fume hood, spray the dried TLC plate evenly with the prepared p-benzoquinone reagent.
-
Allow the plate to air dry for a few minutes.
-
Colored spots corresponding to the primary and secondary amines will appear. The color intensity is proportional to the amount of amine present.
-
The Rf values of the spots can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Figure 2: Experimental workflow for the TLC analysis of amines using p-benzoquinone derivatization.
Applications
The use of p-benzoquinone as a TLC derivatization reagent is applicable to a wide range of fields, including:
-
Pharmaceutical Analysis: For the detection and semi-quantitative analysis of amine-containing active pharmaceutical ingredients (APIs) and impurities in drug synthesis.
-
Forensic Science: For the screening of illicit drugs and other amine-containing compounds.
-
Environmental Analysis: For the detection of amines in environmental samples.
-
Food Chemistry: For the analysis of biogenic amines in food products.
Safety Precautions
-
p-Benzoquinone is a hazardous substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures involving p-benzoquinone and organic solvents should be performed in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Purification of p-Benzoquinone Imine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-benzoquinone imine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample unstable and difficult to purify?
A1: p-Benzoquinone imines are inherently reactive and often unstable molecules.[1] Their instability stems from the highly electrophilic nature of the quinone-imine system, making them susceptible to nucleophilic attack, hydrolysis, and polymerization. Due to this reactivity, they are often generated in-situ for immediate use in subsequent reactions to avoid the challenges of isolation.[1]
Q2: My purified this compound is yellow initially but turns dark over time. What is causing this discoloration?
A2: The discoloration, often to dark green or black, is a common sign of decomposition. This is likely due to the formation of charge-transfer complexes, such as quinhydrone (B85884) (a 1:1 complex of p-benzoquinone and hydroquinone), and other degradation byproducts.[2] To minimize degradation, it is crucial to use the purified compound immediately or store it under inert, anhydrous conditions at low temperatures.
Q3: Can I use standard silica (B1680970) gel column chromatography to purify this compound?
A3: Standard silica gel or alumina (B75360) column chromatography can be challenging for p-benzoquinone imines.[3] The acidic nature of silica gel and the potential for moisture can promote the hydrolysis of the imine bond, leading to significant product loss on the column.[3][4] If chromatography is necessary, a deactivated stationary phase is strongly recommended.[4]
Q4: What are the main challenges when scaling up the purification of quinone imines?
A4: The primary challenges in scaling up are managing the compound's instability and the efficiency of the purification method. For instance, while steam distillation can yield a pure product, it often results in low recovery (around 50%) and generates significant tarry residues that are difficult to handle and clean.[2] Methods like recrystallization may require large volumes of solvent for larger quantities, making the process tedious.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Product Decomposition during Column Chromatography
-
Symptom: You observe streaking on the TLC plate, low or no recovery of the imine after the column, and the presence of baseline material or new, more polar spots.
-
Cause: The imine is likely decomposing on the acidic stationary phase (silica or alumina).[4]
-
Solution:
-
Deactivate the Stationary Phase: Add a small percentage of a tertiary amine, such as triethylamine (B128534) (~1%), to your eluent system. This neutralizes the acidic sites on the silica gel.[4]
-
Use a Shorter Column: Minimize the contact time between your compound and the stationary phase by using a shorter, wider column and running it as quickly as possible while maintaining separation.[4]
-
Alternative Stationary Phases: Consider less acidic stationary phases like neutral or basic alumina, or even a cyano-bonded phase for normal-phase chromatography.[4]
-
Issue 2: Incomplete Removal of Starting Materials or Byproducts
-
Symptom: NMR or GC-MS analysis of the purified product still shows significant amounts of unreacted p-aminophenol, oxidant, or other byproducts.
-
Cause: The chosen purification method may not have sufficient resolution to separate the imine from impurities with similar polarities.
-
Solution:
-
Solvent Washes: Before attempting chromatography or recrystallization, perform selective solvent washes. For instance, if you have unreacted starting materials, choose a solvent in which the imine is highly soluble but the impurities are not, or vice-versa.[3]
-
Recrystallization: This can be a highly effective method if a suitable solvent is found. The ideal solvent will dissolve the imine at an elevated temperature but show poor solubility for the imine and high solubility for impurities at a lower temperature.
-
Sublimation/Distillation: For simpler, volatile quinones, methods like steam distillation have proven effective, though recovery can be a concern.[2]
-
Issue 3: Low Recovery After Purification
-
Symptom: The final yield of pure this compound is significantly lower than expected.
-
Cause: This can be due to a combination of factors including decomposition during the workup, physical loss of material during transfers, or choosing a suboptimal purification technique.
-
Solution:
-
Minimize Workup Time: The high reactivity of this compound means that prolonged exposure to air, moisture, or non-neutral pH can lead to degradation. Streamline your purification workflow to minimize its duration.
-
Evaluate Purification Method Efficiency: Compare the typical recovery rates of different methods. For related compounds like p-benzoquinone, Soxhlet extraction has shown significantly higher recovery than steam distillation.[2]
-
In-situ Generation: If the end goal is a subsequent reaction, the most efficient approach is often to generate and use the this compound in-situ, bypassing the purification step entirely.[1]
-
Quantitative Data Summary
The following table summarizes recovery data for different purification methods for p-benzoquinone, a structurally related and more stable compound. This data can serve as a benchmark when selecting a purification strategy.
| Purification Method | Compound | Starting Material | Typical Recovery | Notes | Reference |
| Steam Distillation | p-Benzoquinone | Old, decomposed solid | ~51% | Product is pure but takes a week to dry. Leaves a tarry residue. | [2] |
| Soxhlet Extraction | p-Benzoquinone | Old, decomposed solid | ~90% | Product is easily dried (20-60 mins). Higher recovery than steam distillation. | [2] |
Experimental Protocols
Protocol 1: Purification of this compound via Deactivated Column Chromatography
This protocol is adapted for imines that are prone to degradation on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Column Packing: Pack the column with the silica gel slurry.
-
Deactivation/Equilibration: Before loading the sample, flush the packed column with several column volumes of the eluent containing 1% triethylamine. This neutralizes the stationary phase.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane), ensuring that 1% triethylamine is present in the mobile phase throughout the entire run.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent decomposition.
Protocol 2: Purification of a Related Compound (p-Benzoquinone) via Soxhlet Extraction
This method is effective for solid, thermally stable (at the solvent's boiling point) compounds where impurities are non-volatile and insoluble in the chosen solvent.
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus with a 500 mL boiling flask, an extractor unit, and a condenser.
-
Charge the Thimble: Place the crude, solid material (e.g., 20-30 g) into a cellulose (B213188) extraction thimble. Place a small wad of cotton wool on top to prevent splashing.
-
Add Solvent: Charge the boiling flask with a suitable solvent (e.g., 300 mL of petroleum ether, boiling range 60-80°C).[2]
-
Extraction: Gently heat the flask. Adjust the heating mantle to ensure a steady and rapid stream of solvent drops from the condenser. Continue the extraction for 2.5 to 3 hours.
-
Crystallization: Allow the apparatus to cool. Pour the hot solution from the boiling flask into a beaker and chill to 3-4°C to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. A second, less pure crop can be obtained by concentrating the mother liquor.
Visualizations
Caption: Troubleshooting flowchart for this compound purification.
Caption: Comparative workflow for two common purification techniques.
References
Technical Support Center: Optimizing p-Benzoquinone Imine Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of p-benzoquinone imines.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of p-benzoquinone imines in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in p-benzoquinone imine synthesis are a frequent challenge, often stemming from the inherent reactivity and instability of the product. Several factors could be contributing to this issue:
-
Incomplete Oxidation: The oxidation of the p-aminophenol precursor may be inefficient.
-
Solution: Ensure the oxidizing agent is fresh and used in the correct stoichiometric ratio. For enzymatic reactions, such as those using horseradish peroxidase (HRP), optimizing the concentration of both the enzyme and the co-oxidant (e.g., hydrogen peroxide) is crucial. For chemical oxidants like silver (I) oxide or potassium ferricyanide, ensure adequate mixing and reaction time.[1]
-
-
Product Decomposition: p-Benzoquinone imines are susceptible to hydrolysis and other decomposition pathways, especially in acidic or strongly alkaline conditions.[1]
-
Solution: Carefully control the pH of the reaction mixture. The optimal pH is often near neutral or slightly basic, but this can be substrate-dependent. Consider generating the this compound in-situ for immediate use in a subsequent reaction to minimize decomposition.[1]
-
-
Side Reactions: The electrophilic nature of p-benzoquinone imines makes them prone to nucleophilic attack (Michael addition) and polymerization.[1][2]
-
Solution: Minimize the presence of nucleophiles in the reaction mixture. If the desired reaction is a nucleophilic addition, control the stoichiometry and addition rate of the nucleophile. To prevent polymerization, using dilute reaction conditions or trapping the imine as it forms can be effective.[2][3]
-
-
Suboptimal Temperature: The reaction temperature can significantly impact both the rate of formation and the rate of decomposition.
-
Solution: Empirically determine the optimal temperature for your specific reaction. Often, lower temperatures can help to improve the stability of the this compound, even if it slows down the reaction rate.
-
Question: I am observing the formation of a dark, insoluble material in my reaction. What is this and how can I prevent it?
Answer:
The formation of a dark, often polymeric, material is a common indicator of this compound polymerization or decomposition.[2][3]
-
Cause: p-Benzoquinone imines can self-polymerize, especially at high concentrations or elevated temperatures. The presence of radical species can also initiate polymerization.
-
Prevention Strategies:
-
Dilution: Perform the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.
-
Temperature Control: Maintain a low and consistent temperature throughout the reaction.
-
In-situ Trapping: If the this compound is an intermediate, ensure the trapping agent (e.g., a dienophile in a Diels-Alder reaction) is present in excess to react with the imine as it is formed.[3]
-
Inert Atmosphere: In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to polymerization.
-
Question: My purified this compound product is unstable and decomposes upon storage. How can I improve its stability?
Answer:
The stability of p-benzoquinone imines is a significant challenge due to their high reactivity.
-
Storage Conditions:
-
Temperature: Store the purified product at low temperatures, preferably in a freezer (-20 °C or below).
-
Atmosphere: Store under an inert atmosphere to prevent oxidation.
-
Light: Protect the compound from light, as photochemical decomposition can occur.
-
-
Solvent Choice: If storing in solution, use an anhydrous, aprotic solvent. Protic solvents can facilitate hydrolysis.
-
In-situ Generation: For many applications, the most effective strategy is to avoid isolation altogether and generate the this compound in-situ immediately before its intended use.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing p-benzoquinone imines?
A1: The two primary synthetic routes are:
-
Oxidation of p-aminophenols: This is a direct and widely used method. A variety of oxidizing agents can be employed, including silver (I) oxide, potassium ferricyanide, and enzymatic catalysts like horseradish peroxidase with hydrogen peroxide.[1]
-
Condensation Reactions: This approach typically involves the reaction of a p-benzoquinone with a primary amine. This method can be useful for preparing N-substituted p-benzoquinone imines.
Q2: How does pH affect the formation of p-benzoquinone imines?
A2: The pH of the reaction medium is a critical parameter. While the optimal pH can vary depending on the specific reactants and catalysts, here are some general guidelines:
-
Acidic Conditions: Can lead to the protonation of the imine, which may alter its reactivity or increase its susceptibility to hydrolysis.
-
Neutral to Slightly Basic Conditions: Often favored for the stability of the this compound. For instance, in the formation of Bandrowski's base, the reaction kinetics are favorable at a pH greater than 8.[4] Enzymatic oxidations are typically performed at or near physiological pH (around 7.4).[5]
-
Strongly Basic Conditions: Can promote decomposition and other side reactions.
Q3: What analytical techniques are suitable for monitoring the formation of p-benzoquinone imines?
A3: Due to their often transient nature, in-situ monitoring techniques are highly valuable.
-
UV-Vis Spectroscopy: p-Benzoquinone imines typically have strong chromophores, making UV-Vis spectroscopy a useful tool for monitoring their formation and disappearance in real-time. The appearance of a characteristic absorption band can be used to follow the reaction kinetics.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants, products, and any byproducts, providing a detailed picture of the reaction progress.[5]
-
Raman Spectroscopy: This technique can be used to track the reaction by monitoring the vibrational modes of the functional groups involved, such as the C=O stretch of the starting quinone.[1]
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for this compound Synthesis
| Oxidizing Agent | Typical Substrate | Advantages | Disadvantages |
| Silver (I) Oxide (Ag₂O) | p-Aminophenols | Mild conditions, good yields for certain substrates.[1] | Stoichiometric reagent, cost. |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | p-Phenylenediamines | Readily available, effective for diimine formation.[4] | Can be sensitive to pH, potential for side reactions. |
| Horseradish Peroxidase (HRP) / H₂O₂ | p-Aminophenols | "Green" catalyst, mild aqueous conditions, high selectivity.[3][5] | Enzyme cost and stability, potential for enzyme inactivation.[5] |
Table 2: Optimized Reaction Parameters for HRP-Catalyzed Synthesis of a Benzoxazine via an o-Quinone Imine Intermediate [3][5]
| Parameter | Optimized Value | Notes |
| pH | 7.4 | Maintained with a potassium phosphate (B84403) buffer. |
| Temperature | 21 °C | Reaction performed at room temperature. |
| H₂O₂ Concentration | 1.25 - 1.5 molar equivalents | Higher concentrations can lead to enzyme inactivation. |
| HRP Concentration | 1 µg/mL | A small amount of the biocatalyst is sufficient. |
| Reaction Time | 3.5 hours | Shaking was employed during the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Horseradish Peroxidase (HRP)-Catalyzed Oxidation of a p-Aminophenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a solution of the p-aminophenol substrate in a potassium phosphate buffer (20 mM, pH 7.4).
-
Addition of Co-substrate: Add the desired dienophile or trapping agent to the reaction mixture. If the reaction is a dimerization, this step is omitted.
-
Initiation of Reaction: To initiate the reaction, add a solution of hydrogen peroxide (H₂O₂) to a final concentration of 1.25-1.5 molar equivalents relative to the aminophenol. Immediately after, add the HRP enzyme solution (e.g., 1 µg/mL).
-
Reaction Monitoring: Stir or shake the reaction mixture at room temperature (e.g., 21 °C).[5] Monitor the progress of the reaction by a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
Work-up: Once the reaction is complete, quench any remaining H₂O₂ by adding a small amount of catalase. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI) using Silver (I) Oxide
This protocol is based on the synthesis of a well-known this compound derivative.[1]
-
Dissolution of Starting Material: Dissolve N-(4-hydroxyphenyl)acetamide (acetaminophen) in a suitable anhydrous organic solvent (e.g., acetonitrile).
-
Addition of Oxidizing Agent: Add silver (I) oxide (Ag₂O) to the solution in a stoichiometric amount.
-
Reaction: Stir the mixture vigorously at room temperature, protected from light. The reaction progress can be monitored by TLC or HPLC.
-
Filtration: Upon completion of the reaction, filter the mixture to remove the silver salts.
-
In-situ Use: The resulting solution of NAPQI is highly reactive and should be used immediately in the next synthetic step without isolation.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of p-benzoquinone imines.
Caption: The oxidative pathway for the formation of this compound from p-aminophenol and common side reactions.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoquinone imines. Part IV. Mechanism and kinetics of the formation of Bandrowski's base | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of p-Benzoquinone Imines
Welcome to the technical support center for the synthesis of p-benzoquinone imines. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize p-benzoquinone imine has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis are common due to the high reactivity and instability of the product.[1] Key factors include:
-
Product Instability: p-Benzoquinone imines are highly electrophilic and can degrade or react further.[1] They are often best generated in-situ for immediate use in subsequent steps rather than being isolated.[1][2]
-
Side Reactions: The primary culprits for low yields are polymerization and nucleophilic attack by solvents or other species in the reaction mixture.
-
Incomplete Oxidation: The oxidation of the p-aminophenol or p-phenylenediamine (B122844) precursor may be inefficient.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of side reactions and product decomposition.[2]
-
Choose the Right Oxidant: The choice of oxidizing agent is critical. Mild oxidants are often preferred. Common oxidants include silver (I) oxide (Ag₂O), potassium ferricyanide, and manganese dioxide (MnO₂).[1][3] The optimal oxidant will depend on your specific substrate.
-
Use Anhydrous Solvents: Water can react with p-benzoquinone imines, leading to hydrolysis and the formation of p-benzoquinone and other byproducts.[4] Ensure your solvents are thoroughly dried.
-
Work in an Inert Atmosphere: The presence of oxygen can sometimes lead to undesired oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yield and purity.
Q2: My final product is a dark, insoluble material instead of the expected this compound. What is this substance and how can I prevent its formation?
A2: The formation of a dark, often insoluble, material is a strong indication of polymerization .[5] The highly reactive N-acetyl-p-benzoquinone imine (NAPQI), a metabolite of acetaminophen, is well-known to form polymers.[6] This occurs when molecules of the this compound react with each other, often through a radical coupling mechanism or Michael addition.[6]
Troubleshooting Steps:
-
Reduce Reaction Concentration: Working at lower concentrations can decrease the likelihood of intermolecular reactions that lead to polymerization.
-
Minimize Reaction Time: The longer the reactive this compound is present, the more likely it is to polymerize. Quench the reaction or proceed to the next step as soon as the formation of the desired product is complete (as determined by TLC or other monitoring).
-
Add Radical Inhibitors: In cases where radical pathways are suspected, adding a small amount of a radical inhibitor (like BHT) might suppress polymerization, although this should be tested for compatibility with your desired reaction.
-
Trap the Imine In-situ: The most effective method is to perform the synthesis in the presence of a trapping agent (e.g., a dienophile for a Diels-Alder reaction or a nucleophile for a conjugate addition) that reacts with the this compound as it is formed, preventing it from polymerizing.[2]
Q3: I am observing multiple spots on my TLC plate that I cannot identify. What are the likely side products?
A3: Besides polymerization, several other side reactions can generate impurities. The most common are:
-
Michael Addition Products: p-Benzoquinone imines are potent Michael acceptors.[1] Nucleophiles present in the reaction mixture (e.g., amines, thiols, water, alcohols) can add to the quinoid ring.[1][4] For example, the reaction of this compound with an amine can yield di-substituted arylamino compounds.[1]
-
Hydrolysis Products: Reaction with residual water can lead to the formation of the corresponding p-benzoquinone and the release of the amine.
-
Disproportionation Products: In some cases, particularly with semiquinone imine intermediates, disproportionation can occur, leading to a mixture of the fully oxidized quinone imine and the reduced aminophenol precursor.[5]
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all starting materials, especially solvents and amines, are pure and free from nucleophilic impurities.
-
Control Stoichiometry: Use precise stoichiometry to avoid an excess of nucleophilic starting materials (like amines) that could lead to Michael addition byproducts.
-
pH Control: The reactivity of nucleophiles is often pH-dependent. Buffering the reaction mixture can sometimes minimize unwanted additions.
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific substrates and conditions. The following table summarizes the general effects of key parameters on the formation of major side products.
| Parameter | Effect on Polymerization | Effect on Nucleophilic Addition | Impact on Overall Yield |
| ↑ Temperature | Increases significantly | Increases | Decreases |
| ↑ Concentration | Increases | Increases (if nucleophile is present) | Decreases |
| Presence of Water | Can promote decomposition/polymerization | Leads to hydrolysis products | Decreases |
| Excess Nucleophile | Decreases (by trapping the imine) | Becomes the main reaction pathway | Yield of the desired imine decreases |
| Non-optimal Oxidant | May increase due to slow reaction | No direct effect | Decreases |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-p-benzoquinone Monoimines by Oxidation of p-Aminophenols
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation:
-
Dissolve the p-aminophenol derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or diethyl ether) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
-
Oxidation:
-
Add a mild oxidizing agent, such as silver (I) oxide (Ag₂O, 1.5-2.0 eq.) or activated manganese dioxide (MnO₂, 5-10 eq.), portion-wise to the stirred solution over 15-30 minutes. The choice of oxidant is crucial; Ag₂O is often effective for generating N-acetyl-p-benzoquinone imine (NAPQI).[7]
-
Stir the reaction mixture vigorously to ensure good mixing.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The this compound product is often a colored spot.
-
The reaction is typically complete within 1-4 hours. Do not let the reaction run for an extended period to avoid product degradation.
-
-
Work-up (for in-situ use):
-
Once the starting material is consumed, the resulting solution/suspension containing the this compound is typically used immediately without isolation. The solid oxidant can be removed by filtration through a pad of Celite or silica (B1680970) gel.
-
-
Work-up (for isolation, if stable):
-
Caution: p-Benzoquinone imines are often unstable. Isolation should only be attempted if the specific derivative is known to be stable.
-
Filter the reaction mixture through Celite to remove the oxidant.
-
Wash the filtrate with brine to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solvent in vacuo at low temperature.
-
Purify rapidly using column chromatography on silica gel, again at low temperature if necessary.
-
Visualizations
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow for the synthesis of p-benzoquinone imines.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of p-Benzoquinone Imine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and reproducibility of p-benzoquinone imine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of p-aminophenol oxidation.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield, or I am unable to isolate any of the desired this compound. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields are a frequent challenge in this compound synthesis, primarily due to the product's inherent instability. Several factors could be contributing to this issue:
-
Decomposition of the Product: p-Benzoquinone imines are highly reactive and can easily decompose or polymerize, especially in the presence of light, heat, or certain nucleophiles.[1] It is often best to generate and use the imine in-situ for subsequent reactions to avoid isolation challenges.[1]
-
Inefficient Oxidation: The choice and handling of the oxidizing agent are critical. The potency of the oxidant can diminish over time, or the reaction conditions may not be optimal for its activity.
-
Suboptimal Reaction Conditions: Factors such as pH and temperature can significantly impact the stability of both the starting material and the product. For instance, the rate-controlling steps in the oxidation of p-aminophenol are pH-dependent.
-
Presence of Water: While some biocatalytic methods use aqueous media, many traditional organic oxidations are sensitive to water, which can lead to hydrolysis of the imine or other side reactions.
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure your p-aminophenol is pure and the oxidizing agent is fresh and active.
-
Optimize Oxidizing Agent: Experiment with different oxidizing agents. A comparison of commonly used oxidants is provided in Table 1.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize decomposition of the diazonium salt intermediate and the final product.
-
Strict pH Control: The pH of the coupling reaction influences the reaction rate and position of coupling. Buffer the reaction mixture to the optimal pH for the chosen oxidant.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation by atmospheric oxygen.
-
In-situ Generation: If the goal is to use the this compound in a subsequent step, consider generating it in-situ without isolation. This is a common strategy to overcome its instability.[1]
-
Issue 2: Formation of Multiple Products and Purification Challenges
-
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the this compound. How can I minimize side products and effectively purify the target compound?
-
Answer: The formation of side products is often linked to the high reactivity of the this compound itself. It can react with the starting material, solvent, or other nucleophiles present in the reaction mixture.
-
Common Side Reactions:
-
Polymerization: p-Benzoquinone imines can self-polymerize, especially at higher concentrations and temperatures.
-
Michael Addition: As potent Michael acceptors, they readily react with nucleophiles.[1] For example, reaction with thiol-containing compounds can form thioether adducts.
-
Reaction with Starting Material: The product can react with the starting p-aminophenol to form larger, more complex structures.
-
Troubleshooting and Purification Strategies:
-
Monitor Reaction Progress: Use TLC or LC-MS to closely monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize excess starting material that could lead to side reactions.
-
Purification: Due to its instability, purification of this compound is challenging. If isolation is necessary, use rapid purification techniques at low temperatures, such as flash column chromatography on silica (B1680970) gel with a non-polar eluent system. Recrystallization is often difficult due to the compound's tendency to decompose upon heating.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and reliable method for synthesizing this compound?
-
A1: The most direct and widely used method is the oxidation of p-aminophenols.[1] This method involves the removal of two hydrogen atoms from the p-aminophenol to form the quinoidal structure.[1] However, due to the product's instability, it is often generated in-situ for immediate use in subsequent reactions.[1]
-
-
Q2: Which oxidizing agents are most effective for the synthesis of this compound?
-
A2: Several oxidizing agents can be used, each with its own advantages and disadvantages. Common choices include silver (I) oxide (Ag₂O), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and biocatalysts like horseradish peroxidase (HRP).[1][2][3] The choice of oxidant can affect the reaction conditions and the yield.
-
-
Q3: Can I synthesize substituted p-benzoquinone imines?
-
A3: Yes, substituted p-benzoquinone imines can be synthesized by starting with the appropriately substituted p-aminophenol.[1] For example, N-acetyl-p-benzoquinone imine (NAPQI) is synthesized from acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide).[1] The nature of the substituent can affect the stability and reactivity of the resulting imine.
-
-
Q4: What are the key safety precautions to take during this synthesis?
-
A4: p-Aminophenol and many oxidizing agents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. p-Benzoquinone imines themselves are reactive and potentially toxic, so exposure should be minimized.
-
-
Q5: Are there greener alternatives for the synthesis of this compound?
-
A5: Yes, biocatalytic methods using enzymes like horseradish peroxidase (HRP) are being explored as a more sustainable alternative to traditional methods that use stoichiometric heavy metal oxidants.[3][4] These enzymatic reactions can often be carried out in aqueous buffers, reducing the need for hazardous organic solvents.[1]
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for Quinone Imine Synthesis
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields (for related syntheses) |
| Silver (I) Oxide (Ag₂O) | Anhydrous organic solvent (e.g., diethyl ether, dichloromethane), room temperature. | Mild conditions, good for N-substituted derivatives. | Stoichiometric use of a heavy metal, cost. | Good to high yields for NAPQI synthesis.[5] |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Aqueous or biphasic systems, often under basic conditions. | Readily available, effective for establishing redox equilibrium.[1] | Can require careful pH control, potential for side reactions in aqueous media. | Variable, highly dependent on substrate and conditions. |
| Horseradish Peroxidase (HRP) / H₂O₂ | Aqueous buffer (e.g., phosphate (B84403) buffer), room temperature. | Green and sustainable, mild reaction conditions, high catalytic efficiency. | Enzyme cost and stability can be a concern, substrate scope may be limited. | 42-92% for the synthesis of benzoxazines via in-situ generated o-quinone imines.[3][4] |
| (Diacetoxyiodo)benzene (DAIB) | Organic solvent (e.g., dichloromethane), room temperature. | Effective for in-situ generation, avoids heavy metals. | Hypervalent iodine reagents can be expensive and generate iodobenzene (B50100) as waste. | Good yields for subsequent cycloaddition reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for the In-situ Generation of this compound via Oxidation of p-Aminophenol
This is a generalized protocol and may require optimization for specific applications.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve p-aminophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: While stirring vigorously, add the chosen oxidizing agent (e.g., silver (I) oxide, 1.1 eq) portion-wise over 10-15 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), checking for the consumption of the p-aminophenol starting material. The this compound product is often colored (e.g., yellow or red), providing a visual indication of its formation.
-
In-situ Use: Once the p-aminophenol has been consumed (typically within 1-2 hours), the resulting solution/suspension containing the this compound can be used directly for the next reaction step. It is recommended to filter off any solid byproducts (e.g., silver metal if using Ag₂O) before proceeding.
Note: Due to the instability of this compound, isolation is often avoided. If isolation is required, it should be performed rapidly at low temperatures.
Visualizations
Caption: Workflow for the in-situ synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting p-benzoquinone imine instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent instability of p-benzoquinone imines in solution.
Frequently Asked Questions (FAQs)
Q1: My p-benzoquinone imine solution is rapidly changing color and showing degradation products in my analysis. What is the primary cause of this instability?
A1: p-Benzoquinone imines are highly reactive electrophilic compounds.[1][2] Their instability is primarily due to their susceptibility to nucleophilic attack, particularly by water (hydrolysis) and other nucleophiles present in the solution.[3][4] The quinone imine structure is an excellent Michael acceptor, making it prone to reactions with a wide range of nucleophiles.[1]
Q2: How does pH affect the stability of my this compound solution?
A2: The stability of p-benzoquinone imines is significantly influenced by pH. Hydrolysis can be catalyzed by both acidic and basic conditions.[4] Generally, these compounds exhibit greater stability in acidic to neutral pH ranges. In alkaline conditions, the rate of hydrolysis and decomposition often increases. For N-acetyl-p-benzoquinone imines, the hydrolysis mechanism involves a tetrahedral intermediate, and the partitioning of this intermediate is pH-dependent.[5]
Q3: Can the substituents on the this compound ring or the nitrogen atom influence its stability?
A3: Yes, the nature of the substituents plays a crucial role. Electron-donating groups on the ring or the nitrogen atom can increase the electron density of the system, potentially making it more susceptible to oxidation and increasing the basicity of the nitrogen, which can accelerate reactions with nucleophiles.[3] Conversely, electron-withdrawing groups can enhance stability by reducing the molecule's susceptibility to nucleophilic attack. Steric hindrance around the reactive sites can also improve kinetic stability.
Q4: I am observing polymerization of my compound. Is this related to instability?
A4: Yes, polymerization is a common degradation pathway for p-benzoquinone imines. For instance, N-acetyl-p-benzoquinone imine (NAPQI) can react with acetaminophen (B1664979) to form polymers.[6] This process can be initiated by radical coupling reactions of semiquinone imine intermediates.[6]
Q5: What are the common degradation products I should be looking for?
A5: The primary degradation product from hydrolysis is typically p-benzoquinone and the corresponding amine.[4] In the presence of other nucleophiles, you will find adducts. For example, with glutathione (B108866) (GSH), a common cellular nucleophile, p-benzoquinone imines form glutathione conjugates.[6][7]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. | Slower rate of degradation, extending the experimental timeframe. |
| Work at lower temperatures (e.g., 0-4 °C) to decrease the rate of hydrolysis. | Significantly reduced degradation, allowing for analysis before substantial decomposition occurs. | |
| If possible, switch to a less polar, aprotic solvent for non-aqueous experiments. | Increased stability due to the absence of water. The choice of solvent will affect spectral properties.[3] | |
| Presence of Nucleophiles | Ensure all glassware is scrupulously clean and that solvents are of high purity and free from nucleophilic contaminants. | Reduced formation of adducts and a cleaner reaction profile. |
| If the experiment allows, add a scavenger for nucleophiles. | Trapping of interfering nucleophiles, thereby protecting the this compound. |
Issue 2: Unexplained Side Reactions and Product Profiles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Buffers or Media Components | Investigate the reactivity of the this compound with all components of your solution, including buffers (e.g., Tris, which is nucleophilic). | Identification of incompatible components and selection of non-reactive alternatives (e.g., phosphate (B84403), MES). |
| Light Sensitivity | Protect the solution from light by using amber vials or covering the reaction vessel with aluminum foil. | Prevention of photochemical degradation pathways. |
| Oxidation by Dissolved Oxygen | Degas the solvent and perform the experiment under an inert atmosphere (e.g., nitrogen or argon). | Minimized oxidative degradation of the this compound. |
| Radical Reactions | Consider the addition of a radical scavenger, such as BHT, if radical-mediated decomposition is suspected. | Suppression of polymerization and other radical-driven side reactions. |
Data Presentation
Table 1: Influence of pH on the Stability of a Generic this compound (Illustrative Data)
| pH | Half-life (t½) at 25°C (minutes) | Primary Degradation Product |
| 4.0 | 120 | p-Benzoquinone, Amine |
| 7.4 | 30 | p-Benzoquinone, Amine |
| 9.0 | < 5 | p-Benzoquinone, Amine, Polymerization Products |
Note: This table is illustrative. Actual degradation rates are compound-specific and should be determined experimentally.
Table 2: Effect of Substituents on the Stability of p-Benzoquinone Imines (Qualitative)
| Substituent on Nitrogen | Predicted Stability | Rationale |
| Acetyl (e.g., NAPQI) | Low | Electron-withdrawing, but highly reactive. |
| Alkyl | Low | Electron-donating, increases nitrogen basicity.[3] |
| Aryl | Moderate to High | Electron-withdrawing, delocalization can stabilize the imine.[3] |
Experimental Protocols
Protocol 1: Monitoring this compound Stability using UV-Vis Spectroscopy
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Prepare a series of buffers at the desired pH values (e.g., citrate (B86180) for pH 4, phosphate for pH 7.4, borate (B1201080) for pH 9).
-
-
Kinetic Measurement:
-
Equilibrate the buffer solution to the desired temperature in a quartz cuvette inside a temperature-controlled spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette to achieve the final desired concentration.
-
Immediately begin recording the absorbance at the λmax of the this compound at fixed time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the order of the reaction and calculate the rate constant (k) and the half-life (t½) of the compound under the tested conditions.
-
Protocol 2: In-situ Generation of this compound for Reactivity Studies
Due to their inherent instability, p-benzoquinone imines are often generated in-situ for immediate use.[1]
-
Precursor Solution: Dissolve the corresponding p-aminophenol precursor in the desired reaction buffer or solvent.
-
Oxidant Addition: Add a suitable oxidizing agent to the solution. Common oxidants include potassium ferricyanide (B76249) or silver oxide. The choice of oxidant will depend on the specific p-aminophenol and reaction conditions.
-
Immediate Use: The freshly generated this compound solution should be used immediately in the subsequent reaction to minimize degradation.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jcb.thebrpi.org [jcb.thebrpi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Unstable p-Benzoquinone Imine Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of unstable p-benzoquinone imine compounds. Given their inherent reactivity, proper storage, handling, and troubleshooting are critical for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are p-benzoquinone imines and why are they so unstable?
A1: p-Benzoquinone imines are a class of organic compounds characterized by a quinone ring with one or more imine (=NH or =NR) groups.[1] Their instability stems from the highly electrophilic nature of the quinone system, making them susceptible to nucleophilic attack by water, thiols (like glutathione), and amines.[1] They are often generated as reactive intermediates in chemical and biological systems.[1]
Q2: What are the primary methods for synthesizing p-benzoquinone imines?
A2: The most common and direct method for synthesizing p-benzoquinone monoimines is the oxidation of p-aminophenols.[1] For N-substituted p-benzoquinone imines, the corresponding N-substituted p-aminophenol is used as the precursor. A well-known example is the synthesis of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen.[1] Various oxidizing agents can be employed for this transformation.[1]
Q3: How should I store this compound compounds?
A3: Due to their instability, p-benzoquinone imines are often generated in situ for immediate use in subsequent reactions.[1] If a solid form is isolated, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen.[2]
Q4: What are the main degradation pathways for p-benzoquinone imines?
A4: The primary degradation pathways involve reactions with nucleophiles. In aqueous environments, they can hydrolyze. They readily react with thiols, such as glutathione, and amines.[1] Some p-benzoquinone imines are also sensitive to light, which can promote degradation.
Q5: Are there any stabilized forms of p-benzoquinone imines?
A5: Yes, certain structural modifications can enhance stability. For example, N-arylsulfinyl-p-benzoquinone imines are known to be comparatively more stable. Intramolecular hydrogen bonding can also contribute to the stabilization of the imine form.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of p-benzoquinone imines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete oxidation of the p-aminophenol precursor.2. The chosen oxidizing agent is not effective.3. The this compound is degrading as it is formed. | 1. Increase the equivalents of the oxidizing agent or extend the reaction time.2. Try a different oxidizing agent (e.g., silver (I) oxide, lead oxide).3. Generate the imine in situ in the presence of the desired reactant to trap it as it forms. |
| Rapid decomposition of the product in solution | 1. Presence of nucleophiles (e.g., water, trace impurities).2. Exposure to light.3. Non-optimal pH or temperature. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Protect the reaction vessel from light by wrapping it in aluminum foil.3. Conduct stability studies to determine the optimal pH and temperature range for your specific compound. |
| Formation of multiple, unidentified byproducts | 1. Side reactions of the unstable this compound.2. Polymerization of the starting material or product. | 1. Use the in situ generation method to minimize the lifetime of the free imine.2. Lower the reaction temperature and ensure efficient stirring. |
| Difficulty in isolating the pure product | 1. High reactivity of the this compound leads to degradation during workup and purification. | 1. Minimize the duration of the workup and purification steps.2. Use non-aqueous workup procedures if possible.3. Consider converting the imine to a more stable derivative for purification, followed by regeneration if necessary. |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation and Reaction of a this compound
This protocol describes the oxidation of a p-aminophenol to a this compound and its subsequent trapping with a nucleophile.
Materials:
-
p-Aminophenol derivative
-
Oxidizing agent (e.g., silver (I) oxide, freshly prepared)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Nucleophile (e.g., a thiol or an amine)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the p-aminophenol derivative and the nucleophile in the anhydrous solvent in the flask.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
In a separate, dry vial, weigh the oxidizing agent.
-
Add the oxidizing agent to the reaction mixture in portions over a period of time, while stirring vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical TLC setup would involve three lanes: starting material, co-spot (starting material and reaction mixture), and the reaction mixture.[3] The disappearance of the starting material and the appearance of a new spot for the product indicates the reaction is proceeding.[3]
-
Once the reaction is complete (as indicated by TLC), quench the reaction by filtering off the solid oxidizing agent and its byproducts.
-
Proceed with the appropriate workup and purification for the resulting adduct.
Protocol 2: Stability Assessment of a this compound Derivative by UV-Vis Spectroscopy
This method allows for the determination of the stability of a this compound under different pH and temperature conditions.[1]
Materials:
-
Isolated this compound compound
-
A series of buffered solutions covering the desired pH range (e.g., pH 2-12)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound in a suitable organic solvent (e.g., acetonitrile).
-
For each pH to be tested, add a small aliquot of the stock solution to a cuvette containing the buffered solution to achieve the desired final concentration.
-
Immediately place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer set to the desired temperature (e.g., 25 °C).
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes) over a period of several hours.
-
Monitor the decrease in absorbance at the λmax of the this compound to determine the decomposition kinetics.
-
Repeat the experiment at different temperatures (e.g., 40 °C, 60 °C) and pH values to build a stability profile.
Safety and Handling Precautions
p-Benzoquinone imines and their precursors (p-aminophenols) are hazardous materials and must be handled with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult the specific Safety Data Sheet).
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling:
-
Always handle p-benzoquinone imines in a fume hood.
-
Avoid creating dust when handling solid compounds.
-
Keep the compounds away from heat, light, and incompatible materials such as strong oxidizing agents and nucleophiles.
-
Have an appropriate spill kit readily available.
Disposal:
-
Dispose of all waste containing p-benzoquinone imines and their precursors according to your institution's hazardous waste disposal procedures. Do not pour down the drain.
Visualizations
Caption: Workflow for the in-situ generation and reaction of p-benzoquinone imines.
References
Technical Support Center: Analysis of p-Benzoquinone Imine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-benzoquinone imine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound samples.
Issue 1: Unexpected peaks are observed in the chromatogram (HPLC/GC-MS).
-
Question: I am seeing extra peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
Answer: Unexpected peaks in your chromatogram are likely due to the presence of impurities. Common impurities in this compound samples include:
-
Unreacted starting materials: If the this compound was synthesized by the oxidation of p-aminophenol, residual p-aminophenol is a common impurity.
-
Degradation products: this compound is a reactive molecule and can degrade, particularly when exposed to light, heat, or moisture. Common degradation products include p-benzoquinone and hydroquinone (B1673460).[1]
-
Solvent-related impurities: Residual solvents from the synthesis or sample preparation can also appear as peaks in your chromatogram.
To identify these unexpected peaks, it is recommended to run standards of the suspected impurities under the same chromatographic conditions.
-
Issue 2: The peak corresponding to this compound is smaller than expected or absent.
-
Question: My this compound peak is very small or not visible at all. What could be the reason for this?
Answer: A small or absent peak for this compound can be due to several factors:
-
Degradation of the sample: As a reactive compound, this compound can degrade if not stored properly (e.g., exposure to light, air, or elevated temperatures). This degradation can lead to a decrease in the concentration of the parent compound.
-
In-source degradation (GC-MS): In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the high temperatures of the injector port and ion source can cause thermally labile compounds like this compound to degrade before detection.
-
Adsorption onto the analytical column: The reactive nature of this compound can lead to its adsorption onto active sites of the HPLC or GC column, resulting in peak tailing and reduced peak area.
-
Inappropriate analytical method: The chosen chromatographic conditions (e.g., mobile phase pH, column type) may not be suitable for the analysis of this compound.
To troubleshoot this, ensure proper sample storage and handling. For GC-MS, consider using a lower injector temperature or derivatization to improve stability. For HPLC, ensure the column is well-maintained and the mobile phase is compatible with the analyte.
-
Issue 3: Poor peak shape (e.g., tailing, fronting) is observed for the this compound peak.
-
Question: The peak for my this compound is showing significant tailing in my HPLC chromatogram. How can I improve the peak shape?
Answer: Peak tailing for this compound is often a result of strong interactions between the analyte and the stationary phase. Here are some troubleshooting steps:
-
Adjust mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column. Experiment with adjusting the pH to find the optimal condition for symmetrical peaks.
-
Use a different column: If peak tailing persists, consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic or reactive compounds.
-
Check for column contamination: Contaminants on the column can lead to poor peak shape. Ensure the column is properly cleaned and regenerated.
-
Sample overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The most common impurities are typically related to the synthesis and stability of the compound. These include:
-
p-Aminophenol: The precursor for the most common synthesis route.
-
p-Benzoquinone: A common degradation product resulting from the hydrolysis of the imine functionality.
-
Hydroquinone: Can be formed from the reduction of p-benzoquinone.
Q2: What is a typical purity level for commercially available this compound?
A2: The purity of commercially available this compound and its derivatives can vary. For N-acetyl-p-benzoquinone imine, a closely related compound, purities of ≥90% to ≥95% are often reported.[2][3] For this compound itself, a purity of 99% has been reported by some suppliers.[4] It is always recommended to check the certificate of analysis provided by the supplier.
Q3: Which analytical technique is most suitable for identifying and quantifying impurities in this compound?
A3: A combination of techniques is often ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying this compound and its common impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken to avoid thermal degradation of the analyte. Derivatization may be necessary.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural elucidation and can be used to identify and quantify impurities without the need for reference standards of the impurities, provided their structures are known.
Q4: How should I store my this compound samples to minimize degradation?
A4: Due to its reactivity, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For long-term storage, keeping the sample at low temperatures (e.g., in a freezer) is recommended.
Data Presentation
Table 1: Common Impurities in this compound and their Origin
| Impurity | Chemical Structure | Origin |
| p-Aminophenol | Unreacted starting material from synthesis | |
| p-Benzoquinone | Degradation product (hydrolysis) | |
| Hydroquinone | Degradation product (reduction of p-benzoquinone) |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Common Impurities by HPLC
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| p-Aminophenol | 0.1 | 0.5 | [1] |
| p-Benzoquinone | 0.03 | 0.1 | [1] |
| Hydroquinone | 0.08 | 0.25 | [1] |
Note: These values are representative and may vary depending on the specific HPLC method and instrumentation used.
Table 3: 1H and 13C NMR Chemical Shifts (in DMSO-d6) for Identification of this compound and Common Impurities
| Compound | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | Data not readily available in searched literature | Data not readily available in searched literature |
| p-Aminophenol | 4.58 (s, 2H, -NH2), 6.45 (d, 2H, Ar-H), 6.57 (d, 2H, Ar-H), 8.59 (s, 1H, -OH) | 114.1, 115.2, 140.7, 148.9 |
| p-Benzoquinone | 6.89 (s, 4H, -CH=) | 137.2, 187.5 |
| Hydroquinone | 6.64 (s, 4H, Ar-H), 8.65 (s, 2H, -OH) | 115.6, 150.1 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and its Impurities
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of phosphate (B84403) buffer (pH 4-7) and an organic modifier like methanol (B129727) or acetonitrile. The exact ratio should be optimized for best separation. For related compounds, a gradient elution with a phosphate buffer and methanol has been used.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject standard solutions of this compound, p-aminophenol, p-benzoquinone, and hydroquinone to determine their retention times.
-
Inject the sample solution.
-
Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.
-
Protocol 2: GC-MS Method for the Analysis of this compound
This protocol is a general guideline and may require optimization. Caution is advised due to the thermal lability of this compound.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 200-250 °C (use the lowest temperature that allows for efficient volatilization to minimize degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ion Source Temperature: 200-230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Derivatization (e.g., silylation) may be considered to improve thermal stability and chromatographic performance.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST) and by running standards of the suspected impurities if available.
-
Visualizations
Caption: A general workflow for the identification and quantification of impurities in this compound samples.
Caption: Potential sources of impurities in this compound samples, arising from both synthesis and degradation.
References
Technical Support Center: Overcoming Low Solubility of p-Benzoquinone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of p-benzoquinone and its derivatives. This guide provides practical troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of p-benzoquinone in common laboratory solvents?
A: The solubility of p-benzoquinone varies significantly depending on the solvent. It has limited solubility in water but is more soluble in organic solvents.[1][2] For biological experiments, stock solutions are typically prepared in organic solvents like DMSO or ethanol, and then diluted into aqueous buffers.[3]
Data Presentation: Solubility of p-Benzoquinone
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 11 g/L | 18 | [1] |
| Water | 14.7 g/L | 20 | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | Not Specified | [3] |
| Ethanol | ~10 mg/mL | Not Specified | [3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 mg/mL | Not Specified | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [3] |
| Acetone | Soluble | Not Specified | [1] |
| Petroleum Ether | Slightly Soluble | Not Specified | [1] |
Note: The solubility of specific p-benzoquinone derivatives may differ substantially based on their substituents.[5]
Q2: Which solvent is recommended for preparing a high-concentration stock solution?
A: For preparing high-concentration stock solutions intended for biological assays, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are highly recommended due to their strong solubilizing power for many poorly water-soluble compounds.[3] Ethanol is also a viable option, although the achievable concentration is typically lower.[3] When preparing a stock solution, it is good practice to purge the solvent with an inert gas, such as nitrogen or argon, to minimize oxidation of the quinone.[3]
Q3: What general strategies can be used to improve the solubility of p-benzoquinone compounds?
A: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs, including p-benzoquinone derivatives.[6][7][8] The choice of method depends on the specific compound and the experimental requirements. Key strategies include:
-
Co-solvency : Utilizing a mixture of a primary solvent (like water) with a water-miscible organic solvent (like DMSO, ethanol) to increase solubility.[9]
-
pH Adjustment : The solubility of some quinone derivatives can be pH-dependent.[10][11] For instance, the solubility of 2,6-dimethoxy benzoquinone increases dramatically in strongly alkaline media.[12] However, be aware that p-benzoquinone itself is sensitive to strong acids and alkalis, which can cause decomposition.[1]
-
Chemical Modification : Synthesizing derivatives by adding functional groups can significantly alter solubility. For example, adding hydrophilic substituents can increase aqueous solubility, while adding methyl groups can increase hydrophobicity.[5][11]
-
Use of Surfactants or Hydrotropes : These agents can form micelles or complexes that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[9][13]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of guest molecules.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Compound Precipitation in Aqueous Media
Q: My p-benzoquinone compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous buffer for a cell-based assay. Why does this happen and how can I prevent it?
A: This is a very common problem known as "crashing out." It occurs because the final concentration of your compound exceeds its solubility limit in the final aqueous medium.[14] The small percentage of DMSO carried over is insufficient to keep the compound dissolved. Precipitated compound leads to inaccurate dosing and unreliable results.[14]
Logical Flow for Troubleshooting Precipitation
Caption: A logical flow for troubleshooting compound precipitation.
Experimental Protocol 1: Preparing Working Solutions via Serial Dilution
This protocol is designed to minimize precipitation when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Prepare High-Concentration Stock: Dissolve the p-benzoquinone compound in 100% DMSO to create a concentrated stock solution (e.g., 10-30 mM).[3] Store this at -20°C.
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in 100% DMSO or the assay buffer's primary organic solvent. For example, dilute the 30 mM stock to 1 mM in DMSO.
-
Perform Serial Dilution in Aqueous Buffer: a. Aliquot your final aqueous buffer into several tubes. b. Instead of a single large dilution, perform a multi-step dilution. For example, to get a 10 µM final solution from a 1 mM intermediate stock (a 1:100 dilution), first, make a 1:10 dilution (e.g., 10 µL of 1 mM stock into 90 µL of buffer to make 100 µM). c. Vortex or mix thoroughly after this first dilution. Visually inspect for any cloudiness or precipitate. d. Perform the final 1:10 dilution (e.g., 10 µL of the 100 µM solution into 90 µL of buffer) to reach the final 10 µM concentration.
-
Vortex and Inspect: Mix the final solution vigorously. Before adding to your assay, hold the tube against a light source to ensure there is no visible precipitate.
-
Include Vehicle Control: Always run a vehicle control in your experiment containing the same final concentration of the organic solvent (e.g., 0.1% DMSO) to account for any solvent-induced effects.[14]
Problem 2: Compound Instability and Degradation
Q: My p-benzoquinone solution changes color from yellow to brownish over a short period, especially after dilution in buffer. Is the compound degrading?
A: Yes, a color change often indicates degradation. p-Benzoquinone and its derivatives can be unstable and are sensitive to several factors:
-
pH: They are particularly sensitive to alkaline conditions, which can cause decomposition.[1]
-
Oxygen: Atmospheric oxygen can oxidize the compound or related species (like the hydroquinone (B1673460) form).[15]
-
Light: Exposure to UV and even ambient light can promote photo-oxidation.[15]
-
Metal Ions: Trace metal ions in buffers can catalyze oxidative reactions.[15]
This degradation can lead to a lower effective concentration of your active compound and the formation of potentially interfering byproducts.
Experimental Workflow for Minimizing Degradation
Caption: Experimental workflow with integrated steps to prevent compound degradation.
Recommended Handling Procedures:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen DMSO stock for each experiment. Do not store aqueous solutions of p-benzoquinone for more than a day.[3]
-
Protect from Light: Use amber-colored vials or wrap tubes and flasks in aluminum foil to prevent light exposure.[15]
-
Work Under Inert Gas: When possible, especially for long incubations, work under a nitrogen or argon atmosphere to minimize exposure to oxygen.[15]
-
Use Degassed Buffers: Degas your aqueous buffers before use by sparging with nitrogen or by using freeze-pump-thaw cycles.[15]
-
Consider Antioxidants/Chelators: If degradation is severe, consider adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA to the buffer, provided they do not interfere with your assay.[15]
References
- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 2. Benzoquinone - Sciencemadness Wiki [sciencemadness.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. jetir.org [jetir.org]
- 11. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 12. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 13. Solubility Optimization Strategies For Quinone Electrolytes [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Decomposition Kinetics of N-acetyl-p-benzoquinone imine (NAPQI)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental studies on the decomposition kinetics of N-acetyl-p-benzoquinone imine (NAPQI).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N-acetyl-p-benzoquinone imine (NAPQI) and why is its decomposition kinetics important?
A1: N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic metabolite of the widely used analgesic, acetaminophen (B1664979) (paracetamol)[1][2]. The study of its decomposition kinetics is crucial for understanding the mechanisms of acetaminophen-induced hepatotoxicity[3]. Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH) in the liver[1][2]. However, in cases of acetaminophen overdose, GSH stores are depleted, leading to an accumulation of NAPQI. This unconjugated NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins, initiating cellular damage and necrosis[3][4]. Understanding the rate at which NAPQI decomposes or reacts with other molecules helps in developing strategies to mitigate its toxicity.
Q2: How stable is NAPQI in aqueous solutions?
A2: NAPQI is known to be highly unstable in aqueous solutions, with its stability being dependent on factors such as pH and temperature[5]. One study noted that in an incubation medium at physiological pH, less than 0.5% of the initial NAPQI remained after just 2 minutes, highlighting its short half-life[6][7]. Another source describes it as moderately stable at physiological pH and temperature, with its lifetime being dependent on the components of the medium[5]. It is sensitive to temperature, moisture, light, and oxygen[8]. For experimental purposes, it is often prepared fresh and used immediately.
Q3: What are the primary decomposition pathways of NAPQI?
A3: The primary pathways for NAPQI detoxification and decomposition in a biological context are:
-
Conjugation with Glutathione (GSH): This is the main detoxification route, which can occur both spontaneously and enzymatically, catalyzed by glutathione S-transferases (GSTs)[1][2].
-
Reduction back to Acetaminophen: NAPQI can be reduced back to its parent compound, acetaminophen[9].
-
Reaction with other nucleophiles: Due to its electrophilic nature, NAPQI can react with other cellular nucleophiles, including protein thiols, which is a key step in its mechanism of toxicity[1].
-
Hydrolysis: In aqueous environments, NAPQI can undergo hydrolysis.
Q4: What analytical techniques are suitable for studying NAPQI decomposition kinetics?
A4: Several analytical techniques can be employed to monitor the decomposition of NAPQI:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a common method for separating and quantifying NAPQI and its metabolites[10][11].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the detection and quantification of NAPQI and its adducts[11].
-
Spectrophotometry: The decomposition of NAPQI can be monitored by observing the change in its absorbance over time at a specific wavelength.
Section 2: Troubleshooting Guides
HPLC Analysis of NAPQI
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or very small NAPQI peak | 1. NAPQI degradation: Due to its high reactivity, NAPQI may have degraded before or during analysis.[6][7]2. Improper sample preparation: The sample may not have been prepared under conditions that preserve NAPQI.3. Detector issue: The detector lamp may be off or malfunctioning.[12] | 1. Prepare NAPQI solutions fresh and keep them on ice. Analyze samples immediately after preparation.2. Use a mobile phase and sample solvent that are compatible and minimize NAPQI degradation. Consider using a slightly acidic mobile phase to improve stability.3. Ensure the detector is on and the lamp is functioning correctly. Check all electrical connections.[12] |
| Peak tailing | 1. Column overload: Injecting too much sample.2. Secondary interactions: Interaction of NAPQI with active sites on the column packing material.3. Column deterioration: The column may be old or contaminated. | 1. Reduce the injection volume or dilute the sample.2. Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. Consider using a column with end-capping.3. Clean the column according to the manufacturer's instructions or replace it if it's old. |
| Variable retention times | 1. Inconsistent mobile phase composition: Improper mixing or degradation of mobile phase components.2. Fluctuations in pump pressure: Air bubbles in the pump or faulty check valves.3. Temperature fluctuations: Inconsistent column temperature. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.2. Purge the pump to remove air bubbles. If the problem persists, clean or replace the check valves.3. Use a column oven to maintain a constant and stable temperature. |
| Ghost peaks | 1. Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections.2. Sample degradation in the autosampler: NAPQI may be degrading in the vial before injection. | 1. Use high-purity HPLC-grade solvents and flush the system thoroughly. Run a blank gradient to check for system contamination.2. Keep the autosampler tray cooled if possible. Prepare smaller batches of samples to be analyzed immediately. |
Spectrophotometric Assays
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid, uncontrollable signal decay | High reactivity of NAPQI: The decomposition may be too fast to measure accurately under the current conditions.[6][7] | 1. Lower the temperature of the reaction mixture using a temperature-controlled cuvette holder.2. Adjust the pH of the buffer to a range where NAPQI is more stable (if compatible with the experimental goals).3. Use a stopped-flow apparatus for very fast reactions. |
| Baseline drift | 1. Temperature fluctuations: The temperature of the spectrophotometer or the sample is not stable.2. Reagent degradation: One of the components in the reaction mixture is unstable. | 1. Allow the spectrophotometer to warm up sufficiently. Use a thermostatted cuvette holder.2. Prepare fresh reagent solutions before each experiment. |
| Non-reproducible results | 1. Inconsistent mixing: The reactants are not mixed thoroughly and consistently.2. Variability in reagent concentrations: Inaccurate pipetting or degradation of stock solutions. | 1. Use a standardized mixing procedure. For manual mixing, invert the cuvette a consistent number of times.2. Calibrate pipettes regularly. Prepare fresh stock solutions and store them appropriately. |
Section 3: Quantitative Data
Table 1: Stability of NAPQI under Different Conditions
| Condition | Stability | Coefficient of Variation (CV) | Reference |
| Room Temperature (in plasma) | Stable for up to 6 hours | < 4.8% | [13] |
| -20°C (in plasma) | Stable for 30 days | < 6% | [13] |
| Freeze-thaw cycles (in plasma) | Stable ( >90% of initial concentration) | < 6.4% | [13] |
| Incubation medium (physiological pH) | < 0.5% remaining after 2 minutes | - | [6][7] |
Section 4: Experimental Protocols
Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is adapted from a method using lead tetraacetate as the oxidizing agent.
Materials:
-
Acetaminophen
-
Lead tetraacetate
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve acetaminophen in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add lead tetraacetate to the cooled solution with constant stirring. The reaction is often rapid and accompanied by a color change.
-
Monitor the reaction by thin-layer chromatography (TLC) until the acetaminophen is consumed.
-
Once the reaction is complete, filter the mixture to remove the lead salts.
-
Wash the filtrate with water to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the crude NAPQI product.
-
Due to its instability, it is recommended to use the freshly synthesized NAPQI immediately. If storage is necessary, it should be stored as a solid under an inert atmosphere at a very low temperature (e.g., -80°C) in the dark[14].
Spectrophotometric Monitoring of NAPQI Decomposition
Objective: To determine the decomposition rate of NAPQI in a specific buffer by monitoring the decrease in its absorbance over time.
Materials:
-
Freshly prepared NAPQI solution of known concentration
-
Buffer of desired pH (e.g., phosphate (B84403) buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance for NAPQI (typically around 300-400 nm, the exact λmax should be determined experimentally).
-
Equilibrate the buffer and the NAPQI solution to the desired temperature.
-
Add a small volume of the concentrated NAPQI stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration.
-
Immediately start recording the absorbance at regular time intervals.
-
Continue data collection until the absorbance has significantly decreased.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. If the decomposition follows first-order kinetics, the plot will be linear.
-
The negative of the slope of this line will be the first-order rate constant (k) for the decomposition of NAPQI under the tested conditions. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Studying the Reaction of NAPQI with N-acetylcysteine (NAC)
Objective: To monitor the reaction between NAPQI and the nucleophile N-acetylcysteine.
Materials:
-
Freshly prepared NAPQI solution
-
N-acetylcysteine (NAC) solution
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare solutions of NAPQI and NAC of known concentrations in the desired buffer.
-
Initiate the reaction by mixing the NAPQI and NAC solutions at a specific temperature.
-
At various time points, take an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by adding an acid (e.g., perchloric acid) to stop the reaction and precipitate proteins if present.
-
Centrifuge the quenched samples to remove any precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining NAPQI and the formation of the NAPQI-NAC adduct.
-
By plotting the concentration of NAPQI versus time, the reaction kinetics can be determined.
Section 5: Signaling Pathways and Logical Relationships
Acetaminophen Metabolism and NAPQI Formation
This workflow illustrates the metabolic pathways of acetaminophen, leading to the formation of the toxic metabolite NAPQI and its subsequent detoxification or reaction with cellular macromolecules.
Caption: Acetaminophen metabolism pathways.
NAPQI-Induced JNK Signaling Pathway
This diagram outlines the activation of the c-Jun N-terminal kinase (JNK) signaling pathway following NAPQI-induced oxidative stress, leading to mitochondrial dysfunction and cell death.
Caption: JNK signaling in NAPQI toxicity.
Keap1-Nrf2 Pathway Activation by NAPQI
This diagram illustrates how NAPQI can activate the Nrf2 antioxidant response pathway through the modification of Keap1.
Caption: NAPQI activation of Nrf2 pathway.
References
- 1. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAPQI - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen Hepatotoxicity - A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects of N-acetyl-p-benzoquinone imine, a common arylating intermediate of paracetamol and N-hydroxyparacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of Glutathione-Mediated Detoxification Capacity by Binge Drinking Aggravates Acetaminophen-Induced Liver Injury through IRE1α ER Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-ACETYL-4-BENZOQUINONE IMINE | 50700-49-7 [chemicalbook.com]
- 9. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uhplcs.com [uhplcs.com]
- 13. Mitochondrial–Lysosomal Axis in Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
managing the reactivity of p-benzoquinone imine in multi-step synthesis
Technical Support Center: Managing p-Benzoquinone Imine Reactivity
This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting tips, and detailed protocols for managing the high reactivity of this compound and its derivatives in multi-step synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound intermediate is decomposing rapidly upon generation. How can I improve its stability?
A1: p-Benzoquinone imines are highly reactive and often unstable, making isolation challenging.[1] The most effective strategy is to generate the imine in situ for immediate consumption in the subsequent reaction step. This minimizes the concentration of the free imine and prevents decomposition. Additionally, consider the following factors:
-
pH Control: The stability of p-benzoquinone imines is highly pH-dependent. Hydrolysis can occur under both acidic and neutral conditions, converting the imine back to the corresponding p-aminophenol and benzoquinone.[2] Maintaining anhydrous and non-protic conditions is crucial.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow the rate of decomposition and unwanted side reactions.
-
Exclusion of Light: Similar to their parent quinones, quinone imines can be light-sensitive.[3] Protecting the reaction vessel from light can help prevent photochemical degradation.
Q2: My reaction mixture is forming an insoluble polymer-like material. What is causing this and how can it be prevented?
A2: This is a common issue, particularly with p-benzoquinone di-imines. In the pH range of 5.5–8, polymerization can become a significant side-reaction, competing with hydrolysis or your desired reaction pathway.[2] This occurs due to the high electrophilicity and susceptibility of the quinone system to nucleophilic attack from another imine molecule, initiating a chain reaction.
Prevention Strategies:
-
In Situ Trapping: The most effective method is to have the desired nucleophile or reaction partner present in the reaction mixture during the imine's generation. This ensures the imine is consumed in the desired pathway before it can polymerize.
-
High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction.
-
Careful Reagent Addition: If generating the imine first, add it slowly to a solution of the reaction partner to maintain a low instantaneous concentration of the imine.
Q3: I am observing significant byproduct formation, including the starting p-aminophenol. What is the likely cause?
A3: The presence of the starting p-aminophenol is a strong indicator of two potential issues:
-
Incomplete Oxidation: The oxidation of the p-aminophenol to the this compound may not have gone to completion. Re-evaluate your oxidant, reaction time, and temperature.
-
Hydrolysis: The this compound is susceptible to hydrolysis, which converts it back to p-aminophenol and p-benzoquinone.[2] This is accelerated by the presence of water. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: How can I temporarily protect the imine nitrogen to prevent unwanted side reactions during a multi-step synthesis?
A4: While not as common as for other functional groups, protecting the imine nitrogen can be achieved by using specific N-aryl or N-sulfonyl groups that modify the imine's reactivity and can be removed later.
-
N-Aryl Groups: An N-aryl group like p-anisyl can serve as a protecting group. The imine is formed from p-anisidine, and the aryl group can be removed oxidatively using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN).[4]
-
N-Sulfonyl Groups: N-sulfonylimino-1,4-benzoquinones are known reactive intermediates.[1] The sulfonyl group acts as a potent electron-withdrawing group, modifying the reactivity profile. Deprotection of sulfonamides can be challenging but offers a potential route for protection.
Data Presentation: Comparative Yields
Managing reactivity often involves optimizing reaction conditions. The choice of synthetic method can dramatically impact yield and purity by controlling the formation of the reactive quinone imine intermediate.
Table 1: Comparison of Yields for 1,4-Benzoxazine Synthesis via an o-Quinone Imine Intermediate
This table compares a conventional chemical oxidation method with a biocatalytic method for the in situ generation of an o-quinone imine and its subsequent Diels-Alder reaction. The higher yields in the biocatalytic route may be attributed to efficient trapping of the highly reactive intermediate.[5]
| Entry | Dienophile | Chemical Method Yield (Oxidant: Ag₂O) | Biocatalytic Method Yield (Oxidant: H₂O₂, HRP) |
| 1 | Ethyl vinyl ether | 72% | 89% |
| 2 | Butyl vinyl ether | 65% | 81% |
| 3 | 2,3-Dihydrofuran | 78% | 92% |
| 4 | Styrene | 45% | 60% |
| 5 | 4-Methoxystyrene | 52% | 68% |
Data adapted from a study on o-quinone imines, illustrating the impact of the generation method on yield.[5]
Experimental Protocols
Protocol 1: In Situ Generation and Michael Addition of Thiophenol to a this compound
This protocol details the generation of an N-phenyl-p-benzoquinone imine from p-aminophenol and nitrosobenzene (B162901), followed by its immediate in situ trapping via Michael addition with thiophenol. This method avoids the isolation of the unstable imine.
Materials:
-
p-Aminophenol (1.0 eq)
-
Nitrosobenzene (1.1 eq)
-
Thiophenol (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add p-aminophenol (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Imine Generation: To the cooled suspension, add a solution of nitrosobenzene (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Stir the reaction mixture at 0 °C. The reaction progress can be monitored by TLC, observing the consumption of p-aminophenol.
-
In Situ Trapping: Once the formation of the this compound is deemed complete by TLC (typically 1-2 hours), add a solution of thiophenol (1.2 eq) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired 2-(phenylthio)-4-anilino-phenol adduct.
Visualizations
Logical & Workflow Diagrams
The following diagrams illustrate key decision-making processes and workflows for handling p-benzoquinone imines.
Caption: Decision workflow for handling this compound intermediates.
Caption: Competing reaction pathways for a this compound intermediate.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Benzoquinone imines. Part II. Hydrolysis of p-benzoquinone monoimine and p-benzoquinone di-imine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of p-Benzoquinone Imine and N-Acetyl-p-Benzoquinone Imine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of p-benzoquinone imine (BQI) and its N-acetylated counterpart, N-acetyl-p-benzoquinone imine (NAPQI). A comprehensive understanding of the distinct chemical behaviors of these compounds is crucial for research in toxicology, drug metabolism, and the development of safer pharmaceuticals. This document summarizes key differences in their reactions with biological nucleophiles, their cytotoxic effects, and their impact on cellular signaling pathways, supported by experimental data and detailed methodologies.
Executive Summary
This compound and N-acetyl-p-benzoquinone imine are highly reactive electrophiles that can induce cellular damage through covalent binding to macromolecules and oxidative stress. While structurally similar, the presence of the N-acetyl group in NAPQI significantly influences its reactivity and toxicological profile.
-
Reactivity with Glutathione (B108866) (GSH): A primary distinction lies in their interaction with the endogenous antioxidant glutathione. BQI reacts to form multiple mono-, di-, and tri-substituted glutathione adducts without the concurrent formation of glutathione disulfide (GSSG). In contrast, NAPQI's reaction with GSH primarily yields a single 3-(glutathion-S-yl)acetaminophen conjugate, accompanied by the reduction of NAPQI back to acetaminophen (B1664979) and the oxidation of GSH to GSSG. This difference in reaction pathways has profound implications for the nature of cellular damage and the potential for detoxification.
-
Cellular Signaling: NAPQI is a well-established activator of cellular stress pathways, including the c-Jun N-terminal kinase (JNK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. The activation of these pathways is a consequence of covalent protein binding and oxidative stress, leading to mitochondrial dysfunction and programmed cell death. While less studied, it is anticipated that BQI would activate similar pathways due to its electrophilic nature.
Data Presentation: A Comparative Overview
| Feature | This compound (BQI) | N-Acetyl-p-benzoquinone Imine (NAPQI) |
| Structure | Imine directly on the quinone ring | N-acetylated imine on the quinone ring |
| Primary Nucleophilic Target | Soft nucleophiles, particularly thiols (e.g., Glutathione, Cysteine residues in proteins) | Soft nucleophiles, particularly thiols (e.g., Glutathione, Cysteine residues in proteins)[1] |
| Reaction with Glutathione (GSH) | Forms mono-, di-, and tri-substituted thioether adducts. Does not produce significant amounts of GSSG. | Forms a single 3-(glutathion-S-yl)acetaminophen adduct. Also results in the reduction of NAPQI to acetaminophen and the formation of GSSG.[2][3] |
| Covalent Binding to Proteins | Binds to cysteine residues. The potential for binding to other residues like methionine, tyrosine, and tryptophan exists. | Primarily binds to cysteine residues in proteins.[1] Can also react with methionine, tyrosine, and tryptophan residues under certain conditions.[1] |
| Redox Potential | Expected to have a higher redox potential than NAPQI due to the electron-withdrawing nature of the unsubstituted imine. | The N-acetyl group can influence the electron density of the quinone system, affecting its redox potential. |
| Cytotoxicity Mechanism | Arylation of cellular macromolecules and depletion of cellular thiols, leading to cellular dysfunction and death. | Arylation of critical cellular proteins, particularly mitochondrial proteins, and depletion of glutathione, leading to oxidative stress, mitochondrial dysfunction, and hepatocyte necrosis.[4][5] |
| Activation of Signaling Pathways | Expected to activate stress signaling pathways such as JNK and Nrf2 due to its electrophilic nature. | Well-documented activator of JNK and Nrf2 signaling pathways.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key cellular signaling pathways affected by these quinone imines and a general workflow for studying their reactivity.
Caption: Activation of the JNK signaling pathway by quinone imines.
Caption: The Nrf2-mediated antioxidant response to quinone imines.
Caption: General experimental workflow for comparing quinone imine reactivity.
Experimental Protocols
Synthesis of N-Acetyl-p-benzoquinone Imine (NAPQI)
Materials:
-
Acetaminophen (paracetamol)
-
Silver (I) oxide (Ag₂O)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve acetaminophen in anhydrous diethyl ether under an inert atmosphere.
-
Add freshly prepared silver (I) oxide to the solution. The reaction is an oxidation of the p-aminophenol moiety of acetaminophen.
-
Stir the mixture vigorously at room temperature, protected from light, for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver oxide and other solid byproducts.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature to obtain crude NAPQI as a yellow solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) at low temperature.
-
Characterize the purified NAPQI by ¹H NMR and mass spectrometry to confirm its structure and purity. Due to its instability, NAPQI should be stored under an inert atmosphere at low temperatures and used promptly.
Synthesis of this compound (BQI)
Materials:
-
p-Aminophenol
-
Silver (I) oxide (Ag₂O) or other suitable oxidizing agent (e.g., lead dioxide)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
-
Inert atmosphere
Procedure:
-
Dissolve p-aminophenol in an anhydrous solvent under an inert atmosphere.
-
Add the oxidizing agent (e.g., silver (I) oxide) to the solution.
-
Stir the reaction mixture at a controlled temperature (often low temperature to minimize decomposition) and monitor by TLC.
-
After the reaction is complete, filter the mixture to remove the oxidant and its byproducts.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at a low temperature. This compound is highly unstable and prone to polymerization. It is often generated in situ for immediate use in subsequent reactions.
-
If isolation is attempted, it should be done rapidly at low temperatures, and the product must be stored under stringent inert and cold conditions. Characterization should be performed immediately using techniques like ¹H NMR.
In Vitro Reaction with Glutathione (GSH) and HPLC-MS/MS Analysis
Materials:
-
Synthesized this compound and NAPQI
-
Reduced glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Prepare stock solutions of the quinone imines and GSH in an appropriate solvent.
-
In a reaction vessel, add phosphate buffer (pH 7.4) and GSH to a final concentration of, for example, 1 mM.
-
Initiate the reaction by adding the quinone imine to a final concentration of, for example, 100 µM.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins and transfer the supernatant for analysis.
-
Analyze the samples by HPLC-MS/MS. Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the formation of GSH adducts using selected reaction monitoring (SRM) on the mass spectrometer. The precursor ions will be the [M+H]⁺ of the expected adducts, and the product ions will be characteristic fragments.
-
Quantify the adducts by comparing their peak areas to a standard curve of synthesized adducts or by relative quantification against the internal standard.
Cytotoxicity Assay in Primary Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
This compound and NAPQI stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Thaw and seed the primary human hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Prepare serial dilutions of the quinone imines in the culture medium to achieve a range of final concentrations.
-
After cell attachment, replace the medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 24 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for each compound by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Measurement of Covalent Binding to Proteins
Materials:
-
Radiolabeled quinone imines ([¹⁴C]- or [³H]-labeled) or a method for indirect quantification (e.g., immunoblotting with an antibody against the adduct)
-
Target protein (e.g., bovine serum albumin) or hepatocyte cell lysate
-
Trichloroacetic acid (TCA)
-
Organic solvents (e.g., methanol, ethanol)
-
Scintillation cocktail and counter (for radiolabeled compounds)
-
SDS-PAGE and Western blotting reagents (for immunoblotting)
Procedure (using radiolabeled compounds):
-
Incubate the radiolabeled quinone imine at a specific concentration with the target protein or cell lysate in a buffer at 37°C for a defined period.
-
Precipitate the protein by adding an excess of cold TCA.
-
Pellet the precipitated protein by centrifugation.
-
Wash the protein pellet repeatedly with a series of organic solvents (e.g., 80% methanol) to remove any unbound radiolabeled compound.
-
Dissolve the final protein pellet in a suitable buffer or solubilizing agent (e.g., 1 M NaOH).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Measure the radioactivity in an aliquot of the dissolved protein pellet using a liquid scintillation counter.
-
Calculate the extent of covalent binding as pmol or nmol of compound bound per mg of protein.
This guide provides a framework for the comparative analysis of this compound and N-acetyl-p-benzoquinone imine. Further research is warranted to obtain more direct quantitative comparisons of their reactivity and to fully elucidate the toxicological implications of their distinct chemical properties.
References
- 1. What Are the Potential Sites of Protein Arylation by N-Acetyl-p-benzoquinone Imine (NAPQI)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-p-benzoquinone imine-induced changes in the energy metabolism in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Amelioration of N-Acetyl-p-Benzoquinone Imine Toxicity by Ginsenoside Rg3: The Role of Nrf2-Mediated Detoxification and Mrp1/Mrp3 Transports - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Benzoquinone Imine and Other Quinone Derivatives for Researchers and Drug Development Professionals
An objective guide to the performance, experimental protocols, and underlying mechanisms of key quinone compounds.
In the realm of pharmacology and materials science, quinone derivatives are a class of organic compounds that command significant attention due to their diverse reactivity and biological activity. This guide provides a comparative study of p-benzoquinone imine and other notable quinone derivatives, including p-benzoquinone and 1,4-naphthoquinone. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work.
Quantitative Performance Comparison
The following tables summarize key performance indicators for this compound and its counterparts. It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Notes |
| 1,4-Naphthoquinone derivative | HeLa | 5.3[1] | A specific derivative of 1,4-naphthoquinone. The parent compound's IC50 may vary. |
| 1,4-Benzoquinone | Mouse Hematopoietic Stem/Progenitor Cells | 12[2] | Provides an indication of cytotoxicity, though not in the same cell line as other entries. |
| This compound | - | Data not available | The high reactivity of this compound makes stable IC50 determination challenging; it is known to be a highly reactive and cytotoxic metabolite.[3][4] |
Table 2: Comparative Redox Potentials
Redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced.
| Compound | Redox Potential (E°) | Method/Conditions |
| p-Benzoquinone | +293 mV vs. SHE | at pH 7[5] |
| This compound ligand in Ru complex | -1.38 V (E1/2) | Quasi-reversible wave[6] |
| 1,4-Naphthoquinone | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound
This compound is typically synthesized through the oxidation of p-aminophenol.[1][7][8][9][10]
Materials:
-
p-Aminophenol
-
Oxidizing agent (e.g., Silver(I) oxide, Potassium ferricyanide)[1]
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve p-aminophenol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the stirred solution. The reaction is often rapid, indicated by a color change.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the spent oxidizing agent and any inorganic byproducts.
-
The resulting solution contains this compound. Due to its instability, it is often used immediately in subsequent reactions.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is a potentiodynamic electrochemical measurement used to study the redox properties of a compound.[11][12][13][14][15]
Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Prepare a solution of the quinone derivative (typically 1-5 mM) in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value where no faradaic current is observed to a potential sufficiently beyond the redox potential of the analyte and then reversing the scan.
-
Record the resulting voltammogram (current vs. potential).
-
The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc).
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][16]
Materials:
-
HeLa cells (or other desired cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinone derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the quinone derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the comparative study.
Caption: Proposed signaling pathway for quinone-induced cytotoxicity.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. US3708509A - Process for preparing benzoquinone - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Validation of Analytical Methods for p-Benzoquinone Imine Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Detection of p-Benzoquinone Imine and its Analogs.
The accurate and reliable detection of this compound (p-BQI) and its reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) is critical in pharmaceutical research and development, particularly in the context of drug-induced toxicity studies. This guide provides a comparative overview of the validation of four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Electrochemical Methods. The performance of each method is evaluated based on key validation parameters to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Method Performance
The selection of an analytical method is a critical decision in the drug development process, with each technique offering a unique balance of sensitivity, selectivity, and cost. The following table summarizes the key validation parameters for the detection of p-BQI and its analog NAPQI, providing a clear comparison of the capabilities of each method.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry | Electrochemical Methods |
| Linearity (Range) | 10 - 200 µg/mL (for NAPQI)[1] | 0.050 - 5.00 µg/mL (for NAPQI)[2] | Typically in the µg/mL range | 0.5 - 300 µM (for Hydroquinone) |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL (for NAPQI)[1] | 0.050 µg/mL (for NAPQI)[2] | Typically in the µg/mL range | 0.012 µM (for Hydroquinone) |
| Limit of Quantification (LOQ) | 10 µg/mL (for NAPQI)[1] | 0.050 µg/mL (for NAPQI)[2] | Typically in the µg/mL range | 0.04 µM (for Paracetamol) |
| Precision (%RSD) | < 13%[1] | < 12.47%[2] | < 2% | < 5% |
| Accuracy (Recovery %) | Not explicitly stated | Within 85-115% | 98 - 102% | 96.4% (for Hydroquinone) |
| Selectivity/Specificity | Good, but potential for interference from co-eluting compounds. | High, based on mass-to-charge ratio, minimizing interferences. | Prone to interference from other UV-absorbing compounds. | Can be highly selective with modified electrodes. |
| Run Time | Typically > 8 minutes[3] | ~3.2 minutes[2] | Rapid (seconds to minutes) | Rapid (seconds to minutes) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized experimental protocols for the detection of p-BQI or its analogs using the four discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of analytes in various matrices due to its robustness and reliability.
a. Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation by adding a threefold volume of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.15% formic acid) and an organic solvent (e.g., methanol) in a 70:30 (v/v) ratio is often effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: The wavelength for detection is typically set at the absorbance maximum of the analyte (e.g., 254 nm for NAPQI).
c. Data Analysis: Quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by interpolating its peak area on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.
a. Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, involving protein precipitation, centrifugation, and filtration of the supernatant.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution is often used, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A flow rate of 0.3 mL/min is common.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
c. Data Analysis: Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against the concentration to generate a calibration curve.
UV-Visible Spectrophotometry
This technique provides a rapid and cost-effective method for the quantification of analytes, although it may lack the selectivity of chromatographic methods.
a. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the assay.
-
Ensure the final solution is clear and free of any particulate matter.
b. Measurement:
-
Use a UV-Visible spectrophotometer to measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for the analyte.
-
Use the solvent as a blank to zero the instrument.
c. Data Analysis: The concentration of the analyte is determined using a calibration curve prepared by plotting the absorbance of standard solutions versus their known concentrations.
Electrochemical Methods
Electrochemical sensors offer the potential for rapid, sensitive, and portable analysis.
a. Electrode Preparation:
-
A glassy carbon electrode (GCE) is often used as the working electrode.
-
The electrode surface may be modified with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance sensitivity and selectivity.[4]
-
The modification is typically achieved by drop-casting a suspension of the nanomaterial onto the polished GCE surface and allowing it to dry.
b. Electrochemical Measurement:
-
The analysis is performed in an electrochemical cell containing a supporting electrolyte (e.g., a buffer solution).
-
Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are used to measure the electrochemical response of the analyte.
-
The potential is scanned over a range where the analyte undergoes oxidation or reduction, and the resulting current is measured.
c. Data Analysis: The peak current in the voltammogram is proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak current of standard solutions against their concentrations.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key metabolic pathway and the general workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of p-Benzoquinone Imine Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antibody Specificity in the Study of p-Benzoquinone Imine Protein Adducts
This guide provides a comparative overview of the cross-reactivity of antibodies developed against protein adducts of this compound (p-BQI) and its derivatives, primarily N-acetyl-p-benzoquinone imine (NAPQI). The formation of these adducts is a critical biomarker for toxicity studies, particularly in the context of drug-induced liver injury from compounds like acetaminophen (B1664979). Understanding the specificity and cross-reactivity of antibodies used to detect these adducts is paramount for accurate and reliable experimental outcomes.
Data Presentation: Antibody Specificity and Cross-Reactivity
The following table summarizes the quantitative data available on the cross-reactivity of antibodies raised against NAPQI-protein adducts. The data highlights the high specificity of these antibodies for the modified protein target compared to the parent compound, acetaminophen.
| Antibody Target | Competitor/Cross-Reactant | Method | Relative Potency/Inhibition | Reference |
| 3-(N-acetyl-L-cystein-S-yl)acetaminophen-Keyhole Limpet Hemocyanin | 3-(N-acetyl-L-cystein-S-yl)acetaminophen | Competitive ELISA | 1 (Reference Compound) | [1][2] |
| 3-(N-acetyl-L-cystein-S-yl)acetaminophen-Keyhole Limpet Hemocyanin | Acetaminophen | Competitive ELISA | 1/6200 | [1][2] |
| Acetaminophen-Protein Adduct | Acetaminophen-Protein Adduct | Immunoassay | High Affinity | [3] |
| Acetaminophen-Protein Adduct | Free Acetaminophen | Immunoassay | Negligible Binding | [3] |
Note: Comprehensive quantitative cross-reactivity data for a wider range of structurally related compounds (e.g., p-aminophenol, other acetaminophen metabolites, and various this compound derivatives) is limited in publicly available literature. The existing data strongly indicates a high degree of specificity for the adduct, with minimal recognition of the parent acetaminophen molecule.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for competitive and indirect ELISA tailored for the analysis of p-BQI/NAPQI-protein adducts and the assessment of antibody cross-reactivity.
Competitive ELISA Protocol for NAPQI-Protein Adducts
This protocol is adapted from methods used to quantify acetaminophen-protein adducts.[1][2][4]
Objective: To quantify the concentration of NAPQI-protein adducts in a sample and to assess the cross-reactivity of the antibody with potential interfering compounds.
Materials:
-
96-well microtiter plates
-
Anti-NAPQI-cysteine protein adduct antibody
-
NAPQI-modified protein standard (e.g., NAPQI-BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with a known concentration of NAPQI-modified protein (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare a mixture of the sample (or standard/cross-reactant) and a fixed, limiting concentration of the anti-NAPQI-cysteine protein adduct antibody. Incubate this mixture for 1-2 hours at room temperature.
-
Incubation: Add the pre-incubated antibody-sample mixture to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the amount of adduct in the sample.
Indirect ELISA Protocol for Assessing Antibody Titer and Specificity
This protocol can be used to determine the titer of the antibody and to perform qualitative cross-reactivity screening.[5][6]
Objective: To determine the optimal antibody dilution and to screen for cross-reactivity against various immobilized antigens.
Materials:
-
96-well microtiter plates
-
Anti-p-BQI antibody (primary antibody)
-
Antigens for coating (e.g., p-BQI-protein conjugate, and potential cross-reactants)
-
Enzyme-conjugated secondary antibody
-
Coating Buffer
-
Wash Buffer
-
Blocking Buffer
-
Substrate Solution
-
Stop Solution
-
Plate reader
Procedure:
-
Coating: Coat separate wells of a 96-well microtiter plate with the target antigen (p-BQI-protein conjugate) and potential cross-reactants at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody: Add serial dilutions of the anti-p-BQI antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the Substrate Solution and incubate until color develops.
-
Stopping: Add Stop Solution.
-
Measurement: Read the absorbance at 450 nm. A strong signal in wells coated with a specific molecule indicates binding (reactivity).
Mandatory Visualizations
Signaling Pathway of NAPQI-Induced Hepatotoxicity
The following diagram illustrates the key events in acetaminophen-induced liver injury initiated by its reactive metabolite, NAPQI.
Caption: Metabolic activation of acetaminophen to NAPQI and the subsequent cellular events leading to hepatotoxicity.
Experimental Workflow for Cross-Reactivity Assessment by Competitive ELISA
This diagram outlines the logical steps involved in determining the cross-reactivity of an anti-p-BQI antibody.
References
- 1. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive immunochemical assay for acetaminophen-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pathogenesis of acetaminophen-induced liver injury and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure: AcetaSTAT in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Physicochemical Properties of p-Benzoquinone Imine: Bridging Experimental and Computational Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for the p-benzoquinone imine system. Due to the high reactivity and inherent instability of the parent this compound, direct experimental characterization is challenging. Therefore, this guide leverages data from closely related, stable derivatives and its structural analog, p-benzoquinone, to construct a comprehensive physicochemical profile. This approach allows for a robust comparison with data obtained from computational chemistry methods.
This compound is a molecule of significant interest, primarily as it forms the core structure of N-acetyl-p-benzoquinone imine (NAPQI), the reactive and toxic metabolite of the widely used analgesic, acetaminophen (B1664979).[1][2] Understanding its electronic and structural properties is crucial for research into drug metabolism, toxicology, and the development of novel therapeutics.
Data Presentation: A Side-by-Side Comparison
The following tables summarize key quantitative data, contrasting experimentally measured values for this compound derivatives and analogs with computationally predicted values for the parent compounds or related structures.
Table 1: Comparative Spectroscopic Data (Infrared and UV-Visible)
| Parameter | Experimental Value / Range | Experimental Compound | Computational Value | Computational Compound/Method |
| IR: C=O Stretch (cm⁻¹) | ~1700 | p-Benzoquinone (gas phase)[3] | 1723 | p-Benzoquinone / DFT (B3LYP/6-311++G(d,p))[3] |
| IR: C=N Stretch (cm⁻¹) | 1600 | General Imine Derivative[4] | N/A | N/A |
| UV-Vis: λ_max (nm) | 383 (π→π) | 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone[5] | 396 (π→π) | 1,2-Benzoquinone / TD-DFT (B3LYP/6-311++G(d,p))[6] |
| UV-Vis: λ_max (nm) | 480-600 (n→π) | 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone[5] | 446 (n→π) | 1,2-Benzoquinone (in water) / TD-DFT[6] |
Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Parameter | Experimental Value (ppm) | Experimental Compound | Computational Approach |
| ¹H NMR: Quinone Ring | 6.78 | p-Benzoquinone (in CDCl₃ & DMSO-d₆)[7][8] | DFT calculations using the GIAO method can predict chemical shifts with high accuracy.[9][10][11][12] |
| ¹H NMR: Phenyl Ring | 7.44 | Phenyl-p-benzoquinone[13] | Functionals like B3LYP and PBE0 are commonly used.[11] |
| ¹³C NMR: Carbonyl (C=O) | 181 | 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone[5] | Good correlation between experimental and calculated shifts is achievable with appropriate functionals and basis sets (e.g., B3LYP/6-31G(d)).[9][12] |
Table 3: Comparative Electrochemical Data
| Parameter | Experimental Value (mV) | Experimental Compound | Computational Value (mV) | Computational Method |
| First Reduction Potential (E¹) | -500 | p-Benzoquinone | -483 | DFT (BHandHLYP)[14] |
| First Reduction Potential (E¹) | -450 | p-Naphthoquinone | -434 | DFT (BHandHLYP)[14] |
Mandatory Visualizations
// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; H1 [label="H", fontcolor="#202124"]; H2 [label="H", fontcolor="#202124"]; H3 [label="H", fontcolor="#202124"]; H4 [label="H", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; N1 [pos="0,2!"]; O1 [pos="0,-2!"]; H1 [pos="-1.732,1!"]; H2 [pos="-1.732,-1!"]; H3 [pos="1.732,-1!"]; H4 [pos="1.732,1!"]; H_N [pos="-0.5, 2.5!"];
// Draw bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double]; C1 -- N1 [style=double]; C4 -- O1 [style=double]; C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4; N1 -- H_N; }
Caption: 2D structure of this compound.
Caption: Workflow for comparing experimental and computational data.
Methodologies and Protocols
Experimental Protocols
The experimental data presented for this compound analogues are typically acquired using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Instrumentation : ¹H and ¹³C NMR spectra are commonly recorded on spectrometers operating at frequencies such as 400 MHz.[5]
-
Sample Preparation : Samples are dissolved in deuterated solvents, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
-
Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
-
-
Infrared (IR) Spectroscopy :
-
UV-Visible (UV-Vis) Spectroscopy :
-
Instrumentation : A dual-beam UV-Vis spectrophotometer, such as a PerkinElmer Lambda 25, is typically employed.[5]
-
Methodology : Spectra are recorded by dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol, water) and measuring the absorbance across the ultraviolet and visible range.[5][15] Absorption maxima (λ_max) are reported in nanometers (nm).
-
-
Electrochemistry :
-
Technique : Cyclic voltammetry is the standard method for determining one-electron reduction potentials.
-
Setup : The technique involves a three-electrode cell in a non-aqueous solvent like acetonitrile.
-
Data Analysis : The resulting voltammograms are analyzed to determine the reduction potentials of the quinone species.[14]
-
Computational Protocols
Computational studies provide valuable insights into the properties of reactive molecules like this compound, complementing the limited experimental data.
-
Geometry Optimization and Vibrational Frequencies :
-
Method : Density Functional Theory (DFT) is widely used for these calculations.[16][17]
-
Functionals and Basis Sets : The B3LYP hybrid functional combined with Pople-style basis sets like 6-311++G(d,p) has been shown to provide good agreement with experimental IR data for related quinone systems.[3][18] Calculated harmonic frequencies are often scaled to better match experimental anharmonic values.[17]
-
-
Electronic Absorption Spectra (UV-Vis) :
-
Method : Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating vertical excitation energies and oscillator strengths, which are used to simulate UV-Vis spectra.[16][19][20]
-
Solvation Effects : To accurately model spectra in solution, a Polarizable Continuum Model (PCM) is often incorporated to account for the influence of the solvent.[19][20]
-
-
NMR Chemical Shifts :
-
Method : The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., at the B3LYP/6-31G(d) level), is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts.[9]
-
Validation : A strong linear correlation between predicted and experimental chemical shifts is indicative of an accurate structural assignment.[11]
-
-
Redox Potentials :
-
Method : DFT calculations are effective at reproducing experimental one-electron reduction potentials.
-
Functionals : Studies have shown that specific hybrid functionals, such as BHandHLYP, M06-2x, and PBE0, provide excellent correlation (R² > 0.94) with experimental values for quinone systems.[14]
-
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,4-Benzoquinone(106-51-4) 1H NMR spectrum [chemicalbook.com]
- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments | MDPI [mdpi.com]
- 12. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHENYL-P-BENZOQUINONE(363-03-1) 1H NMR [m.chemicalbook.com]
- 14. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods | East European Journal of Physics [periodicals.karazin.ua]
- 18. ripublication.com [ripublication.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of p-Benzoquinone Imine Derivatives
The p-benzoquinone imine scaffold is a critical pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and enzyme inhibitory effects. The reactivity of this moiety, particularly its electrophilic nature, allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is often central to its mechanism of action.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Quinone derivatives, including p-benzoquinone imines, are known for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress, DNA damage, and apoptosis.[2] Another key mechanism is the alkylation of crucial cellular macromolecules.[2]
Structure-Activity Relationship Insights:
-
Naphthoquinone vs. Benzoquinone: Naphthoquinone derivatives generally exhibit more potent cytotoxicity towards breast cancer cells compared to benzoquinone derivatives.[3] For instance, the naphthoquinone alkannin (B1664780) shows significantly lower IC50 values across multiple breast cancer cell lines than the benzoquinone derivative hydroquinone (B1673460).[3]
-
Substituents on the Quinone Ring: The type and position of substituents on the quinone ring significantly modulate activity. For example, in a series of 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, the nature of the aryl group influences antibacterial activity.[4] For anticancer activity, the fusion of the quinone ring with other heterocyclic systems, such as thiazolidine, can sometimes lead to a decrease in activity, indicating that the core quinone structure is crucial.[2]
-
Amino Substitutions: The introduction of amino groups at the 2 and 5 positions of the 1,4-benzoquinone (B44022) core is a common strategy. The nature of the alkyl or aryl groups attached to these amines influences the compound's phytotoxicity and cytotoxicity.[5] In a study of plastoquinone (B1678516) analogs, specific amino-1,4-benzoquinones showed promising and selective cytotoxic effects on leukemic cell lines.[6]
Table 1: Cytotoxicity of Quinone Derivatives against Various Cancer Cell Lines
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Alkannin | Naphthoquinone | MCF-7 (Breast) | 0.42 | [3] |
| Alkannin | SK-BR-3 (Breast) | 0.26 | [3] | |
| Alkannin | MDA-MB-231 (Breast) | 0.64 | [3] | |
| Alkannin | MDA-MB-468 (Breast) | 0.63 | [3] | |
| Juglone | Naphthoquinone | MDA-MB-468 (Breast) | 5.63 | [3] |
| Juglone | MCF-7 (Breast) | 13.88 | [3] | |
| Hydroquinone | Benzoquinone | SK-BR-3 (Breast) | 17.5 | [3] |
| Aloe-emodin | Anthraquinone | MDA-MB-468 (Breast) | 19.2 | [3] |
| Compound 45 | Pyrimido-isoquinolin-quinone | MRSA | >32 | [7] |
| AQ15 | Amino-1,4-benzoquinone | K562 (Leukemia) | Selective | [6] |
Note: "Selective" indicates the compound showed better selectivity for cancer cells over normal cells compared to the reference drug, imatinib. Specific IC50 values were not provided in the abstract.
Antimicrobial Activity
p-Benzoquinone derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][8] Their efficacy is often attributed to their ability to act as Michael acceptors, reacting with nucleophiles in microbial proteins and enzymes.
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative: Many quinone derivatives show more potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus than against Gram-negative bacteria.[7][8]
-
Substitution Effects: The introduction of hydroxyl and methyl groups can enhance antimicrobial activity. For example, 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771) showed significant activity against several bacterial strains, including Pseudomonas aeruginosa.[9]
-
Heterocyclic Conjugates: Conjugating the quinone core with other moieties, such as thioglycosides, can produce potent antimicrobial agents. Juglone derivatives conjugated with d-xylose (B76711) or l-arabinose showed activity comparable to vancomycin (B549263) and gentamicin (B1671437) against S. aureus and B. cereus.[8]
Table 2: Minimum Inhibitory Concentration (MIC) of Quinone Derivatives
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Juglone-arabinosidic tetracycle | Naphthoquinone-thioglycoside | Staphylococcus aureus | 6.25 µM | [8] |
| Compound 33 | Pyrimido-isoquinolin-quinone | MRSA | 2 | [7] |
| Compound 34 | Pyrimido-isoquinolin-quinone | MRSA | 2 | [7] |
| Compound 35 | Pyrimido-isoquinolin-quinone | MRSA | 2 | [7] |
| Compound 42 | Pyrimido-isoquinolin-quinone | MRSA | 2 | [7] |
| Pyrroloquinoline quinone (PQQ) | - | Staphylococcus epidermidis | Notable Inhibition | [10] |
| Pyrroloquinoline quinone (PQQ) | - | Proteus vulgaris | Notable Inhibition | [10] |
| Pyrroloquinoline quinone (PQQ) | - | MRSA | Notable Inhibition | [10] |
Note: "Notable Inhibition" indicates significant activity was observed, but a specific MIC value was not provided in the abstract.
Enzyme Inhibition
The electrophilic nature of the this compound ring makes it a potent inhibitor of various enzymes, often through irreversible covalent modification of active site residues, particularly cysteine.[1]
Structure-Activity Relationship Insights:
-
Target Specificity: Small changes in the substitution pattern can drastically alter enzyme specificity and inhibition mechanism. For acetylcholinesterase (AChE), 1,4-benzoquinone and 2,6-dimethyl-1,4-benzoquinone act as competitive inhibitors, while 2,6-dichloro-1,4-benzoquinone (B104592) is a non-competitive inhibitor.[11]
-
Inhibition Potency: The inhibitory potency is highly dependent on the substituents. For AChE, 2,6-dimethyl-1,4-benzoquinone showed the highest inhibitory effect with a Kᵢ value of 54 ± 0.007 nM.[11]
-
Redox Properties: The biological activity of quinones can be influenced by their redox properties. For instance, the hypoglycaemic activity of certain 2-phenylamino-1,4-naphthoquinones is proposed to be related to the stabilization of the imine form by electron-donating groups, which limits the generation of free radicals during bioreduction.[12]
Table 3: Enzyme Inhibition Data for Benzoquinone Derivatives
| Compound | Enzyme | Inhibition Type | IC50 | Kᵢ | Reference |
| 1,4-Benzoquinone | Acetylcholinesterase | Competitive | 48-187 nM | 262 ± 0.016 nM | [11] |
| 2,6-Dichloro-1,4-benzoquinone | Acetylcholinesterase | Non-competitive | 48-187 nM | - | [11] |
| 2,6-Dimethyl-1,4-benzoquinone | Acetylcholinesterase | Competitive | 48-187 nM | 54 ± 0.007 nM | [11] |
| Hydroquinone ester 3b | Mushroom Tyrosinase | Mixed | 0.18 ± 0.06 µM | - | [13] |
Visualizations
Experimental Protocols
Cytotoxicity Assay (Resazurin Reduction Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[14]
-
Cell Culture and Seeding:
-
Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plates for 48 to 72 hours.
-
-
Viability Measurement:
-
Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[8]
-
Preparation of Inoculum:
-
Inoculate a bacterial strain (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in DMSO. Add 50 µL of the compound solution to the first row of wells and perform a two-fold serial dilution down the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., amoxicillin) is used as a reference.[15]
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the absorbance at 600 nm.
-
Enzyme Inhibition Assay (Acetylcholinesterase)
This spectrophotometric assay, based on the Ellman method, is used to measure the inhibition of acetylcholinesterase (AChE).[11]
-
Reagents:
-
AChE enzyme from Electrophorus electricus.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test Compounds: this compound derivatives dissolved in a suitable solvent.
-
-
Assay Protocol (in a 96-well plate):
-
Add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of AChE solution (e.g., 0.2 U/mL).
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance corresponds to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Determine the IC50 value from the dose-response curve.
-
To determine the inhibition mechanism (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate (ATCI) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot.[11]
-
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship of plastoquinone analogs as anticancer agents against chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Novel Insights into the Antimicrobial and Antibiofilm Activity of Pyrroloquinoline Quinone (PQQ); In Vitro, In Silico, and Shotgun Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gjpb.de [gjpb.de]
- 12. scielo.br [scielo.br]
- 13. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Structure-activity relationship of anticancer drug candidate quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of p-Benzoquinone Imine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of p-benzoquinone imines, crucial intermediates in pharmaceutical and materials science, can be achieved through various methodologies. This guide provides a comparative analysis of four prominent synthesis methods: catalytic oxidation of p-aminophenols, electrochemical synthesis, condensation reactions, and enzymatic synthesis. Each method is evaluated based on performance, with supporting experimental data and detailed protocols to inform the selection of the most suitable approach for specific research and development needs.
Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for each of the four primary methods for synthesizing p-benzoquinone imines, offering a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Catalytic Oxidation | 4-Hydroxydiphenylamine (B52144) | Modified Activated Carbon, O₂ | Toluene (B28343) | < 1.25 hours | 50 | > 95 |
| Electrochemical Synthesis | Hydroquinone (B1673460), Benzylamine | - (Electrolysis) | Water/Ethanol | Not Specified | Room Temp. | High |
| Condensation Reaction | Aniline (B41778), Benzaldehyde (B42025) | None | None (Neat) | Not Specified | Room Temp. | 78 |
| Enzymatic Synthesis | o-Aminophenols, Dienophile | Horseradish Peroxidase, H₂O₂ | Aqueous Buffer | 3.5 hours | 21 | 42-92 |
Detailed Experimental Protocols
Catalytic Oxidation of 4-Hydroxydiphenylamine
This method demonstrates a highly efficient synthesis of N-phenyl-p-benzoquinoneimine through the catalytic oxidation of 4-hydroxydiphenylamine.
Protocol: A mixture of 5.0 g of 4-hydroxydiphenylamine (4-HDA), 0.5 g of modified activated carbon catalyst, and 200 mL of toluene is charged into an autoclave. The autoclave is purged with oxygen and then pressurized to 30 psig with oxygen at 20-25°C. The reaction mixture is heated to 50°C and maintained at this temperature. The reaction progress is monitored by the drop in oxygen pressure. The reaction is typically complete in less than 1.25 hours. After completion, the catalyst is separated by simple filtration to yield the product with greater than 95% purity as determined by HPLC analysis.[1]
Electrochemical Synthesis from Hydroquinone and Amines
Electrochemical methods offer a green and efficient route to p-benzoquinone imine derivatives. This approach involves the in-situ generation of p-benzoquinone by the oxidation of hydroquinone, which then reacts with an amine via a Michael-type addition.
Protocol: In a typical setup, a solution of hydroquinone in a green solvent mixture like water/ethanol is subjected to controlled-potential electrolysis in the presence of a primary or secondary amine. The electrochemically generated p-benzoquinone reacts with the amine to form the corresponding substituted p-benzoquinone derivative. This method avoids the need for external oxidizing agents and often proceeds with high yields at room temperature.[2] Although specific yields and reaction times for preparative scale synthesis are not always detailed in mechanistic studies, the method is noted for its high atom economy and environmentally friendly conditions.[2][3]
Condensation Reaction of Aniline and Benzaldehyde (Schiff Base Formation)
The condensation of an amine with a carbonyl compound to form a Schiff base is a direct method for creating the C=N bond characteristic of imines.
Protocol: In a simple procedure, equimolar amounts of aniline and benzaldehyde are mixed together without a solvent. The mixture is stirred at room temperature. The reaction proceeds to form benzalaniline, a Schiff base. The product can be isolated and purified, with reported yields around 78%.[4] Microwave-assisted variations of this method, sometimes with the use of a catalyst such as montmorillonite (B579905) K10 clay, can significantly reduce reaction times to a few minutes and improve yields to a range of 75-98%.[5]
Enzymatic Synthesis of o-Quinone Imines
Enzymatic methods represent a green chemistry approach to imine synthesis, operating under mild conditions. Horseradish peroxidase (HRP) can be used to catalyze the oxidation of aminophenols to the corresponding quinone imines.
Protocol: The desired dienophile (100 mM), H₂O₂ (25 mM), and the aminophenol (20 mM) are combined in a 20 mM potassium phosphate (B84403) buffer (pH 7.4) with 5% v/v 1,4-dioxane (B91453) to a total volume of 50 mL. The reaction is initiated by adding 2 mL of HRP (1 μg/mL in the same buffer). The reaction mixture is shaken at 21°C for 3.5 hours. The product is then extracted with ethyl acetate, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. This "one-pot, two-step" procedure, where the in-situ generated quinone imine is trapped by a dienophile, yields 1,4-benzoxazine derivatives in yields ranging from 42% to 92%.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key steps of the described synthesis methods for p-benzoquinone imines.
Caption: Comparative workflow of this compound synthesis methods.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Toxic Potential: A Comparative Guide to Substituted p-Benzoquinone Imines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of substituted p-benzoquinone imines, a class of compounds with significant relevance in toxicology and drug development. Notably, N-acetyl-p-benzoquinone imine (NAPQI) is the toxic metabolite of the widely used analgesic, acetaminophen. Understanding the structure-toxicity relationship of these compounds is crucial for predicting the potential toxicity of new drug candidates and for the development of safer pharmaceuticals. This guide summarizes quantitative experimental data, details the methodologies used in these key experiments, and visualizes the critical signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity of Substituted p-Benzoquinone Imines
The cytotoxic potential of a series of substituted N-arylbenzo[h]quinazolin-2-amines, which can be considered as complex p-benzoquinone imine analogues, was evaluated against a panel of seven human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined after 48 hours of exposure. The results, summarized in the table below, reveal a range of cytotoxic activities and selectivities, providing valuable insights into the structure-activity relationships of this class of compounds.
| Compound | Substituent (R) | HuH-7 (Hepatocellular Carcinoma) IC50 (µM) | CaCo-2 (Colorectal Adenocarcinoma) IC50 (µM) | MDA-MB-231 (Breast Carcinoma) IC50 (µM) | MDA-MB-468 (Breast Carcinoma) IC50 (µM) | HCT-116 (Colorectal Carcinoma) IC50 (µM) | PC3 (Prostate Carcinoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) |
| 4a | H | 1.7 | 6 | >25 | 4.5 | 3.2 | >25 | >25 |
| 4b | 2-Me | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4c | 3-Me | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4d | 4-Me | >25 | >25 | >25 | >25 | 5 | >25 | >25 |
| 4e | 3,4-diMe | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4f | 3-OMe | >25 | 4.3 | >25 | >25 | >25 | >25 | >25 |
| 4g | 4-OMe | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4h | 2-F | >25 | 4.6 | >25 | >25 | >25 | >25 | >25 |
| 4i | 3-F | >25 | 4 | >25 | 6 | 2 | >25 | 3 |
| 4j | 4-F | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4k | 3,4-diF | >25 | >25 | >25 | >25 | 15 | >25 | >25 |
| 4l | 3,5-diF | >25 | >25 | >25 | >25 | 10 | >25 | >25 |
| 4m | 3,4,5-triF | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4n | 2-Cl | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4o | 3-Cl | >25 | 12 | >25 | >25 | 10 | >25 | >25 |
| 4p | 4-Cl | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4q | 3,4-diCl | >25 | 15 | >25 | >25 | 8 | >25 | >25 |
| 4r | 3,5-diCl | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| 4s | 4-tBu | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
Data extracted from a study on N-arylbenzo[h]quinazolin-2-amines.[1]
In a more focused comparison, the cytotoxicity of N-acetyl-p-benzoquinone imine (NAPQI) and its dimethylated analogues, N-acetyl-3,5-dimethyl-p-benzoquinone imine (3,5-diMeNAPQI) and N-acetyl-2,6-dimethyl-p-benzoquinone imine (2,6-diMeNAPQI), was assessed in freshly isolated rat hepatocytes. The study revealed that 2,6-diMeNAPQI was the most potent cytotoxin of the three, while 3,5-diMeNAPQI was the least potent.[2] This difference in toxicity is attributed to their varying abilities to arylate and oxidize cellular thiols.[2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the substituted p-benzoquinone imines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HuH-7, CaCo-2, MDA-MB-231, MDA-MB-468, HCT-116, PC3, MCF7)
-
Culture medium (specific to each cell line)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The final solvent concentration was kept below a non-toxic level (e.g., <0.5%). The medium from the wells was replaced with the medium containing the test compounds, and the plates were incubated for 48 hours.
-
MTT Incubation: After the incubation period, the medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT was added to each well. The plates were then incubated for an additional 2 to 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium was removed, and 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Reactive Oxygen Species (ROS) Formation Assay
The generation of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Hepatocytes or other relevant cell lines
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds as described for the cytotoxicity assay.
-
Probe Loading: After the desired treatment time, the medium is removed, and the cells are washed with PBS. A solution of DCFH-DA in serum-free medium is then added to each well, and the plate is incubated in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: The cells are washed again with PBS, and the fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Glutathione (B108866) (GSH) Depletion Assay
The total intracellular glutathione content can be measured using a commercially available kit or by a classic enzymatic recycling method involving 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Hepatocytes or other relevant cell lines
-
Lysis buffer
-
DTNB solution
-
Glutathione reductase
-
NADPH
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with the test compounds, the cells are washed with PBS and then lysed to release the intracellular contents.
-
Reaction Mixture: An aliquot of the cell lysate is added to a reaction mixture containing phosphate (B84403) buffer, DTNB, glutathione reductase, and NADPH.
-
Absorbance Measurement: The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the amount of glutathione, is measured by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Quantification: The concentration of GSH in the samples is determined by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.
Signaling Pathways and Experimental Workflows
The toxicity of p-benzoquinone imines, particularly NAPQI, is mediated by a complex series of cellular events. A key initiating step is the depletion of intracellular glutathione (GSH), a critical antioxidant. This is followed by the covalent binding of the reactive imine to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.
Caption: NAPQI-induced hepatotoxicity signaling pathway.
The experimental workflow for assessing the cytotoxicity of substituted p-benzoquinone imines typically involves a tiered approach, starting with a primary screen to determine the IC50 values, followed by more detailed mechanistic studies to investigate the involvement of specific pathways like ROS generation and GSH depletion.
References
Benchmarking p-Benzoquinone Imine Reactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of p-benzoquinone imine (p-BQI) is crucial for its application in synthesis and chemical biology. This guide provides an objective comparison of p-BQI's performance in key chemical transformations against established standards, supported by available experimental data and detailed protocols.
p-Benzoquinone imines are highly reactive electrophilic compounds that readily participate in a variety of chemical reactions, including Michael additions and cycloadditions. Their reactivity makes them valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds and potent agents for covalent modification of biological molecules. This guide focuses on benchmarking the reactivity of p-BQI and its derivatives, particularly in comparison to well-established reagents like maleimides in Michael additions and standard dienophiles in Diels-Alder reactions.
Michael Addition: this compound vs. Maleimide
The Michael addition, or conjugate addition, of nucleophiles is a cornerstone of organic synthesis and bioconjugation. Maleimides are widely recognized as highly reactive Michael acceptors, making them a key benchmark for evaluating the reactivity of other electrophiles.
While direct side-by-side kinetic comparisons of this compound and maleimides with the same nucleophile under identical conditions are not extensively documented in the literature, the available data on their derivatives, particularly N-acetyl-p-benzoquinone imine (NAPQI), allows for a qualitative and semi-quantitative assessment.
NAPQI, a well-studied metabolite of acetaminophen (B1664979), is known to react rapidly with biological thiols such as glutathione (B108866) (GSH).[1] One study reported a second-order rate constant for the spontaneous reaction of NAPQI with GSH at pH 7.0 and 25°C to be approximately 3.2 x 10⁴ M⁻¹s⁻¹. This high rate constant underscores the significant electrophilicity of the this compound core.
In a comparative study, the reactivity of benzoquinone (a related compound) and N-ethylmaleimide (NEM) with serum thiols was investigated. After a 5-minute incubation, benzoquinone resulted in a 74.4 ± 5.6% loss of thiols, while NEM led to an 89.2 ± 3.7% loss.[2] Although this comparison involves benzoquinone and not this compound, it provides a valuable reference point, indicating that maleimides are exceptionally reactive Michael acceptors. Given the high reactivity of NAPQI, it is expected that p-benzoquinone imines are also highly efficient Michael acceptors, likely in the same reactivity class as maleimides.
Table 1: Comparison of Michael Acceptor Reactivity with Thiols
| Michael Acceptor | Nucleophile | Reaction Conditions | Observed Reactivity/Rate Constant | Citation(s) |
| N-acetyl-p-benzoquinone imine (NAPQI) | Glutathione (GSH) | pH 7.0, 25°C | k ≈ 3.2 x 10⁴ M⁻¹s⁻¹ | |
| N-Ethylmaleimide (NEM) | Serum Thiols | Not specified | 89.2 ± 3.7% thiol loss in 5 min | [2] |
| Benzoquinone | Serum Thiols | Not specified | 74.4 ± 5.6% thiol loss in 5 min | [2] |
Diels-Alder Reaction: this compound as a Dienophile
p-Benzoquinone imines can also function as dienophiles in [4+2] cycloaddition reactions, providing a route to various heterocyclic scaffolds. To benchmark their performance, a comparison with a standard dienophile like N-phenylmaleimide is informative.
Kinetic data for the Diels-Alder reaction of a furan-based benzoxazine (B1645224) with N-phenylmaleimide has been reported.[3][4][5] The activation energies for the forward Diels-Alder reaction were determined to be 48.4 kJ·mol⁻¹ in acetonitrile (B52724) and 51.9 kJ·mol⁻¹ in chloroform.[3][4][5]
Further research is needed to directly quantify the kinetic parameters of this compound in Diels-Alder reactions to allow for a direct comparison with established dienophiles.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for the synthesis of a this compound derivative and for monitoring its reaction kinetics.
Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)
This protocol is based on the oxidation of acetaminophen.[7]
Materials:
-
Acetaminophen
-
Silver(I) oxide (Ag₂O)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve acetaminophen in anhydrous diethyl ether under an inert atmosphere.
-
Add a molar excess of silver(I) oxide to the solution.
-
Stir the mixture vigorously at room temperature, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the silver salts.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature to yield NAPQI as a solid.
-
Due to its instability, it is recommended to use the synthesized NAPQI immediately or store it under inert gas at low temperatures for short periods.
Kinetic Analysis of Thiol-Michael Addition by UV-Vis Spectroscopy
This protocol describes a general method for monitoring the reaction of a this compound with a thiol.
Materials:
-
Synthesized this compound (e.g., NAPQI)
-
Thiol (e.g., Glutathione, N-acetylcysteine)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare stock solutions of the this compound and the thiol in the desired buffer.
-
Determine the wavelength of maximum absorbance (λmax) for the this compound.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
To initiate the reaction, mix the this compound solution with the thiol solution in a cuvette. Ensure rapid mixing.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the this compound over time.
-
For pseudo-first-order conditions, use a significant excess of the thiol (e.g., >10-fold).
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the thiol in excess.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms.
Caption: General scheme of a Michael addition reaction.
Caption: General scheme of a Diels-Alder reaction.
Caption: Workflow for UV-Vis kinetic analysis.
References
- 1. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. Express Polymer Letters [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of Photoinitiated Thiol–Michael Addition Reactions IADR Abstract Archives [iadr.abstractarchives.com]
A Comparative Guide to Inter-Laboratory Validation of p-Benzoquinone Imine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of p-benzoquinone imine and its derivatives, with a primary focus on N-acetyl-p-benzoquinone imine (NAPQI), a critical reactive metabolite in drug development. The performance of various assay methodologies is compared using supporting experimental data to aid researchers in selecting the most appropriate technique for their specific application.
Introduction to this compound Analysis
p-Benzoquinone imines are highly reactive electrophilic compounds that can readily form adducts with cellular nucleophiles such as glutathione (B108866) (GSH) and proteins.[1] The formation of these reactive metabolites is a significant concern in drug development due to their potential to cause cytotoxicity, immunotoxicity, and carcinogenesis.[2] N-acetyl-p-benzoquinone imine (NAPQI) is a well-studied toxic metabolite of acetaminophen (B1664979), and its detection and quantification are crucial for assessing the bioactivation potential of drug candidates and understanding mechanisms of drug-induced toxicity.[2][3] This guide compares the most common analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Spectrophotometry, and Electrochemical Methods.
Data Presentation: Comparison of Assay Performance
The following tables summarize the quantitative performance characteristics of various assays for this compound and its derivatives.
Table 1: Performance Characteristics of LC-MS/MS and HPLC-UV Assays for NAPQI
| Parameter | LC-MS/MS (NAPQI) | HPLC-UV (NAPQI) |
| Linearity Range | 0.050 - 5.00 µg/mL | 10 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.050 µg/mL | 10 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.1 µg/mL |
| Intra-run Precision (%RSD) | < 12.47% | < 13% |
| Inter-run Precision (%RSD) | < 12.47% | < 13% |
| Accuracy (% Bias) | Within ±15% | Not Reported |
| Matrix | Mouse Plasma, Liver, Kidney | Human Plasma |
| Reference | Li et al., 2018[4] | Flores-Pérez et al., 2011[5] |
Table 2: Overview of Other Analytical Methods
| Method | Analyte | Principle | Key Performance Aspects | Reference |
| GC-ECNICI-MS | Acetaminophen & NAPQI | Derivatization with PFB-Br, in-source formation of NAPQI | Highly sensitive for acetaminophen quantification. | Tsikas et al., 2011[6] |
| Spectrophotometry | Aliphatic Amines | Reaction with p-benzoquinone to form a colored product | Simple and sensitive for primary and secondary amines. | Hassan et al., 1985[2] |
| Electrochemical Sensing | p-Benzoquinone | Amperometric response on a modified gold electrode | Linear dynamic range of 5 to 100 µM, detection limit of 3.3 µM. | Korkut et al., 2016 |
Mandatory Visualization
The following diagrams illustrate the general workflow for the analysis of this compound and the metabolic activation pathway leading to the formation of NAPQI.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method for NAPQI Quantification
This protocol is based on the validated method by Li et al. (2018) for the simultaneous quantification of NAPQI, acetaminophen-glutathione, and acetaminophen-glucuronide in mouse plasma, liver, and kidney homogenates.[4]
-
Sample Preparation:
-
To 50 µL of biological matrix (plasma or tissue homogenate), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: CAPCELL PAK C18 MG II column.
-
Mobile Phase: A binary gradient of water (A) and methanol (B129727) containing 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Run Time: 3.2 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
HPLC-UV Method for NAPQI Quantification
This protocol is adapted from the method developed by Flores-Pérez et al. (2011) for the quantification of acetaminophen and NAPQI in human plasma.[5]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard and precipitating agent.
-
Vortex and centrifuge to remove precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and formic acid (70:30:0.15, v/v/v).
-
Detection: UV detector.
-
GC-ECNICI-MS Method for Acetaminophen and NAPQI Detection
This method, described by Tsikas et al. (2011), involves the derivatization of acetaminophen and subsequent in-source formation of NAPQI.[6]
-
Sample Preparation and Derivatization:
-
Extract acetaminophen from the biological matrix (e.g., plasma, urine).
-
Derivatize the extract with pentafluorobenzyl (PFB) bromide in anhydrous acetonitrile.
-
-
GC-MS Conditions:
-
Ionization Mode: Electron-Capture Negative-Ion Chemical Ionization (ECNICI).
-
Buffer Gas: Methane.
-
Detection: Selected Ion Monitoring (SIM) of the anions corresponding to the derivatized acetaminophen and the in-source formed NAPQI.
-
Spectrophotometric Method for Amine Determination with p-Benzoquinone
This general protocol, based on the work of Hassan et al. (1985), can be adapted for the determination of compounds with primary or secondary amine groups by their reaction with p-benzoquinone.[2]
-
Reaction:
-
Mix the sample containing the amine with an excess of p-benzoquinone in an appropriate solvent (e.g., ethanol).
-
Allow the reaction to proceed to form a colored product.
-
-
Measurement:
-
Measure the absorbance of the colored product at its maximum absorption wavelength (around 510 nm for many aliphatic amines) using a spectrophotometer.
-
Quantify the amine concentration using a standard curve.
-
Electrochemical Detection of p-Benzoquinone
This protocol is based on the method described by Korkut et al. (2016) for the determination of p-benzoquinone.
-
Electrochemical System:
-
Working Electrode: Gold nanoparticles and poly(propylene-co-imidazole) modified gold electrode.
-
Applied Potential: -50 mV.
-
-
Measurement:
-
Introduce the sample into a continuous flow system.
-
Measure the amperometric response as a function of the p-benzoquinone concentration.
-
Conclusion
The choice of an appropriate assay for this compound depends on the specific research question, the available instrumentation, and the required sensitivity and throughput. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the quantification of NAPQI and its adducts in complex biological matrices.[4] HPLC-UV provides a more accessible alternative, though with a higher limit of quantification.[5] GC-MS with derivatization is a highly sensitive method for the parent compound and can be used for the indirect detection of NAPQI.[6] Spectrophotometric and electrochemical methods, while potentially simpler and more cost-effective, may require significant method development and validation for the specific analysis of p-benzoquinone imines and may be more suitable for screening purposes or for the analysis of simpler sample matrices. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their inter-laboratory validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Chameleon-like Reactivity of p-Benzoquinone Imine in Diverse Solvent Environments
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of p-benzoquinone imine (p-BQI) and its derivatives is paramount for predicting biological activity, optimizing synthetic routes, and designing novel therapeutics. This guide provides a comparative analysis of p-BQI reactivity in different solvent systems, supported by available experimental data, to illuminate how the surrounding chemical environment dictates its chemical behavior.
p-Benzoquinone imines are a class of highly reactive molecules characterized by a quinoid ring system with an exocyclic imine group. Their electrophilic nature makes them susceptible to a variety of reactions, including nucleophilic additions and cycloadditions. The solvent in which these reactions occur plays a critical role in modulating their stability and reactivity, influencing reaction rates and even dictating the types of products formed.
The Pivotal Role of the Solvent
The choice of solvent can dramatically alter the reactivity of this compound through several mechanisms:
-
Solvation of Reactants and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in nucleophilic addition reactions, a polar protic solvent can solvate both the nucleophile and the electrophilic p-BQI, as well as the charged transition state, influencing the reaction kinetics.
-
Hydrogen Bonding: Protic solvents, such as water and alcohols, can form hydrogen bonds with the imine nitrogen and the carbonyl oxygen of p-BQI. This can affect the electron distribution in the molecule and its susceptibility to nucleophilic attack.
-
Solubility: The solubility of reactants can be a determining factor in reaction efficiency. A solvent that effectively dissolves both p-BQI and the reacting nucleophile will facilitate higher reaction rates.
Comparative Analysis of Reactivity
While comprehensive quantitative data comparing the reactivity of the parent this compound across a wide range of organic solvents is limited in publicly accessible literature, studies on its N-substituted derivatives, particularly N-acetyl-p-benzoquinone imine (NAPQI), provide valuable insights. NAPQI is a toxic metabolite of acetaminophen (B1664979), and its reactions, especially with the biological nucleophile glutathione (B108866) (GSH), have been studied to understand its mechanism of toxicity.
| Solvent System/Condition | Reaction Type | Reactant | Key Findings |
| Aqueous Buffer (pH 7.0) | Nucleophilic Addition | NAPQI and Glutathione (GSH) | The spontaneous reaction is first order in both NAPQI and GSH, with a second-order rate constant of 3.2 x 10⁴ M⁻¹s⁻¹ at 25°C.[1][2] This rapid reaction in a polar protic environment highlights the high electrophilicity of NAPQI. |
| Aqueous Solution | Nucleophilic Addition & Reduction | NAPQI and Glutathione (GSH) | Reaction yields both the conjugate 3-(glutathion-S-yl)acetaminophen (67%) and the reduction product acetaminophen (33%).[3] This demonstrates that the solvent environment can facilitate parallel reaction pathways. |
| Dioxane-Water Mixtures | Hydrolysis | N-substituted sulfonimidate | In a study of a related compound, the rate of acid-catalyzed hydrolysis was found to be dependent on the proportion of dioxane in water, with rate maxima observed at specific solvent compositions.[4] This suggests that tuning the polarity of the solvent mixture can significantly impact reaction kinetics. |
Note: The data presented is primarily for N-acetyl-p-benzoquinone imine (NAPQI) due to the limited availability of kinetic data for the parent this compound in various organic solvents.
Reaction Pathways and Mechanisms
The reactivity of this compound is dominated by its electrophilic character at the C2, C3, C5, and C6 positions of the quinone ring, as well as at the imine carbon. The specific reaction pathway is influenced by the nature of the nucleophile, the substitution pattern on the quinone imine, and the solvent system.
Nucleophilic Addition
Nucleophilic attack is a hallmark of this compound chemistry. Thiols, amines, and other nucleophiles readily add to the electron-deficient ring carbons. In polar protic solvents, the reaction with nucleophiles like glutathione is rapid. The solvent can facilitate proton transfer steps in the mechanism and stabilize the charged intermediates.
Below is a generalized workflow for a nucleophilic addition reaction involving this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. The spontaneous and enzymatic reaction of N-acetyl-p-benzoquinonimine with glutathione: a stopped-flow kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Detection of p-Benzoquinone Imine: A Comparative Guide to Probe Specificity
For researchers, scientists, and professionals in drug development, the accurate detection of reactive metabolites is paramount. One such metabolite, p-benzoquinone imine (p-BQI), and its N-acetylated form, N-acetyl-p-benzoquinone imine (NAPQI), a notorious reactive metabolite of acetaminophen, are of significant interest due to their roles in cellular toxicity. The specificity of detection probes for these highly reactive species is a critical factor in obtaining reliable experimental data. This guide provides a comparative overview of available detection methodologies, focusing on the crucial aspect of probe specificity, supported by experimental data and detailed protocols.
The Challenge of Specificity in p-BQI Detection
The inherent reactivity of p-BQI and NAPQI makes them challenging to detect. These electrophilic compounds readily react with cellular nucleophiles, such as glutathione (B108866) (GSH), leading to a short biological half-life. Consequently, detection probes must be highly sensitive and, more importantly, highly specific to distinguish the target analyte from a complex biological matrix containing a myriad of potential interfering molecules.
Current Detection Methodologies: A Comparative Analysis
Several analytical techniques have been employed for the detection of p-BQI and its derivatives. These range from traditional chromatographic methods to more recent fluorescent and colorimetric probes. Each approach presents its own set of advantages and limitations, particularly concerning specificity.
| Detection Method | Principle | Reported Specificity | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by detection (UV, electrochemical, or mass spectrometry). | High, especially when coupled with mass spectrometry (LC-MS). Can distinguish between the parent drug and its metabolites.[1][2] | Quantitative, well-established, and highly specific with MS detection. | Requires sophisticated instrumentation, extensive sample preparation, and is not suitable for real-time in-situ measurements. |
| Fluorescent Probes | Chemical reaction between the probe and p-BQI/NAPQI leading to a change in fluorescence ("turn-on" or ratiometric response). | Varies depending on the probe design and reaction mechanism. Often tested against a panel of reactive oxygen species (ROS), reactive nitrogen species (RNS), and biological nucleophiles. | High sensitivity, potential for real-time imaging in biological systems. | Susceptible to interference from other reactive species and autofluorescence from biological samples. Specificity data is crucial and not always comprehensive. |
| Colorimetric Sensors | A chemical reaction that produces a visible color change. | Specificity is a key challenge and must be rigorously evaluated against structurally similar compounds and other reactive species. | Simple, cost-effective, and allows for visual detection. | Often lower sensitivity and specificity compared to other methods. Prone to interference from colored compounds in the sample. |
| Chemiluminescence | Redox reaction involving the quinone/quinone imine that generates light. | Can be selective for certain quinones, but cross-reactivity with other redox-active compounds is possible.[3] | High sensitivity. | Requires specific reagents and instrumentation. Specificity can be influenced by the reaction conditions. |
Signaling Pathways and Detection Mechanisms
The detection of p-BQI by molecular probes typically involves a specific chemical reaction that triggers a measurable signal. Understanding these mechanisms is key to evaluating potential cross-reactivity.
Fluorescent Probe Activation
Many fluorescent probes for reactive species operate on a "turn-on" mechanism. In its native state, the probe is non-fluorescent or weakly fluorescent. Upon reaction with the target analyte (p-BQI), a chemical transformation occurs, leading to the release of a highly fluorescent reporter molecule.
References
- 1. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemiluminescence assay for quinones based on generation of reactive oxygen species through the redox cycle of quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of p-Benzoquinone Imine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates are paramount to ensuring a secure laboratory environment. p-Benzoquinone imine, a highly reactive compound, necessitates stringent disposal protocols to mitigate risks associated with its inherent reactivity and potential toxicity. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing safety and procedural clarity.
Chemical and Toxicological Profile
A thorough understanding of the properties of this compound is crucial for its safe management. The following table summarizes its key chemical and toxicological data.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO | [1] |
| Molar Mass | 107.11 g/mol | [1] |
| IUPAC Name | 4-iminocyclohexa-2,5-dien-1-one | [1] |
| CAS Number | 3009-34-5 | [1] |
| Reactivity | Highly electrophilic; potent Michael acceptor. Readily reacts with nucleophiles, particularly thiols and amines.[2] | |
| Primary Hazard | Due to its high reactivity, it can covalently bind to cellular macromolecules, leading to cytotoxicity.[2] | |
| Toxicity Analogue | It is the core structure of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, which is known to cause liver damage.[2][3] |
Experimental Protocol: Neutralization and Disposal of this compound
Given the absence of specific regulatory guidelines for the disposal of this compound, a method of chemical neutralization prior to disposal is strongly recommended. This protocol is based on the known reactivity of this compound with thiol-containing compounds, which effectively quenches its hazardous electrophilic nature.[3][4]
Objective: To neutralize the reactive this compound into a less hazardous adduct before final disposal as chemical waste.
Materials:
-
Waste this compound solution
-
N-acetylcysteine (NAC) or Glutathione (B108866) (GSH)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ethanol
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
-
Glass beaker or flask of appropriate size
-
Stir plate and stir bar
-
Labeled hazardous waste container
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dilution: If the waste this compound is in a concentrated form, dilute it with a suitable solvent (e.g., ethanol) to a concentration of approximately 10 mg/mL. This helps to control the reaction rate.
-
Neutralization:
-
For every 1 gram of this compound, prepare a solution of 1.5 grams of N-acetylcysteine or 2.8 grams of glutathione in water.
-
Slowly add the thiol solution to the diluted this compound solution while stirring continuously. An excess of the quenching agent ensures complete neutralization.
-
-
pH Adjustment: After the addition of the thiol solution, check the pH of the mixture. If acidic, slowly add the 10% sodium bicarbonate solution until the mixture is neutral (pH ~7). This step is crucial as the reaction of NAPQI (a close analogue) with glutathione is pH-dependent.
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the names of all constituents of the final mixture.
-
Final Disposal: The container with the neutralized waste should be disposed of through your institution's hazardous waste management program.[5][6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protein and nonprotein cysteinyl thiol modification by N-acetyl-p-benzoquinone imine via a novel ipso adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. nswai.org [nswai.org]
Essential Safety and Operational Guide for Handling p-Benzoquinone Imine
Hazard Assessment
p-Benzoquinone imine and its derivatives are highly reactive and considered hazardous.[3] The primary hazards associated with the related compound N-acetyl-p-benzoquinone imine include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The related compound p-benzoquinone is toxic if swallowed or inhaled.[2][4] It is crucial to handle this compound with the assumption that it possesses similar or greater toxicity.
Hazard Summary of Related Compounds:
| Hazard Statement | Compound | Source |
| Causes skin irritation | N-Acetyl-4-benzoquinone imine | [1] |
| Causes serious eye irritation | N-Acetyl-4-benzoquinone imine | [1] |
| May cause respiratory irritation | N-Acetyl-4-benzoquinone imine, p-Benzoquinone | [1][2][4] |
| Toxic if swallowed | p-Benzoquinone | [2][4] |
| Toxic if inhaled | p-Benzoquinone | [2][4] |
| Very toxic to aquatic life | p-Benzoquinone | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous chemical.[5] The following PPE should be worn at all times when handling this compound:
-
Gloves: Two pairs of chemotherapy-grade, powder-free gloves that meet the ASTM D6978 standard are required.[6][7] Change gloves every 30-60 minutes or immediately if contaminated, punctured, or torn.[6][8]
-
Gowns: A disposable, long-sleeved gown that is resistant to permeability by hazardous drugs is essential.[6][9] Ensure the gown closes in the back and has tight-fitting cuffs.[6]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes.[8][9]
-
Respiratory Protection: When handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[9] For unpacking procedures where spills or aerosolization is possible, a full-face, powered air-purifying respirator (PAPR) with appropriate cartridges should be used.[6]
-
Shoe Covers: Disposable shoe covers should be worn and discarded before exiting the work area to prevent the spread of contamination.[6][8]
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Ventilation: Ensure adequate ventilation.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
-
Spill Kit: A spill kit specifically for hazardous chemicals must be available.
3.2. Handling the Compound:
-
Avoid Dust and Aerosol Formation: Handle the substance carefully to avoid creating dust or aerosols.[2]
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Transferring the Chemical: Use tools such as spatulas or scoops for transferring solid material.
-
Weighing: If weighing is required, do so within the fume hood.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
3.3. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of it as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material from the spill kit. Collect the material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Waste Collection: Collect all contaminated solids (e.g., gloves, gowns, absorbent materials) and liquids in separate, clearly labeled, sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the chemical name.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.[2]
Workflow for Safe Handling of this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. gerpac.eu [gerpac.eu]
- 6. utoledo.edu [utoledo.edu]
- 7. pogo.ca [pogo.ca]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
